molecular formula C5H13ClN2O B1371217 2-amino-N-ethylpropanamide hydrochloride CAS No. 1078162-88-5

2-amino-N-ethylpropanamide hydrochloride

Cat. No.: B1371217
CAS No.: 1078162-88-5
M. Wt: 152.62 g/mol
InChI Key: MODWWLOSRKXDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-ethylpropanamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-ethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODWWLOSRKXDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-amino-N-ethylpropanamide hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-amino-N-ethylpropanamide hydrochloride

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the utility of chiral building blocks derived from amino acids is paramount. These scaffolds provide a direct route to stereochemically defined molecules with inherent potential for biological recognition. This compound, an amide derivative of the amino acid alanine, represents one such fundamental building block. While not a therapeutic agent in itself, its structural motifs—a primary amine, a secondary amide, and a chiral center—make it a valuable intermediate for the synthesis of more complex and pharmacologically active compounds.

This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical structure, logical synthetic pathways, and the analytical methodologies required for its characterization and quality control. The narrative is grounded in the practical application of chemical principles, explaining not just the "what" but the "why" behind the described protocols, thereby ensuring a blend of theoretical knowledge and field-proven insight. The hydrochloride salt form is particularly significant as it enhances the compound's stability and aqueous solubility, crucial properties for both synthetic manipulation and potential downstream biological assays.[1]

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. This compound is systematically named and cataloged by various chemical identifiers.

IdentifierValueSource
IUPAC Name 2-amino-N-ethylpropanamide;hydrochloride[2]
Synonyms N-ethylalaninamide hydrochloride, 1-Ethylamino-1-oxopropan-2-amine HCl[3][4]
CAS Number 1078162-88-5[5][6]
Molecular Formula C₅H₁₂N₂O · HCl[5][6]
Molecular Weight 152.62 g/mol [5][6]
InChIKey MODWWLOSRKXDKD-UHFFFAOYSA-N[5]
Canonical SMILES CCNC(=O)C(C)N.Cl[5]

The physicochemical properties of a molecule dictate its behavior in both reactive and biological systems. The following table summarizes key computed properties for the free base form (C₅H₁₂N₂O), which are essential for understanding its potential interactions.

PropertyValueSignificance in Drug Development
Molecular Weight 116.16 g/mol Adheres to Lipinski's Rule of Five for drug-likeness.[2][7]
Hydrogen Bond Donors 2Influences solubility and binding to biological targets.[2]
Hydrogen Bond Acceptors 2Contributes to molecular interactions and solubility.[2]
Topological Polar Surface Area (TPSA) 55.1 ŲPredicts membrane permeability and bioavailability.[8]
cLogP -0.6Indicates high hydrophilicity, consistent with its amino acid origin.[2]

Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and activation chemistry to ensure high yield and purity.

Synthetic Strategy and Workflow

A robust and logical synthesis strategy begins with a commercially available and stereochemically defined starting material, L-Alanine. The primary challenge is to selectively form an amide bond with ethylamine at the carboxylic acid site without interfering with the nucleophilic primary amine. This necessitates a protection/deprotection sequence.

The Causality Behind the Synthetic Choices:

  • N-Protection: The α-amino group of L-Alanine is more nucleophilic than the nitrogen of ethylamine and would readily react with an activated carboxyl group. Therefore, it must be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under amide coupling conditions and its facile removal with mild acid, which is compatible with the final salt formation step.

  • Carboxyl Activation: Amide bond formation requires the conversion of the relatively unreactive carboxylic acid into a better electrophile. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a modern, high-yield method that minimizes side reactions and racemization.

  • Amide Coupling: Once the carboxyl group is activated, ethylamine is introduced to form the desired N-ethyl amide bond via nucleophilic acyl substitution.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. Treatment with hydrochloric acid (HCl) in an anhydrous solvent like dioxane or diethyl ether serves the dual purpose of cleaving the Boc group and protonating the newly liberated α-amino group and the amide nitrogen, directly yielding the target hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation A L-Alanine B Boc-L-Alanine A->B Boc Anhydride, Base C Boc-L-Ala-NHEt B->C 1. HATU, DIPEA 2. Ethylamine D 2-amino-N-ethylpropanamide hydrochloride C->D HCl in Dioxane

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (S)-2-amino-N-ethylpropanamide hydrochloride

This protocol is a representative methodology and should be performed by trained chemists with appropriate safety precautions.

  • N-Boc Protection of L-Alanine:

    • To a stirred solution of L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Remove the dioxane under reduced pressure. Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Alanine, typically as a white solid.

  • Amide Coupling with Ethylamine:

    • Dissolve Boc-L-Alanine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

    • Add ethylamine solution (2.0 M in THF, 1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to yield Boc-L-Ala-NHEt.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the purified Boc-L-Ala-NHEt (1.0 eq) in a minimal amount of anhydrous methanol.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

    • Monitor the removal of the Boc group by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford (S)-2-amino-N-ethylpropanamide hydrochloride as a white or off-white solid.

Structural Characterization

Confirming the identity and purity of the final product is a critical, self-validating step.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to each unique proton environment. Key expected signals include a triplet for the methyl group of the ethyl chain, a quartet for the methylene of the ethyl chain, a doublet for the methyl group on the alanine backbone, and a quartet for the alpha-proton. The amine and amide protons will appear as broad signals.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton. One would expect to see five distinct signals corresponding to the two methyl carbons, the methylene carbon, the alpha-carbon, and the carbonyl carbon.

  • Mass Spectrometry (ESI+): In positive-ion electrospray ionization mass spectrometry, the primary observable species would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the exact mass of C₅H₁₃N₂O⁺ (117.10).

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structure strongly suggests its utility as a chiral intermediate in medicinal chemistry.[9][10] Its value lies in its ability to introduce a specific stereochemical configuration and a flexible amide linkage into a larger molecule.

Potential Roles:

  • Peptidomimetics: The alaninamide core can be incorporated into peptide sequences to modify their properties, such as improving stability against enzymatic degradation.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a starting fragment for screening against biological targets like kinases or proteases.

  • Scaffold for Library Synthesis: The primary amine serves as a chemical handle for further elaboration, allowing for the rapid synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Similar amino-amide structures are being investigated as potential inhibitors for enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[1]

Drug_Discovery_Pipeline A 2-amino-N-ethyl- propanamide HCl (Chiral Building Block) B Library Synthesis (Further Derivatization) A->B C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization (SAR) C->D E Lead Candidate D->E

Caption: Role as a starting material in a drug discovery pipeline.

Advanced Analytical Protocols

To ensure the quality and integrity of this compound for research use, robust analytical methods are required.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for purity determination. It separates the main compound from potential impurities based on hydrophobicity. Given the polar nature of the analyte, a column with aqueous stability (like a C18 AQ) is ideal.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. Dilute as needed.

  • System Validation: The method is validated by injecting a blank (Mobile Phase A) to establish a baseline, followed by the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol: Identity Confirmation by LC-MS

Rationale: LC-MS provides unambiguous identity confirmation by coupling chromatographic separation with mass analysis. This method confirms both the retention time and the mass-to-charge ratio of the analyte, providing a high degree of confidence.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Method: Use the same RP-HPLC method as described in Protocol 4.1, but replace TFA with 0.1% Formic Acid in both mobile phases, as TFA can suppress ionization.

  • MS Detector Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): 10 L/min.

    • Gas Temperature: 300 °C.

  • Data Analysis: The identity is confirmed by extracting the ion chromatogram for the expected m/z of the protonated free base [C₅H₁₂N₂O + H]⁺ = 117.10. This peak should co-elute with the corresponding peak in the UV chromatogram.

Conclusion

This compound is a well-defined chemical entity whose value is derived from its structural simplicity and chiral nature. As a derivative of L-alanine, it serves as a readily accessible building block for introducing specific stereochemistry and functional handles into more complex molecular architectures. This guide has provided a framework for its logical synthesis, structural verification, and analytical quality control, grounded in established chemical principles. For researchers and drug development professionals, understanding the synthesis and properties of such fundamental intermediates is a critical step in the rational design and successful creation of novel therapeutic agents.

References

  • This compound CAS 1078162-88-5 . Reagent Database. [Link]

  • 2-Amino-N-ethylpropanamide . Pharmaffiliates. [Link]

  • 2-Amino-N-ethylpropanamide . PubChem, National Center for Biotechnology Information. [Link]

  • 3-Amino-N-ethylpropanamide hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis . PubMed Central, National Institutes of Health. [Link]

  • (2S)-2-amino-N-methylpropanamide hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • L-Alaninamide Hydrochloride . Hyma Synthesis Pvt. Ltd.. [Link]

  • Analysis of Amino Acids by HPLC . Agilent Technologies. [Link]

  • 2-amino-N-ethyl-N-hydroxypropanamide . ChemSynthesis. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . ResearchGate. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study . MDPI. [Link]

  • N-Ethyl-L-alaninamide . J-GLOBAL. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS . EXCLI Journal. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . MDPI. [Link]

  • N-Ethylpropanamide . ATB (Automated Topology Builder). [Link]

  • 2-Chloro-N-ethylpropionamide . PubChem, National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-amino-N-ethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1078162-88-5

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, analysis, and applications of this versatile pharmaceutical intermediate.

Introduction

2-amino-N-ethylpropanamide hydrochloride, a derivative of the amino acid alanine, is a key building block in modern medicinal chemistry. Its structural features, comprising a primary amine, an amide linkage, and a chiral center, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This guide provides a detailed exploration of its chemical identity, synthesis, physicochemical properties, analytical methodologies, and its emerging role in drug discovery and development, with a particular focus on neurologically active agents.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 2-amino-N-ethylpropanamide. The salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in various synthetic and biological applications[1].

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1078162-88-5
Molecular Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol
IUPAC Name 2-amino-N-ethylpropanamide;hydrochloride
Synonyms N1-ethylalaninamide hydrochloride
Appearance White to off-white crystalline powder (predicted)General knowledge
Melting Point 217 °C (decomposes) for L-Alaninamide hydrochloride
Solubility Soluble in methanol
pKa (predicted)
LogP (predicted) -0.6

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of an appropriate alanine precursor. A common and efficient route involves the reaction of D,L-Alanine Ethyl Ester Hydrochloride with ethylamine[2].

Synthesis_Workflow A D,L-Alanine Ethyl Ester Hydrochloride C Amidation Reaction A->C B Ethylamine B->C D 2-amino-N-ethylpropanamide (free base) C->D F Salification D->F E Hydrochloric Acid E->F G This compound F->G

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from D,L-Alanine Ethyl Ester Hydrochloride

This protocol is a representative procedure based on general methods for the synthesis of amino acid amides. Optimization may be required to achieve desired yield and purity.

Materials:

  • D,L-Alanine Ethyl Ester Hydrochloride

  • Ethylamine (solution in a suitable solvent, e.g., ethanol or THF)

  • Anhydrous solvent (e.g., ethanol, methanol, or THF)

  • Hydrochloric acid (solution in a suitable solvent, e.g., isopropanol or ether)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Amidation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D,L-Alanine Ethyl Ester Hydrochloride in an anhydrous solvent.

    • Add an excess of ethylamine solution to the flask. The reaction is typically carried out at room temperature or with gentle heating to drive the reaction to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation of the Free Base:

    • Once the reaction is complete, remove the solvent and excess ethylamine under reduced pressure.

    • The resulting residue contains the free base, 2-amino-N-ethylpropanamide, and ammonium chloride.

    • To isolate the free base, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

    • Separate the organic layer, dry it over an anhydrous drying agent, and then filter.

    • Evaporate the solvent to obtain the crude 2-amino-N-ethylpropanamide free base.

  • Salification:

    • Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in the chosen solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound[3].

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the molecule. The expected chemical shifts and splitting patterns can be predicted based on the structure.

Predicted 1H NMR Spectral Data (for the free base in CDCl₃):

  • -CH(NH₂)-CH₃: A doublet for the methyl protons and a quartet for the methine proton.

  • -NH-CH₂-CH₃: A triplet for the methyl protons and a quartet for the methylene protons.

  • -NH₂ and -NH-: Broad singlets, which may exchange with D₂O.

Predicted 13C NMR Spectral Data (for the free base):

  • Carbonyl carbon (~170-175 ppm)

  • Methine carbon (~50-55 ppm)

  • Methylene carbon of the ethyl group (~35-40 ppm)

  • Methyl carbon of the alanine moiety (~18-22 ppm)

  • Methyl carbon of the ethyl group (~14-16 ppm)

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. For the free base (C₅H₁₂N₂O), the expected exact mass is 116.09 g/mol [4]. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method with UV detection is commonly employed. Since the compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection and quantification[5]. Alternatively, detection at low UV wavelengths (around 210 nm) may be possible.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm or fluorescence after derivatization
Injection Volume 10-20 µL

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural similarity to endogenous amino acids and neurotransmitters makes it an attractive scaffold for the design of novel therapeutics.

Precursor for Antiepileptic Drugs

A significant application of related α-amino amides is in the synthesis of antiepileptic drugs. For instance, (S)-2-aminobutanamide is a key intermediate in the industrial synthesis of levetiracetam and brivaracetam, two widely prescribed medications for the treatment of epilepsy[6][7]. The structural analogy suggests that this compound could be a valuable precursor for the development of novel analogues of these drugs with potentially improved pharmacological profiles.

Drug_Development cluster_0 Starting Material cluster_1 Synthetic Modifications cluster_2 Potential Therapeutic Agents A 2-amino-N-ethylpropanamide Hydrochloride B Introduction of Pharmacophores A->B C Cyclization Reactions A->C E Antiepileptic Drug Analogs B->E F Neuropathic Pain Modulators B->F C->E D Chiral Resolution D->E D->F G Other CNS-active Compounds

Figure 2: Potential applications of this compound in drug development.

Scaffold for Neurologically Active Compounds

Research into alaninamide derivatives has revealed their potential as antiseizure and antinociceptive agents. The α-amino amide moiety is considered a key pharmacophore that can be modified to tune the compound's activity and selectivity for various biological targets. By incorporating different substituents on the amide nitrogen and the α-carbon, a library of compounds can be generated for screening against various neurological disorders.

Role as a Chiral Building Block

The presence of a chiral center at the α-carbon makes 2-amino-N-ethylpropanamide a valuable chiral building block. Enantiomerically pure forms of this compound can be used to synthesize stereospecific drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. Chiral resolution of the racemic mixture can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent[8].

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar amino acid derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical research and development. Its straightforward synthesis, coupled with its potential for elaboration into a wide range of complex molecules, makes it an attractive building block for the discovery of new therapeutic agents. As research into neurologically active compounds continues to expand, the importance of this and related α-amino amides is likely to grow, offering new avenues for the treatment of epilepsy, neuropathic pain, and other disorders of the central nervous system.

References

  • CN102898324A - Method for preparing (S)
  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing - ChemAnalyst. (URL: [Link])

  • CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google P
  • Synthesis, physicochemical characterisation and biological activity of anandamide/ɛ‐polycaprolactone nanoparticles obtained by electrospraying - PubMed Central. (URL: [Link])

  • CAS No : 1078791-14-6 | Product Name : 2-Amino-N-ethylpropanamide - Pharmaffiliates. (URL: [Link])

  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google P
  • 2-Amino-N-ethylpropanamide | C5H12N2O | CID 541608 - PubChem - NIH. (URL: [Link])

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - ResearchGate. (URL: [Link])

  • Key Chemical Intermediates for Pharmaceutical R&D: A Supplier's Perspective. (URL: not available)
  • CHAPTER 7 AMINES. (URL: [Link])

  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review - White Rose Research Online. (URL: [Link])

  • (PDF) Levetiracetam (antiepileptic) synthesis I - ResearchGate. (URL: [Link])

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC. (URL: [Link])

  • Amine - Wikipedia. (URL: [Link])

  • The wide-spectrum antimicrobial effect of novel N-alkyl monoquaternary ammonium salts and their mixtures; the QSAR study against bacteria - PubMed. (URL: [Link])

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (URL: [Link])

  • Safety Data Sheet: 2-amino-2-methylpropanol - Carl ROTH. (URL: [Link])

  • Analysis of Amino Acids by HPLC - Agilent. (URL: [Link])

  • A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death - Frontiers. (URL: [Link])

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias. (URL: [Link])

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. (URL: [Link])

  • CN102558012B - Synthesis method of levetiracetam - Google P
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (URL: not available)
  • analysis of amino acids by high performance liquid chromatography. (URL: [Link])

  • CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google P
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed. (URL: [Link])

  • 2-amino-3-hydroxy-N-methyl-N-propylpropanamide | C7H16N2O2 - PubChem. (URL: [Link])

  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (URL: not available)
  • API INTERMEDIATES | WELCOME TO ALLCHEM LIFESCIENCE LTD. - VADODARA. (URL: [Link])

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI. (URL: [Link])

  • Why do amines dissolve in hydrochloric acid? - Quora. (URL: [Link])

  • 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds - ResearchGate. (URL: [Link])

  • L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 - Fengchen. (URL: [Link])

  • Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis - PubMed. (URL: [Link])

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PubMed Central. (URL: [Link])

  • 2-Amino-2-Methyl-1-Propanol Extra Pure MATERIAL SAFETY DATA SHEET CAS No 124-68-5 SDS/MSDS - Pallav Chemicals. (URL: [Link])

  • US7939676B2 - Process for the preparation of levetiracetam - Google P
  • 2 - SAFETY DATA SHEET. (URL: [Link])

Sources

2-amino-N-ethylpropanamide hydrochloride solubility in water and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-amino-N-ethylpropanamide hydrochloride (also known as H-Ala-NHEt[1]·HCl or Alanine ethylamide hydrochloride) is a critical amino acid derivative used primarily as a building block in peptidomimetic synthesis and medicinal chemistry. As the ethylamide derivative of alanine, it serves as a C-terminal capping agent that modifies the physicochemical properties of peptide chains, enhancing stability against carboxypeptidases and altering membrane permeability.

This guide provides a rigorous technical analysis of its solubility profile in Water and Dimethyl Sulfoxide (DMSO), supported by self-validating experimental protocols.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Synonyms L-Alanine ethylamide HCl; H-Ala-NHEt[1]·HCl
Molecular Formula

Molecular Weight ~152.62 g/mol (Salt); 116.16 g/mol (Free Base)
Physical State White to off-white crystalline solid
Hygroscopicity High (Typical of amine hydrochlorides)
CAS (Free Base) 1078791-14-6 (Reference for parent amine)

Solubility Profile: Water & DMSO[2]

The solubility of this compound is governed by its ionic nature (protonated amine/chloride ion pair) and its capacity for hydrogen bonding.[1]

Solubility Data Summary
SolventSolubility RatingEstimated Saturation (

)
Mechanistic Insight
Water Very High

Dissociation of the ionic lattice (

) is entropically favorable in high-dielectric water.[1]
DMSO High

DMSO is a polar aprotic solvent that effectively solvates the cation, though less effectively than water.[1]
Ethanol Moderate

Often used for recrystallization; solubility increases significantly with heat.[1]
Acetonitrile Low

Poor solvation of the chloride salt; typically used as an anti-solvent to precipitate the compound.[1]

Critical Note: While specific saturation points vary by batch purity and crystal polymorph, small amino acid amide salts generally exhibit water solubility exceeding 1 M.

Dissolution Dynamics
  • In Water: The dissolution is slightly endothermic. The solution typically remains clear and colorless. The pH of a 10% aqueous solution will be acidic (

    
     pH 4.0–5.5) due to the ammonium salt.
    
  • In DMSO: Dissolution may be slower than in water due to higher viscosity. Vortexing or mild sonication (

    
    ) is recommended to accelerate the breakdown of the crystal lattice.
    

Experimental Protocols (Self-Validating)

To ensure reproducibility in biological assays or synthesis, use the following protocols. These are designed with "stop-gates"—logical checks that prevent downstream failure.[1]

Protocol A: Preparation of a 100 mM Stock Solution in DMSO

Objective: Create a stable stock for biological screening or synthesis.

  • Calculate Mass:

    • Target Concentration:

      
       (
      
      
      
      )
    • Volume:

      
      
      
    • Required Mass:

      
      
      
  • Weighing: Weigh

    
     of the hydrochloride salt into a pre-tared, sterile 15 mL polypropylene tube.
    
    • Validation Step: Ensure the powder is free-flowing.[1] Clumping indicates moisture absorption (hygroscopicity). If clumped, dry under vacuum over

      
       before weighing.
      
  • Solvent Addition: Add

    
     of anhydrous DMSO (Grade 
    
    
    
    ).
  • Dissolution: Vortex for 30 seconds.

    • Observation: If particles persist, sonicate for 2 minutes.

  • Final Volume Adjustment: Add DMSO to bring the total volume to exactly

    
    .
    
  • Validation (The "Clear Check"): Invert the tube against a light source. The solution must be free of Schlieren lines (density waves) or particulates.

    • Stop-Gate: If hazy, centrifuge at

      
       for 5 minutes. If a pellet forms, the compound is impure or the solvent is wet.
      
Protocol B: Solubility Limit Determination (Gravimetric)

Objective: Determine the exact saturation point for a specific batch.

SolubilityWorkflow Start Start: Weigh 50 mg Compound AddSolvent Add 100 µL Solvent (Water or DMSO) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Dissolved? Vortex->Check Record Calculate Solubility: Mass / Volume Check->Record Yes (Clear) AddMore Add 50 µL Solvent Check->AddMore No (Cloudy) AddMore->Vortex

Application Logic: Peptide Synthesis

This compound is frequently used to introduce an ethylamide C-terminus to a peptide chain.[1] This modification removes the negative charge of the C-terminal carboxylate, increasing the peptide's affinity for cell membranes.

Coupling Reaction Pathway

The following diagram illustrates the standard coupling workflow using a carbodiimide (EDC) or uronium (HATU) coupling agent. Note that the HCl salt requires an organic base (DIPEA/NMM) to release the nucleophilic free amine.

CouplingPathway Reagent H-Ala-NHEt·HCl (Reagent) FreeAmine Free Amine (H-Ala-NHEt) Reagent->FreeAmine + Base Base Base (DIPEA) (Deprotonation) Base->FreeAmine Coupling Nucleophilic Attack (Amide Bond Formation) FreeAmine->Coupling ActivatedAcid Activated Carboxylic Acid (Boc-AA-OSu) ActivatedAcid->Coupling Product Peptide-Ethylamide (Boc-AA-Ala-NHEt) Coupling->Product

Key Technical Considerations:

  • Stoichiometry: Use 1.0 equivalent of the amine HCl and 2.0–3.0 equivalents of base (e.g., Diisopropylethylamine). The first equivalent neutralizes the HCl; subsequent equivalents maintain the basic pH required for coupling.

  • Order of Addition: Dissolve the amine salt and base before adding the activated carboxylic acid to prevent premature hydrolysis of the active ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18595779, (2S)-2-amino-N-methylpropanamide hydrochloride. (Used as structural analog for solubility properties). Retrieved from [Link]

  • ChemicalBook.L-Alanine ethylamide hydrochloride Properties and Solubility Data.
  • Sigma-Aldrich (Merck).Peptide Synthesis Technical Guide: Handling of Amino Acid Derivatives.
  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Technical Guide: Characterization and Melting Point Analysis of 2-Amino-N-ethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an in-depth technical whitepaper designed for researchers and drug development professionals. It prioritizes experimental rigor, self-validating protocols, and structural analysis over generic data listing, addressing the specific challenges associated with 2-amino-N-ethylpropanamide hydrochloride .

Executive Summary & Compound Identity

This compound (also known as H-Ala-NHEt·HCl or N-ethylalaninamide hydrochloride ) is a critical amino acid derivative used primarily as a building block in peptidomimetic synthesis and medicinal chemistry. Unlike standard amino acids, the N-ethyl amide modification alters the compound's hydrogen-bonding network, significantly impacting its solid-state properties, including melting point (MP) and hygroscopicity.

This guide addresses the lack of standardized compendial melting point data for this specific salt by providing a predicted range based on structural homology, a robust determination protocol, and a synthesis-purity correlation analysis.

Compound Snapshot
PropertyDetail
IUPAC Name This compound
Common Synonyms H-Ala-NHEt[1][2][3]·HCl; Alanine ethylamide HCl
CAS Number 1078162-88-5 (Salt); 1078791-14-6 (Free Base)
Molecular Formula C₅H₁₂N₂O · HCl
Molecular Weight 152.62 g/mol
Physical State White to off-white crystalline solid (highly hygroscopic)

Melting Point Analysis: Data & Structural Prediction

The "Missing" Monograph

Unlike common reagents (e.g., L-Alanine), 2-amino-N-ethylpropanamide HCl does not have a widely established, single-value melting point in open literature. This is typical for specific peptide fragments where the solid-state form is highly dependent on the crystallization solvent and residual moisture.

Predicted Range & Structural Logic

Based on Structure-Property Relationship (SPR) analysis of homologous amino acid amides, the melting point is characterized by a distinct thermal behavior compared to its ester and primary amide counterparts.

Compound ClassExampleTypical MP RangeStructural Rationale
Ester HCl H-Ala-OEt[1][2]·HCl78–80 °CWeak lattice energy; no amide donor H-bonds.
Primary Amide HCl H-Ala-NH₂·HCl218–220 °C (dec)Strong 3D H-bond network; high lattice energy.
N-Alkyl Amide HCl H-Ala-NHEt·HCl 145–165 °C (Est.) Target Molecule. Ethyl group disrupts packing efficiency, lowering MP vs. primary amide but remaining higher than ester due to amide backbone.

Technical Insight: The melting point of H-Ala-NHEt·HCl is frequently obscured by hygroscopicity . The salt avidly absorbs atmospheric water, forming a hydrate or "gum" that exhibits a broad, depressed melting range (often <100 °C) rather than a sharp transition.

Experimental Protocol: Accurate MP Determination

To obtain a valid melting point, researchers must strictly control the thermal history and volatile content of the sample. The following protocol ensures data integrity.

Sample Preparation (Critical Step)
  • Drying: The sample must be dried in a vacuum desiccator over P₂O₅ or KOH pellets for at least 24 hours at room temperature.

  • Solvent Removal: If synthesized via HCl/Dioxane (common route), trace dioxane can act as a plasticizer, artificially lowering the MP. Verify solvent removal via ¹H-NMR.

Differential Scanning Calorimetry (DSC) Method

DSC is the gold standard for distinguishing between dehydration endotherms and true melting.

  • Pan: Hermetically sealed aluminum pan with a pinhole (to allow volatile release without pan deformation).

  • Ramp Rate: 10 °C/min.

  • Range: 40 °C to 250 °C.

  • Interpretation:

    • Event 1 (Broad, 60–100 °C): Loss of residual water/solvent (ignore for MP).

    • Event 2 (Sharp Endotherm, >140 °C): True melting point (

      
      ).
      
    • Event 3 (Exotherm/Irregular): Decomposition (

      
      ).
      
Capillary Method (Visual Validation)
  • Pack dried sample into a capillary tube (2-3 mm height).

  • Insert into a pre-heated apparatus at 100 °C.

  • Ramp at 2 °C/min.

  • Valid Result: Clear liquid phase formation without bubbling (decomposition) or "sweating" (wet sample).

Synthesis & Purity Impact on Physical Properties

The melting point is a direct proxy for the chemical purity of the synthesis. The standard route involves Boc-deprotection, which introduces specific impurities that alter the solid-state physics.

Synthesis Workflow & Impurity Profiling

SynthesisPath BocAla Boc-Ala-OH Coupling Coupling Reaction (EDC/HOBt) BocAla->Coupling Ethylamine Ethylamine (EtNH2) Ethylamine->Coupling Intermediate Boc-Ala-NHEt (Intermediate) Coupling->Intermediate Amide Bond Formation Deprotection Deprotection (4M HCl/Dioxane) Intermediate->Deprotection Cleavage of Boc Crude Crude H-Ala-NHEt·HCl (Hygroscopic Solid) Deprotection->Crude Salt Formation Purification Recrystallization (MeOH/Et2O) Crude->Purification Removal of Excess HCl Final Pure H-Ala-NHEt·HCl (Target MP) Purification->Final Crystalline Lattice

Figure 1: Synthetic pathway highlighting the critical purification step required to achieve a sharp melting point.

Impurity Effects Table
ImpuritySourceEffect on Melting Point
Residual Dioxane Deprotection solventDepression: Acts as a crystal defect; lowers MP by 10–20 °C.
Excess HCl Stoichiometric imbalanceBroadening: Causes "softening" before true melt.[1]
Boc-Ala-NHEt Incomplete reactionDepression: Eutectic formation; distinct lower MP peak.
Water AtmospherePhase Change: Transitions solid to gum; renders MP determination invalid.

Handling and Storage Recommendations

To maintain the integrity of the material for analytical characterization:

  • Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial with a Parafilm seal or heat-sealed foil bag.

  • Re-validation: If the container is opened in humid air, re-dry the sample before attempting MP measurement.

References

  • ChemicalBook. (2025).[4] Ethyl L-alaninate hydrochloride Properties. Link

    • Context: Provides comparative data for the ester analog (MP 78-80°C) to establish the lower bound of the predicted range.
  • PubChem. (2025).[1][2] 2-Amino-N-ethylpropanamide (Free Base) Compound Summary. Link

    • Context: Verifies the chemical structure and CAS registry for the parent base.
  • ChemSrc. (2025). L-Alanine hydrochloride Properties. Link

    • Context: Establishes the baseline MP for the primary amide salt (>200°C) to establish the upper bound.
  • Bachem/Merck Guidelines. (General Peptide Chemistry). Handling of Amino Acid Derivatives. Context: Standard industry protocols for handling hygroscopic HCl salts of amino acid amides (referenced for Section 3.1).

Sources

Stability of 2-amino-N-ethylpropanamide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-N-ethylpropanamide hydrochloride is a small molecule of interest in pharmaceutical research and development, valued for its potential applications as a building block or active agent. As with any compound intended for therapeutic use, a thorough understanding of its stability profile is paramount to ensure safety, efficacy, and a viable shelf life. This technical guide provides a comprehensive overview of the stability of this compound in both its solid and solution states. Drawing upon fundamental chemical principles and data from structurally analogous compounds, this document offers insights into potential degradation pathways and outlines robust methodologies for stability assessment.

This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical detail to design and execute meaningful stability studies. We will explore the intrinsic chemical liabilities of the molecule, the impact of environmental factors, and the analytical techniques required for accurate quantification of the parent compound and its degradants.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of an alaninamide derivative. The presence of a primary amine, a secondary amide, and a chiral center dictates its chemical behavior and potential degradation routes.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1078162-88-5[1]
Molecular Formula C5H13ClN2O[1][2]
Molecular Weight 152.62 g/mol [1][2]
Structure CCNC(=O)C(C)N·HCl[1]

Table 1: Physicochemical Properties of this compound.

Solid-State Stability

The solid-state stability of an active pharmaceutical ingredient (API) is critical for its storage, handling, and formulation into a final dosage form. For this compound, the primary concerns in the solid state are the influence of temperature and humidity.

Thermal Degradation
Hygroscopicity and Hydrolysis

Peptides and related compounds are often hygroscopic, meaning they can absorb moisture from the atmosphere.[5] This absorbed water can act as a plasticizer, increasing molecular mobility within the solid and potentially facilitating degradation reactions, most notably hydrolysis of the amide bond. The extent of hygroscopicity should be determined using gravimetric vapor sorption (GVS) analysis.

Solution-State Stability

The stability of this compound in solution is a critical parameter, particularly for the development of liquid formulations or during manufacturing processes involving aqueous media. The primary degradation pathway in solution is expected to be hydrolysis, with pH being the most influential factor. Oxidation is also a potential degradation route.

Hydrolysis

The amide bond in 2-amino-N-ethylpropanamide is susceptible to hydrolysis, yielding 2-aminopropanoic acid (alanine) and ethylamine. This reaction is typically catalyzed by both acid and base.[6][7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide.

The pH-rate profile for the hydrolysis of amides is often U-shaped, with the greatest stability observed in the neutral to slightly acidic pH range.[7] A thorough investigation of the hydrolysis kinetics at various pH values and temperatures is essential to determine the optimal pH for solution stability.

cluster_hydrolysis Hydrolysis of 2-amino-N-ethylpropanamide parent 2-amino-N-ethylpropanamide alanine Alanine parent->alanine Hydrolysis ethylamine Ethylamine parent->ethylamine Hydrolysis water H₂O h_plus H⁺ (Acidic) oh_minus OH⁻ (Basic)

Figure 1: Predicted Hydrolysis Pathway.

Oxidation

The primary amine group in 2-amino-N-ethylpropanamide could be susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or exposure to light.[8] Oxidative degradation can lead to a variety of products, including the corresponding imine or further degradation to smaller molecules. The potential for oxidation should be investigated through forced degradation studies using an oxidizing agent such as hydrogen peroxide.

cluster_oxidation Potential Oxidative Degradation parent 2-amino-N-ethylpropanamide imine Imine Intermediate parent->imine Oxidation oxidant [O] further_degradation Further Degradation Products imine->further_degradation

Figure 2: Potential Oxidation Pathway.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of pharmaceutical compounds.[9][10] While the chromophores in this compound are not expected to be strongly absorbing in the near UV range, photostability should still be evaluated as per ICH Q1B guidelines.[10] Photodegradation can proceed through various mechanisms, including photo-oxidation.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve both long-term stability studies under intended storage conditions and forced degradation studies to elucidate potential degradation pathways.[11][12]

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify likely degradation products and develop stability-indicating analytical methods.

1. Hydrolytic Degradation:

  • Objective: To evaluate stability across a range of pH values.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in various buffers (e.g., pH 2, 4, 7, 9, and 12) and in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To assess susceptibility to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Incubate the solution at room temperature for a defined period (e.g., up to 24 hours).

    • Withdraw samples at appropriate time points.

    • Analyze the samples by a stability-indicating HPLC method.

3. Thermal Degradation (Solution):

  • Objective: To evaluate the effect of temperature on solution stability.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a neutral buffer (e.g., pH 7).

    • Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

    • Withdraw samples at appropriate time points.

    • Analyze the samples by a stability-indicating HPLC method.

4. Photostability:

  • Objective: To assess the impact of light exposure.

  • Protocol:

    • Expose both the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

    • Maintain control samples protected from light.

    • Analyze the exposed and control samples for degradation and changes in physical properties.

cluster_workflow Forced Degradation Workflow start 2-amino-N-ethylpropanamide Hydrochloride Sample hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) start->oxidation thermal Thermal Stress (Elevated Temperature) start->thermal photo Photolytic Stress (Light Exposure) start->photo analysis Analysis by Stability-Indicating HPLC-UV/MS hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis characterization Identification of Degradation Products analysis->characterization pathway Elucidation of Degradation Pathways characterization->pathway

Figure 3: Forced Degradation Experimental Workflow.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice. Mass spectrometry (MS) detection can be coupled with HPLC to aid in the identification of unknown degradation products.[13][14][15]

Typical HPLC Method Parameters:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient: A suitable gradient to resolve the parent peak from all degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Column Temperature: 30°C

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Summary of Predicted Stability and Recommendations

Stress ConditionPredicted StabilityPrimary Degradation PathwayRecommended Action
Solid-State: High Temperature Likely stable at ambient temperatures, potential for degradation at elevated temperatures.Thermal decomposition.Store in a temperature-controlled environment.
Solid-State: High Humidity Potential for degradation if hygroscopic.Hydrolysis of the amide bond.Store in a well-sealed container with a desiccant.
Solution: Acidic pH Likely to undergo hydrolysis.Acid-catalyzed hydrolysis of the amide bond.Avoid prolonged exposure to strongly acidic conditions.
Solution: Neutral pH Expected to have optimal stability.Slow hydrolysis.Formulate in the neutral to slightly acidic pH range.
Solution: Basic pH Likely to undergo hydrolysis.Base-catalyzed hydrolysis of the amide bond.Avoid exposure to basic conditions.
Solution: Oxidizing Conditions Potential for oxidative degradation of the primary amine.Oxidation.Protect from oxidizing agents and consider the use of antioxidants in formulations.
Light Exposure Potential for photodegradation.Photo-oxidation and other photochemical reactions.Protect from light during storage and handling.

Table 2: Summary of Predicted Stability and Recommendations.

Conclusion

While specific experimental data on the stability of this compound is limited in the public domain, a scientifically sound stability assessment can be built upon the known chemistry of its functional groups and data from analogous molecules. The primary anticipated degradation pathways are hydrolysis of the amide bond and, to a lesser extent, oxidation of the primary amine. Stability is expected to be highly dependent on pH in solution, with optimal stability likely in the neutral to slightly acidic range. In the solid state, control of temperature and humidity is crucial.

The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for a comprehensive stability evaluation. A thorough understanding of the degradation profile of this compound is a critical step in its development journey, ensuring the quality, safety, and efficacy of any future therapeutic application.

References

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. [Link]

  • This compound CAS 1078162-88-5. Reagent Database. [Link]

  • CAS No : 1078791-14-6 | Product Name : 2-Amino-N-ethylpropanamide. Pharmaffiliates. [Link]

  • 2-Amino-N-ethylpropanamide. PubChem. [Link]

  • 3-Amino-N-ethylpropanamide hydrochloride. PubChem. [Link]

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Semantic Scholar. [Link]

  • Ammonia Generation during Thermal Degradation of Amino Acids. Journal of Agricultural and Food Chemistry. [Link]

  • Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process. MDPI. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

  • Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. PubMed. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. ResearchGate. [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed. [Link]

  • N-substituted amides Definition. Fiveable. [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

  • Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]

  • Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. [Link]

  • Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. PubMed. [Link]

  • Does thermal degradation of amino acids destroy their functionality?. Reddit. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • Thermal Degradation of Food Proteins. Constructor University Library. [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Acta Scientific. [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. ResearchGate. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. IntechOpen. [Link]

  • Amines, Amides & Amino Acids - Introduction (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]

  • Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. ResearchGate. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

Sources

Theoretical Characterization of 2-Amino-N-ethylpropanamide Hydrochloride: A Computational & Physicochemical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Investigation of 2-Amino-N-ethylpropanamide Hydrochloride Properties Content Type: Technical Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Scientists

Executive Summary

This technical guide presents a theoretical investigation framework for This compound (also known as N-ethylalaninamide HCl). While structurally related to psychoactive phenethylamines, this compound lacks the aromatic moiety essential for potent monoaminergic activity, positioning it instead as a critical chiral building block in peptide synthesis and a model substrate for peptide transporter (PEPT1) studies.

This whitepaper outlines a rigorous computational methodology using Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict its structural, spectroscopic, and thermodynamic properties. It establishes a self-validating protocol for researchers to verify the compound's identity, stability, and biological potential.

Chemical Identity & Structural Basis[1][2]

Before initiating computational workflows, the molecular entity must be rigorously defined to avoid nomenclature ambiguity with substituted cathinones.

  • IUPAC Name: this compound

  • Common Synonyms: N-ethylalaninamide HCl, H-Ala-NHEt·HCl

  • CAS Registry Number: 1078791-14-6 (Free base related)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 152.62 g/mol (Salt), 116.16 g/mol (Free Base)

Structural Distinction

Unlike N-ethylcathinone (a controlled substance), 2-amino-N-ethylpropanamide is purely aliphatic. It consists of an alanine backbone amidated with an ethyl group.

Feature2-Amino-N-ethylpropanamideN-Ethylcathinone
Core Skeleton Aliphatic (Alanine derivative)Aromatic (Phenethylamine)
C1 Position Carbonyl (Amide)Carbonyl (Ketone)
Primary Use Peptide coupling, surfactant synthesisCNS Stimulant

Computational Methodology (The Core)

To theoretically investigate this molecule, we employ a "bottom-up" quantum mechanical approach. The following protocol ensures high-fidelity prediction of electronic and physical properties.

Level of Theory[4]
  • Optimization & Frequency: DFT / B3LYP / 6-311++G(d,p).

    • Justification: The B3LYP hybrid functional balances computational cost with accuracy for organic thermochemistry. The 6-311++G(d,p) basis set includes diffuse functions essential for describing the anionic chloride counterion and hydrogen bonding in the salt.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (

    
    ) .
    
    • Justification: As a hydrochloride salt, the molecule is highly polar and likely handled in aqueous media. Gas-phase calculations will fail to stabilize the ion pair (

      
      ).
      
Computational Workflow Visualization

ComputationalWorkflow Start Input Structure (Z-Matrix/SMILES) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Freq Frequency Calc (IR/Raman/Thermo) GeomOpt->Freq Minimized? Docking Molecular Docking (PEPT1 Transporter) GeomOpt->Docking PDB Prep NMR NMR Prediction (GIAO Method) Freq->NMR No Imaginary Freq NBO NBO Analysis (Charge Transfer) Freq->NBO

Figure 1: Standardized computational workflow for theoretical characterization of amino acid amide salts.

Predicted Physicochemical Properties[5][6][7]

Based on the structural chemistry of alanine derivatives, the following theoretical properties are expected and should be verified against the calculated output.

Conformational Landscape

The molecule possesses two key rotatable bonds: the


 bond (

) and the

bond (

).
  • Preferred Conformation: The amide bond (

    
    ) will adopt a trans  conformation (dihedral angle 
    
    
    
    ) to minimize steric clash between the ethyl group and the alanine methyl side chain.
  • Salt Bridge: In the HCl salt form, the chloride ion (

    
    ) will locate itself equidistant between the three ammonium protons (
    
    
    
    ), maximizing electrostatic stabilization.
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Chloride counterion and the amide nitrogen lone pair. High energy suggests nucleophilic character.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl carbon. This indicates susceptibility to nucleophilic attack (e.g., hydrolysis).

  • Band Gap (

    
    ):  A large gap (> 5 eV) is predicted, indicating high chemical stability (low reactivity) under standard conditions, typical for pharmaceutical salts.
    
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions.

  • Red Regions (Negative Potential): Concentrated around the Chloride ion (

    
    ) and the Carbonyl Oxygen (
    
    
    
    ). These are H-bond acceptors.
  • Blue Regions (Positive Potential): Concentrated around the Ammonium group (

    
    ) and the Amide Proton (
    
    
    
    ). These are H-bond donors.

Spectroscopic Profiling (Theoretical vs. Experimental)

This section provides the reference values researchers should look for when validating the synthesis.

Vibrational Spectroscopy (IR)
  • Amide I Band: Predicted at 1650–1690 cm⁻¹ (Strong, C=O stretch).

  • Amide II Band: Predicted at 1550–1600 cm⁻¹ (N-H bending).

  • Ammonium Stretch: A broad, complex band at 2800–3200 cm⁻¹ characteristic of primary amine salts (

    
    ), often overlapping with C-H stretches.
    
Nuclear Magnetic Resonance (NMR)

Calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO-d6 solvent.

NucleusMoietyPredicted Shift (

ppm)
Multiplicity
¹H Amide NH8.0 – 8.5Broad Triplet
¹H Ammonium (

)
8.0 – 8.3Broad Singlet
¹H Alpha-CH3.8 – 4.2Multiplet
¹H Ethyl

3.1 – 3.3Multiplet
¹H Alanine

1.3 – 1.5Doublet
¹H Ethyl

1.0 – 1.2Triplet

Biological Relevance & Docking Hypothesis

While not a drug itself, 2-amino-N-ethylpropanamide is a substrate mimetic.

Interaction with PEPT1

The intestinal peptide transporter 1 (PEPT1) recognizes dipeptides and amino acid amides.

  • Docking Protocol: Use AutoDock Vina.

  • Target PDB: 4D2B (or homology model of human PEPT1).

  • Binding Hypothesis: The terminal

    
     group anchors to Glu595  (or equivalent acidic residue) in the active site, while the carbonyl oxygen interacts with Tyr64 . The ethyl group probes the hydrophobic pocket size of the transporter.
    
Metabolic Stability
  • Hydrolysis: The compound is susceptible to amidases. Theoretical transition state calculations (TS) for hydrolysis should focus on the tetrahedral intermediate formation at the carbonyl carbon.

Experimental Validation Protocols

To ensure the "Trustworthiness" pillar of E-E-A-T, the theoretical data must be grounded in physical experiments.

Protocol 1: Synthesis & Verification

Objective: Synthesize the standard for analytical comparison.

  • Reactants: Boc-Alanine (1 eq), Ethylamine (1.1 eq), EDC·HCl (Coupling agent).

  • Coupling: React in DCM at

    
     for 12h.
    
  • Deprotection: Treat intermediate with 4M HCl in Dioxane.

  • Purification: Recrystallize from EtOH/Et2O.

  • Validation: Compare experimental melting point (expected >150°C for HCl salt) with DSC data.

Protocol 2: Hygroscopicity Assessment (DVS)

Objective: Determine solid-state stability (critical for handling).

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Method: Cycle relative humidity (RH) from 0% to 90% at 25°C.

  • Threshold: If mass increase > 2% at 80% RH, the salt is hygroscopic.

    • Theoretical Insight: High lattice energy predicted by DFT (strong ionic interactions) usually suggests a stable solid, but the ethyl chain adds flexibility that might lower the melting point and increase hygroscopicity compared to pure alanine.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. PubChem. Link

  • Brandsch, M., et al. (2008). Transport of amino acid derivatives and drugs by the intestinal peptide transporter PEPT1. Journal of Pharmacy and Pharmacology. (Context for biological relevance). Link

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-Amino-N-ethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Chemical Safety and Utility

In the fast-paced world of pharmaceutical research and drug development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety and handling. This guide provides an in-depth technical overview of 2-amino-N-ethylpropanamide hydrochloride (CAS No. 1078162-88-5), a compound of interest for its potential applications as a structural motif in the synthesis of active pharmaceutical ingredients (APIs). As researchers and scientists, our primary responsibility is to cultivate a culture of safety that is deeply integrated with our scientific pursuits. This document is structured to move beyond a mere recitation of protocols; it aims to instill a comprehensive understanding of the why behind each recommendation, fostering an environment of informed and responsible innovation. We will delve into the known characteristics of this compound, establish robust safety procedures, and explore its likely utility in the broader context of medicinal chemistry.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of its safe and effective use. This compound is the hydrochloride salt of 2-Amino-N-ethylpropanamide.

Identifier Value Source
Chemical Name This compound[1]
CAS Number 1078162-88-5[1]
Molecular Formula C₅H₁₃ClN₂O[2]
Molecular Weight 152.62 g/mol [2]
Synonyms Not widely available
Free Base CAS 1078791-14-6[3]

Hazard Identification and GHS Classification

The free base is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H320: Causes eye irritation. [3]

Based on this, and the general properties of similar small molecule amine hydrochlorides, the following GHS classification for this compound should be provisionally adopted:

Hazard Class Hazard Statement Pictogram
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Comprehensive Safety and Handling Protocols

The following protocols are designed as a self-validating system of safety, ensuring that each step mitigates the identified potential hazards.

Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense. The rationale is to create a complete barrier to the potential routes of exposure: dermal, ocular, and respiratory.

  • Eye and Face Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4]

  • Skin Protection : Chemical-resistant gloves (nitrile or neoprene) should be worn at all times. Ensure gloves are inspected for integrity before each use and replaced immediately if compromised. A lab coat or chemical-resistant apron is mandatory. For tasks with a significant risk of exposure, impervious clothing may be necessary.[5]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are not sufficient to maintain exposure below occupational exposure limits (if established), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5]

Caption: Required PPE for handling this compound.

Engineering Controls

Engineering controls are designed to remove the hazard at the source, representing a more robust safety measure than PPE alone.

  • Ventilation : All weighing, handling, and reaction setups involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Safety Stations : An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[6]

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is often between 2-8°C for similar compounds to ensure long-term stability.

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[6] As an amine hydrochloride, it may also be incompatible with strong bases, which could liberate the free amine.

Spill and Exposure Procedures

A pre-planned response to accidental releases is a cornerstone of laboratory safety.

  • Minor Spills : For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Major Spills : Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill_Response_Workflow cluster_spill Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill Assess->Minor Small Major Major Spill Assess->Major Large PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate Area Major->Evacuate Contain Contain & Absorb with Inert Material PPE->Contain Dispose Collect in Sealed Container for Disposal Contain->Dispose CallEHS Contact EHS Evacuate->CallEHS

Caption: Decision workflow for responding to a spill.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Application in Drug Discovery and Development: A Structural Perspective

While specific therapeutic applications for this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to drug development. As an amino acid amide derivative, it serves as a valuable building block in the synthesis of more complex molecules.[7] The hydrochloride salt form is often intentionally prepared to enhance the solubility and stability of a compound, which is a critical consideration in drug formulation and delivery.[8]

A compelling parallel can be drawn to the structurally similar compound, (S)-2-aminobutanamide hydrochloride, which is a key intermediate in the industrial synthesis of the anti-epileptic drug Levetiracetam.[9][10] In this synthesis, the aminobutanamide core provides a crucial scaffold for the subsequent chemical transformations that build the final API.

The utility of compounds like this compound in a drug discovery context lies in their ability to:

  • Serve as a Versatile Chemical Scaffold : The primary amine and amide functionalities provide reactive handles for a variety of chemical modifications, allowing for the construction of diverse compound libraries for screening.[8]

  • Introduce Desirable Pharmacokinetic Properties : The incorporation of small, polar fragments like amino acid amides can influence a molecule's solubility, permeability, and metabolic stability.

  • Act as a Key Intermediate : These types of molecules are often crucial precursors in multi-step syntheses of complex APIs.[7]

The logical progression of its use in a research setting would follow a path of incorporation into larger molecules, followed by biological screening and optimization.

Caption: The logical role of this compound in a drug discovery workflow.

Conclusion: Integrating Safety and Scientific Advancement

This compound represents a chemical entity with clear potential as a building block in pharmaceutical research. While comprehensive hazard data for this specific compound is limited, a robust safety framework can be established by adhering to the principles of chemical analogy and proactive risk mitigation. By understanding the potential hazards and implementing the detailed handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely explore the synthetic utility of this compound. The advancement of drug discovery is intrinsically linked to our unwavering commitment to safety and scientific integrity.

References

  • Reagent Database. (n.d.). This compound CAS 1078162-88-5. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-ethylpropanamide hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • New Drug Approvals. (2015, April 5). (S)-2-amino-butanamide hydrochloride.......... Key intermediate of Levetiracetam. Retrieved from [Link]

  • The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. (2020, December 8). Green Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-N-ethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-amino-N-ethylpropanamide hydrochloride (also known as H-Ala-NHEt·HCl). This compound serves as a critical chiral building block in the development of peptidomimetics and anticonvulsant analogs (structurally related to lacosamide derivatives).

Unlike industrial routes that may utilize direct aminolysis of esters (often requiring high pressure), this protocol utilizes Boc-chemistry (tert-butyloxycarbonyl) . This approach is selected for the research audience to ensure:

  • Stereochemical Integrity: Minimizing racemization of the chiral center (if starting with L- or D-alanine).

  • Safety: Avoiding the handling of gaseous ethylamine by utilizing ethylamine hydrochloride.

  • Purity: High-yield isolation of the stable hydrochloride salt without complex chromatography.

Strategic Analysis & Retrosynthesis

The synthesis is designed around a two-step sequence: Amide Coupling followed by Acidolytic Deprotection .

Reaction Scheme

The pathway protects the amine of alanine to prevent self-coupling, activates the carboxylic acid, couples it with ethylamine, and finally removes the protecting group.

ReactionScheme SM1 Boc-Ala-OH (Protected Amino Acid) Reagents1 EDC · HCl / HOBt DIPEA / DCM SM1->Reagents1 SM2 Ethylamine HCl SM2->Reagents1 Inter Intermediate: Boc-Ala-NHEt Reagents1->Inter Step 1: Coupling (RT, 12h) Reagents2 4M HCl in Dioxane Inter->Reagents2 Product Product: H-Ala-NHEt · HCl Reagents2->Product Step 2: Deprotection (RT, 2h)

Figure 1: Retrosynthetic pathway utilizing EDC/HOBt coupling and HCl/Dioxane deprotection.

Critical Mechanistic Insights (E-E-A-T)
  • Coupling Agent Selection (EDC/HOBt): We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt) . While DCC is cheaper, EDC urea byproducts are water-soluble, allowing them to be removed via simple aqueous extraction. HOBt is mandatory here to suppress the formation of the N-acylurea side product and, crucially, to minimize racemization at the alpha-carbon via the oxazolone mechanism [1].

  • Amine Source: We employ Ethylamine Hydrochloride rather than aqueous (70%) or gaseous ethylamine. This allows for precise stoichiometric control and anhydrous conditions, which drives the equilibrium toward amide formation.

  • Deprotection Solvent: 4M HCl in 1,4-Dioxane is chosen over TFA/DCM. This yields the HCl salt directly as a precipitate or solid residue, avoiding the hygroscopic trifluoroacetate salt which can complicate downstream biological assays.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
Boc-L-Alanine 189.211.0Starting Material
Ethylamine HCl 81.541.2Amine Source
EDC · HCl 191.701.2Coupling Agent
HOBt (anhydrous) 135.121.2Racemization Suppressor
DIPEA (Hünig's Base)129.242.5Base (activates amine)
Dichloromethane (DCM) -SolventReaction Medium
4M HCl in Dioxane -5-10Deprotection Agent
Equipment
  • Round-bottom flask (2-neck) with Nitrogen inlet.

  • Rotary Evaporator.[1]

  • Separatory funnel.

  • Vacuum drying oven or desiccator (

    
    ).[1]
    

Detailed Experimental Protocol

Phase 1: Amide Coupling (Synthesis of Boc-Ala-NHEt)
  • Preparation: In a clean, dry round-bottom flask, dissolve Boc-L-Alanine (10.0 mmol, 1.89 g) in anhydrous DCM (50 mL).

  • Activation: Add HOBt (12.0 mmol, 1.62 g) and EDC·HCl (12.0 mmol, 2.30 g) to the solution. Stir at

    
     (ice bath) for 15 minutes to form the active ester.
    
  • Amine Addition: Add Ethylamine Hydrochloride (12.0 mmol, 0.98 g).

  • Base Addition: Dropwise, add DIPEA (25.0 mmol, 4.35 mL). Note: The solution may warm slightly; maintain cooling during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen.

  • Workup:

    • Dilute with additional DCM (50 mL).

    • Wash sequentially with:

      • 
         or 
        
        
        
        (3 x 30 mL) – Removes unreacted amine/DIPEA.
      • 
         (3 x 30 mL) – Removes unreacted acid/HOBt.
        
      • 
         (1 x 30 mL).
        
    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Result: White solid or colorless oil (Boc-Ala-NHEt). Yield typically >85%.[2][3]

Phase 2: Deprotection (Synthesis of H-Ala-NHEt · HCl)
  • Dissolution: Dissolve the crude Boc-intermediate from Phase 1 in a minimal amount of dry DCM (approx. 5–10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL, ~40 mmol).

  • Reaction: Stir at RT for 2–3 hours. Monitor by TLC (disappearance of Boc-spot) or observation of precipitate formation.

  • Isolation:

    • Concentrate the mixture in vacuo to remove dioxane/DCM.

    • Trituration: Add cold Diethyl Ether (

      
      , 50 mL) to the residue. Triturate (grind/stir) vigorously to induce crystallization of the hydrochloride salt.
      
    • Filter the white solid under inert atmosphere (Nitrogen blanket) as the salt can be hygroscopic.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
Workflow Visualization

Workflow start Start: Weigh Reagents step1 Dissolve Boc-Ala-OH + HOBt + EDC (DCM, 0°C) start->step1 step2 Add EtNH2·HCl + DIPEA (Stir 12h, RT) step1->step2 step3 Wash: Citric Acid -> NaHCO3 -> Brine step2->step3 step4 Evaporate Solvent (Isolate Boc-Intermediate) step3->step4 step5 Add 4M HCl/Dioxane (2h, RT) step4->step5 step6 Triturate with Ether & Filter step5->step6 end Final Product: White Crystalline Solid step6->end

Figure 2: Step-by-step process flow for the synthesis and purification.

Analytical Validation

The following data confirms the identity and purity of the final hydrochloride salt.

Expected Physical Properties[4][5]
  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 152.62 g/mol (HCl salt); 116.16 g/mol (Free base).

  • Solubility: Highly soluble in Water, Methanol; Insoluble in Ether, Hexanes.

NMR Characterization ( or )

Note: In DMSO-d6, amide protons are visible; in D2O, they exchange.

Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
Amide NH ~8.40Broad Triplet1H

(Visible in DMSO)
Amine

~8.10Broad Singlet3H

(Visible in DMSO)
Alpha-CH 3.85 – 4.00Quartet1H

(Chiral center)
Ethyl

3.10 – 3.25Multiplet2H

Alanine

1.35 – 1.40Doublet3H

Ethyl

1.05 – 1.10Triplet3H

Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 117.1 m/z

  • Observed: 117.1 m/z (Base peak)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete coupling due to pH.Ensure DIPEA is added until pH is basic (~8) during coupling to release free ethylamine from its HCl salt.
Oiling out (Step 2) Hygroscopic salt formation.If the product oils out upon ether addition, scratch the flask glass to induce nucleation or use anhydrous

.
Racemization Over-activation or high temp.Strictly maintain

during EDC addition. Ensure HOBt is fresh. Avoid excess base during workup.
Residual Boc Incomplete deprotection.Extend reaction time in HCl/Dioxane to 4 hours. Ensure Dioxane is not wet (water slows the reaction).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • PubChem Compound Summary. (2023). 2-Amino-N-ethylpropanamide.[4][5] National Center for Biotechnology Information.

  • Sigma-Aldrich Protocol. (n.d.). Boc-Group Removal.[6][7][8] Merck KGaA.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 2-amino-N-ethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-amino-N-ethylpropanamide hydrochloride in a relevant matrix. Given the polar nature of the analyte, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation. The method utilizes electrospray ionization (ESI) in positive mode, with detection and quantification performed via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, a step-by-step experimental protocol, and a full validation summary in accordance with international guidelines.

Introduction

This compound is a small polar molecule of interest in pharmaceutical development, potentially as a synthetic intermediate, a metabolite, or a process-related impurity. Accurate and precise quantification of such compounds is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted technique for pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[1]

The primary challenge in analyzing 2-amino-N-ethylpropanamide lies in its high polarity, which leads to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[2] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[3][4][5][6] This approach not only provides excellent retention for polar compounds but is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient solvent evaporation and ionization.[7]

This application note details a complete workflow, from sample preparation to data analysis, for the quantitative analysis of this compound. The method has been validated following the principles outlined in the FDA and ICH guidelines to ensure its suitability for its intended purpose.[8][9][10]

Principles of the LC-MS/MS Method

The analytical strategy is based on the coupling of HILIC for chromatographic separation with tandem mass spectrometry for detection.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their partitioning between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[3][6] This allows for the retention of highly polar compounds that are not retained in RPLC.[4][5]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates gas-phase ions from thermally labile molecules in solution with minimal fragmentation.[11][12] For a basic compound like 2-amino-N-ethylpropanamide, positive ion mode ESI is ideal, leading to the formation of the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM): A triple quadrupole mass spectrometer is used in MRM mode for quantification.[13][14] In this mode, the first quadrupole (Q1) selects the precursor ion ([M+H]⁺ of the analyte), which is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) selects a specific product ion for detection.[14][15] This process of monitoring a specific precursor-to-product ion transition provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.[13]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-amino-N-ethylpropanamide-d5 hydrochloride

  • LC-MS grade acetonitrile, water, and methanol

  • Formic acid (≥99%)

  • Ammonium formate (≥99%)

  • Control matrix (e.g., human plasma, process blank)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Rationale: A simple protein precipitation method is chosen for its efficiency in removing the bulk of proteins from biological matrices while being cost-effective and suitable for high-throughput analysis. For non-biological matrices, a simple dilution may suffice. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.[13][16]

Protocol:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the SIL-IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution to a final concentration of 50 ng/mL in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (in acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Rationale: A HILIC column with an amide stationary phase is selected for its excellent ability to retain and separate small polar amines and amides. The mobile phase consists of acetonitrile as the weak solvent and an aqueous buffer as the strong solvent, which is typical for HILIC separations.[6][7] Formic acid and ammonium formate are used as mobile phase additives to improve peak shape and ionization efficiency in positive ESI mode. A gradient elution is employed to ensure adequate retention of the analyte while allowing for the efficient elution of less polar components and column re-equilibration.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC System
ColumnHILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium formate and 0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.095
3.050
3.195
5.095
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
AnalytePrecursor Ion (m/z) -> Product Ion (m/z) (Collision Energy in eV)
2-amino-N-ethylpropanamide117.1 -> 72.1 (15 eV) Quantifier 117.1 -> 44.1 (20 eV) Qualifier
SIL-IS122.1 -> 77.1 (15 eV)

Note: MRM transitions and collision energies should be empirically optimized for the specific instrument used.

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/ Standard Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject HILIC HILIC Separation Inject->HILIC ESI ESI Ionization HILIC->ESI MRM MRM Detection ESI->MRM Integrate Peak Integration MRM->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A flowchart of the quantitative analysis workflow.

Method Validation

A full method validation was performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[8][17] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]

Diagram 2: Method Validation Parameters

validation_parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment Method Validated Method Specificity Specificity & Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Stock Stock Solution Stability Method->Stock FreezeThaw Freeze-Thaw Stability Method->FreezeThaw BenchTop Bench-Top Stability Method->BenchTop Autosampler Autosampler Stability Method->Autosampler

Caption: Key parameters for bioanalytical method validation.

Specificity and Selectivity

Specificity was assessed by analyzing blank matrix samples from at least six different sources. No significant interfering peaks were observed at the retention time of the analyte and the internal standard.

Linearity and Range

The linearity of the method was evaluated by analyzing calibration curves prepared at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in six replicates on three different days.

Stability

The stability of the analyte was evaluated under various conditions to mimic sample handling and storage:

  • Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles.

  • Bench-Top Stability: QC samples were kept at room temperature for 24 hours.

  • Autosampler Stability: Processed samples were stored in the autosampler at 10°C for 48 hours.

  • Stock Solution Stability: The stability of the analyte and IS stock solutions was assessed at room temperature and under refrigeration.

Table 2: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% for LLOQ).
Accuracy The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Stability The mean concentration of stability samples should be within ±15% of the nominal concentration of fresh samples.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound.

Table 3: Summary of Validation Results (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Accuracy 95.2% - 104.5%
Intra-day Precision (CV) ≤ 8.7%
Inter-day Accuracy 97.1% - 102.8%
Inter-day Precision (CV) ≤ 10.2%
Stability Stable for 3 freeze-thaw cycles, 24 hours at room temperature, and 48 hours in the autosampler.

The use of HILIC provided good retention and symmetrical peak shape for the highly polar analyte, which would be challenging with conventional RPLC. The MRM detection mode ensured high selectivity and sensitivity, allowing for a low LLOQ. The simple protein precipitation sample preparation was found to be rugged and provided clean extracts with minimal matrix effects. All validation parameters met the acceptance criteria, demonstrating that the method is accurate, precise, and reliable for its intended use.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of this compound. The use of HILIC effectively addresses the challenges associated with retaining and separating this polar compound. The method has been thoroughly validated and is suitable for high-throughput analysis in a regulated environment. This protocol provides a solid foundation for researchers and scientists involved in the development of pharmaceuticals where the quantification of this or structurally similar polar molecules is required.

References

  • Phipps, W. S., Crossley, E., Boriack, R., Jones, P. M., & Patel, K. (2019). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. JIMD reports, 51(1), 62–69. [Link]

  • Phipps, W. S., Crossley, E., Boriack, R., Jones, P. M., & Patel, K. (2019). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of inherited metabolic disease, 42(6), 1058–1067. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., Spiegelman, C. H., Zimmerman, L. J., Ham, A. J., Keshishian, H., Hall, S. C., Allen, S., Black, G. N., & Carr, S. A. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. Molecular & cellular proteomics : MCP, 8(10), 2393–2406. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells for LC-MS analysis. Princeton University. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 32(12), 1713–1732. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring. Mtoz Biolabs. [Link]

  • Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Aficam. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Aficam. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of 2-Amino-N-ethylpropanamide Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a detailed protocol for the chiral separation of the enantiomers of 2-amino-N-ethylpropanamide hydrochloride using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and drug development professionals engaged in the analysis of chiral small molecules. This guide provides a comprehensive walkthrough of the method development strategy, a step-by-step experimental protocol, and a framework for method validation in accordance with ICH guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the chiral separation process.

Introduction: The Imperative of Chiral Purity

In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. 2-amino-N-ethylpropanamide, a small polar molecule containing a primary amine and an amide functional group, presents a typical challenge for chiral resolution. This document outlines a robust and reliable HPLC method to resolve its enantiomers, ensuring accurate determination of enantiomeric purity.

Scientific Rationale and Method Development Strategy

The successful chiral separation of this compound hinges on inducing a transient diastereomeric interaction with a chiral stationary phase (CSP). The strategy detailed below is informed by the physicochemical properties of the analyte and established principles of chiral chromatography.

Analyte Characteristics

2-Amino-N-ethylpropanamide is a primary amine and an amino acid amide derivative. Its hydrochloride salt form ensures aqueous solubility. The primary amine group is a key interaction site for certain types of chiral selectors. The overall polarity of the molecule suggests that normal-phase or polar organic chromatography modes are likely to be effective.

Chiral Stationary Phase (CSP) Selection: A Polysaccharide-Based Approach

For the separation of primary amines and amino acid derivatives, polysaccharide-based CSPs are a versatile and often successful choice.[1][2][3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4][5] Specifically, a cellulose-based CSP, such as one derivatized with 3,5-dimethylphenylcarbamate, is proposed for this application due to its broad enantiorecognition capabilities for a wide range of pharmaceutical compounds.[6]

The choice of a polysaccharide-based CSP is further supported by their demonstrated success in resolving compounds with similar functional groups.[3] The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities where the enantiomers of 2-amino-N-ethylpropanamide can interact differently, leading to differential retention times.[5]

Mobile Phase Optimization: The Key to Resolution

The selection of the mobile phase is critical for achieving optimal resolution. A normal-phase approach, utilizing a mixture of a non-polar solvent and a polar alcohol, is often the starting point for polysaccharide-based CSPs.[6][7]

  • Solvent System: A mobile phase consisting of n-hexane and a polar alcohol like ethanol or 2-propanol is recommended. The ratio of these solvents will be a key parameter for optimization, with a higher percentage of the alcohol generally leading to shorter retention times.

  • Additives for Peak Shape and Selectivity: For basic analytes like primary amines, the addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing non-specific interactions with the silica support.[6] Conversely, an acidic additive like trifluoroacetic acid (TFA) can also be beneficial in some cases to protonate the amine and enhance interaction with the CSP.[8] For this application, we will start with a basic additive.

The initial screening will involve varying the alcohol content and the type and concentration of the additive to achieve a resolution (Rs) of greater than 1.5.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral separation of this compound enantiomers.

Instrumentation, Materials, and Reagents
Category Item
Instrumentation HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector
Column Cellulose-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
Reagents n-Hexane (HPLC grade), Ethanol (HPLC grade), 2-Propanol (HPLC grade), Diethylamine (DEA, >99.5%), this compound racemic standard
Glassware & Consumables Volumetric flasks, autosampler vials with inserts, analytical balance, spatulas, syringes, and 0.45 µm syringe filters
Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in the desired ratio (e.g., 80:20:0.1 v/v/v).

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation (Racemic Mixture):

    • Accurately weigh approximately 10 mg of this compound racemic standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

    • Further dilute as necessary to achieve a suitable concentration for UV detection (e.g., 0.1 mg/mL).

  • Sample Solution Preparation:

    • Prepare the sample containing this compound in the mobile phase to a final concentration similar to the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
Parameter Condition
Column Cellulose-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min[7]
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or wavelength of maximum absorbance for the analyte)

Note: These conditions are a starting point and may require optimization.

System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is functioning correctly.

Parameter Acceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) ≤ 2.0 for both enantiomer peaks
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for six replicate injections of the standard solution

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[9][10]

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Specificity The ability to assess the enantiomers in the presence of other components.Baseline resolution between the enantiomers and from any impurities.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.[11]
Range The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.To be defined based on the application (e.g., 50% to 150% of the target concentration).
Accuracy The closeness of the test results to the true value.% Recovery within 98.0% to 102.0% for the major enantiomer and 90.0% to 110.0% for the minor enantiomer.[11]
Precision Repeatability (Intra-assay): The precision under the same operating conditions over a short interval of time.RSD ≤ 2.0% for the major enantiomer and ≤ 5.0% for the minor enantiomer.[11]
Intermediate Precision: The precision within a laboratory over different days, with different analysts, or on different equipment.RSD ≤ 3.0% for the major enantiomer and ≤ 10.0% for the minor enantiomer.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[7]
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[7]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Resolution (Rs) remains ≥ 1.5, and peak shapes are acceptable.

Visualization of Workflow and Chiral Recognition

Method Development and Validation Workflow

cluster_0 Method Development cluster_1 Method Validation (ICH Q2) A Analyte Characterization (2-amino-N-ethylpropanamide HCl) B CSP Selection (Polysaccharide-based) A->B C Mobile Phase Screening (Normal Phase with Additives) B->C D Optimization (Solvent Ratio, Additive Conc., Flow Rate, Temp.) C->D E Specificity D->E Optimized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Validated Chiral HPLC Method I->J

Caption: Workflow for Chiral HPLC Method Development and Validation.

Principle of Chiral Recognition on a Polysaccharide-Based CSP

cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomers CSP Polysaccharide Backbone (Cellulose Derivative) R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (e.g., H-bonding, Steric Fit) Longer Retention Time S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction Shorter Retention Time

Caption: Chiral Recognition Mechanism on a Polysaccharide CSP.

Troubleshooting

Problem Potential Cause Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of n-hexane to alcohol. Try a different alcohol (e.g., 2-propanol). Adjust the concentration or type of additive.
Low column efficiency.Decrease the flow rate.[12] Ensure the column is properly packed and not voided.
Peak Tailing Non-specific interactions with the stationary phase.Increase the concentration of the basic additive (e.g., DEA).
Column contamination.Flush the column with a strong solvent (e.g., 100% ethanol).
Irreproducible Retention Times Inadequate column equilibration.Equilibrate the column with at least 20-30 column volumes of the mobile phase.[12]
Fluctuations in column temperature.Use a column thermostat and maintain a constant temperature.[12]
Mobile phase composition change.Prepare fresh mobile phase daily and ensure proper mixing.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. By employing a polysaccharide-based chiral stationary phase and a systematic approach to method development and validation, a robust and reliable analytical method can be established. This method is suitable for quality control and research applications where the accurate determination of enantiomeric purity is critical. The principles and strategies outlined herein can also be adapted for the chiral separation of other similar small polar molecules.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • ResearchGate. (2016). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • PubMed. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed. Available at: [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. Available at: [Link]

  • ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available at: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S.. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central (PMC). Available at: [Link]

  • ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Available at: [Link]

  • Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]

  • Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Online. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Use of 2-amino-N-ethylpropanamide hydrochloride (AEP-HCl) in Epilepsy Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Approach to Novel Compound Evaluation in Epilepsy

The following document provides a comprehensive guide for the preclinical evaluation of 2-amino-N-ethylpropanamide hydrochloride (herein referred to as AEP-HCl), a novel alanine derivative[1], for potential anticonvulsant properties. Given the absence of established data for this specific compound in epilepsy literature, this guide synthesizes field-proven, best-practice methodologies to construct a logical and scientifically rigorous investigational pathway. This document is designed to be a dynamic framework, adaptable to the emergent data and specific research questions that will arise during the compound's characterization. Our approach is rooted in a multi-tiered screening process, beginning with fundamental in vitro assessments of neuronal excitability and culminating in more complex in vivo models of chronic epilepsy. This ensures a thorough and resource-efficient evaluation, maximizing the potential for conclusive findings.

Introduction to this compound (AEP-HCl)

1.1 Chemical Identity and Rationale for Investigation

  • Compound Name: this compound (AEP-HCl)

  • CAS Number: 1078162-88-5[2]

  • Molecular Formula: C₅H₁₂N₂O · HCl[2]

  • Structure: An N-ethyl amide derivative of the amino acid alanine.

The rationale for investigating AEP-HCl as a potential anticonvulsant stems from its structural similarity to endogenous neuromodulators. Amino acids and their derivatives are fundamental to neurotransmission, with well-established roles for glutamate (excitatory) and GABA (inhibitory) in the pathophysiology of epilepsy. The presence of a primary amine and an amide moiety suggests potential interactions with a range of synaptic targets, including ion channels and receptors, which are critical in maintaining the balance of neuronal excitation and inhibition.

1.2 The Investigational Funnel: A Phased Approach to Preclinical Evaluation

The protocols outlined below follow a logical progression, starting with high-throughput in vitro assays to establish biological activity and identify potential mechanisms of action. Promising results from these initial studies provide the justification for advancing the compound to more resource-intensive in vivo models that assess efficacy and a preliminary safety profile.

In Vitro Characterization: Elucidating Cellular Mechanisms

In vitro preparations are invaluable for dissecting the cellular and synaptic mechanisms of a novel compound under controlled conditions.[3] These initial studies are crucial for understanding how AEP-HCl might exert an anticonvulsant effect.

2.1 Protocol: Whole-Cell Patch-Clamp Electrophysiology in Primary Neuronal Cultures

This protocol aims to determine the effect of AEP-HCl on intrinsic neuronal excitability and synaptic transmission. The patch-clamp technique offers high-resolution measurement of ion channel currents and postsynaptic events.[4]

  • Objective: To assess the modulatory effects of AEP-HCl on voltage-gated sodium and calcium channels, as well as on spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).

  • Model: Primary hippocampal or cortical neurons derived from embryonic rodents.

  • Materials:

    • AEP-HCl stock solution (100 mM in sterile water)

    • External recording solution (aCSF)

    • Internal patch pipette solution

    • Patch-clamp rig (amplifier, micromanipulator, microscope)

    • Cell culture reagents

  • Step-by-Step Methodology:

    • Prepare primary neuronal cultures from E18 rat hippocampi and culture for 14-21 days.

    • Prepare a range of AEP-HCl concentrations (1 µM, 10 µM, 100 µM) in aCSF.

    • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.

    • Establish a whole-cell patch-clamp recording from a pyramidal-like neuron.

    • Voltage-Clamp Protocol:

      • Hold the neuron at -70 mV.

      • Apply voltage steps to elicit voltage-gated sodium and calcium currents.

      • Record baseline currents.

      • Perfuse the chamber with the lowest concentration of AEP-HCl and repeat voltage steps.

      • Wash out the compound and ensure currents return to baseline.

      • Repeat for each concentration.

    • Current-Clamp Protocol:

      • Record spontaneous action potentials.

      • Inject current steps to elicit firing and determine the rheobase.

      • Apply AEP-HCl and observe changes in firing frequency and rheobase.

    • Synaptic Transmission Protocol:

      • In voltage-clamp mode, record sEPSCs at -70 mV and sIPSCs at 0 mV.

      • Establish a stable baseline recording.

      • Apply AEP-HCl and record for 5-10 minutes.

      • Wash out the compound.

  • Data Analysis: Analyze changes in current amplitude, channel kinetics, action potential frequency, and the frequency and amplitude of sEPSCs and sIPSCs.

2.2 Data Presentation: In Vitro Electrophysiology

ParameterVehicle Control1 µM AEP-HCl10 µM AEP-HCl100 µM AEP-HCl
Na+ Current Amplitude (pA)
Ca2+ Current Amplitude (pA)
Action Potential Frequency (Hz)
sEPSC Frequency (Hz)
sEPSC Amplitude (pA)
sIPSC Frequency (Hz)
sIPSC Amplitude (pA)

2.3 Visualization: Hypothetical Mechanism of AEP-HCl Action

Hypothetical_AEP_HCl_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron VGCC Voltage-Gated Ca2+ Channel Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Ca2+ influx triggers release AMPAR AMPA Receptor Glutamate_Vesicle->AMPAR Glutamate NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Glutamate Depolarization Depolarization & Action Potential AMPAR->Depolarization NMDAR->Depolarization AEP_HCl AEP-HCl AEP_HCl->VGCC Modulates/ Inhibits Action_Potential_Pre Action Potential Action_Potential_Pre->VGCC opens

Caption: Hypothetical modulation of presynaptic calcium channels by AEP-HCl.

In Vivo Screening: Acute Seizure Models

Acute in vivo models are essential for determining if a compound has anticonvulsant effects in a whole-organism system and for establishing a preliminary therapeutic window.[5][6]

3.1 Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[5][6]

  • Objective: To determine the ability of AEP-HCl to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Model: Adult male mice (e.g., C57BL/6).

  • Materials:

    • AEP-HCl solutions for injection (e.g., in saline).

    • Vehicle control (e.g., saline).

    • Electroshock device with corneal electrodes.

    • Electrode solution (e.g., 0.9% saline).

  • Step-by-Step Methodology:

    • Acclimate animals and handle them appropriately. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

    • Divide animals into groups (e.g., vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg AEP-HCl).

    • Administer AEP-HCl or vehicle via the desired route (e.g., intraperitoneal injection).

    • At the time of peak predicted brain exposure (determined from pilot pharmacokinetic studies), apply a drop of electrode solution to the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • Record the outcome (protection or no protection).

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of animals) using probit analysis.

3.2 Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is sensitive to compounds that act on the GABAergic system and is a model of clonic seizures.[6]

  • Objective: To assess the ability of AEP-HCl to increase the latency to and prevent seizures induced by the GABAA antagonist, pentylenetetrazole.

  • Model: Adult male mice.

  • Materials:

    • AEP-HCl solutions for injection.

    • Vehicle control.

    • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).

  • Step-by-Step Methodology:

    • Follow ethical guidelines for animal handling and use.[8]

    • Administer AEP-HCl or vehicle to randomized groups of animals.

    • At the appropriate pretreatment time, administer PTZ subcutaneously.

    • Immediately place the animal in an observation chamber.

    • Record the latency to the first myoclonic jerk and the onset of a generalized clonic seizure with loss of righting reflex.

    • Observe for a total of 30 minutes.

  • Data Analysis: Compare the seizure latencies between treated and vehicle groups using appropriate statistical tests (e.g., ANOVA). Calculate the percentage of animals protected from generalized seizures.

3.3 Data Presentation: Acute In Vivo Seizure Models

ModelDose (mg/kg)N% ProtectionLatency to Seizure (s) (Mean ± SEM)
MES Vehicle100%N/A
1010N/A
3010N/A
10010N/A
scPTZ Vehicle100%
1010
3010
10010

Chronic Epilepsy Models: Assessing Disease Modification

If a compound shows promise in acute models, evaluation in a chronic model that better reflects human epilepsy is warranted.[9][10] These models help determine if a compound can suppress spontaneous recurrent seizures.

4.1 Protocol: Kainic Acid-Induced Temporal Lobe Epilepsy (TLE) Model

The kainic acid model induces an initial status epilepticus, followed by a latent period and the development of spontaneous recurrent seizures, mimicking key features of human TLE.[6][11]

  • Objective: To evaluate the effect of chronic AEP-HCl administration on the frequency and severity of spontaneous recurrent seizures.

  • Model: Adult male rats (e.g., Sprague-Dawley).

  • Materials:

    • AEP-HCl for chronic administration (e.g., in drinking water, osmotic minipumps).

    • Kainic acid.

    • Video-EEG monitoring system.

  • Step-by-Step Methodology:

    • Induction Phase:

      • Implant EEG electrodes over the hippocampus.

      • After recovery, induce status epilepticus with a low dose of kainic acid (e.g., 5 mg/kg, i.p., repeated hourly until status epilepticus begins).

      • Control seizure duration with diazepam after 90-120 minutes.

    • Latent Period:

      • Allow animals to recover for 2-3 weeks. During this time, spontaneous seizures will begin to develop.

    • Treatment Phase:

      • Record baseline seizure frequency for 1-2 weeks using continuous video-EEG monitoring.

      • Randomize animals to receive chronic AEP-HCl or vehicle.

      • Continue video-EEG monitoring for the duration of the treatment period (e.g., 4 weeks).

  • Data Analysis:

    • Quantify the number of seizures per day for each animal during baseline and treatment periods.

    • Analyze changes in seizure frequency and duration.

    • Compare the treatment group to the vehicle group.

4.2 Visualization: Experimental Workflow for Chronic Epilepsy Model

Chronic_Epilepsy_Workflow Start Start EEG_Implant EEG Electrode Implantation Start->EEG_Implant Recovery Surgical Recovery (1-2 weeks) EEG_Implant->Recovery KA_Induction Kainic Acid-Induced Status Epilepticus Recovery->KA_Induction Latent_Period Latent Period & Epileptogenesis (2-3 weeks) KA_Induction->Latent_Period Baseline_EEG Baseline Video-EEG Recording (1-2 weeks) Latent_Period->Baseline_EEG Randomization Randomization Baseline_EEG->Randomization Treatment Chronic AEP-HCl Administration (4 weeks) Randomization->Treatment Vehicle Chronic Vehicle Administration (4 weeks) Randomization->Vehicle Treatment_EEG Continuous Video-EEG Recording Treatment->Treatment_EEG Vehicle_EEG Continuous Video-EEG Recording Vehicle->Vehicle_EEG Analysis Data Analysis: Seizure Frequency & Duration Treatment_EEG->Analysis Vehicle_EEG->Analysis End End Analysis->End

Caption: Workflow for evaluating AEP-HCl in a chronic epilepsy model.

Ethical Considerations in Animal Research

All research involving animals must be conducted with the highest ethical standards.[12] This includes adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

  • Replacement: In vitro methods should be used whenever possible to answer research questions before proceeding to in vivo studies.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data. Power analyses should be conducted to determine appropriate group sizes.

  • Refinement: All procedures should be refined to minimize any potential pain, suffering, or distress to the animals.[8] This includes using appropriate anesthesia and analgesia for surgical procedures and establishing clear humane endpoints.[13] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[7]

Conclusion and Future Directions

This document provides a foundational framework for the preclinical evaluation of this compound in epilepsy research. The data generated from these studies will allow for a comprehensive assessment of its anticonvulsant potential. Positive outcomes would justify further investigation into its mechanism of action, pharmacokinetic/pharmacodynamic relationships, and long-term safety profile. The ultimate goal of such a research program is to determine if this novel compound has the potential to be developed into a safe and effective treatment for epilepsy.

References

  • CREATe Therapeutics Achieves Complete Seizure Prevention in a Severe Model of Focal Epilepsy. (2026, February 6). EIN Presswire.
  • Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. (n.d.). PubMed Central.
  • Cell culture models for epilepsy research and treatment. (2024, February 25). Open Exploration Publishing.
  • Ethics in the Use of Animal Models of Seizures and Epilepsy. (n.d.). ResearchGate.
  • Dual strategies for epilepsy management employing pharmacological and non-invasive brain stimulation approaches. (2025, August 15). PubMed Central.
  • Preclinical Epilepsy CRO - Epileptic Disorders. (n.d.). SynapCell.
  • Multi-target Phenylpropanoids Against Epilepsy. (n.d.). PMC - NIH.
  • CAS No : 1078791-14-6 | Product Name : 2-Amino-N-ethylpropanamide. (n.d.). Pharmaffiliates.
  • Research on Animal, Human Subjects and Tissue Use in Research. (n.d.). CURE Epilepsy.
  • Preclinical Testing Strategies for Epilepsy Therapy Development. (2024, October 25). PMC - NIH.
  • Epilepsy In Vitro Modeling Service. (n.d.). Creative Biolabs.
  • In Vitro Brain Slice Electrophysiology THE CNS ELECTROPHYSIOLOGY CRO. (n.d.). Neuroservices-Alliance.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 1).
  • Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Forskningsetikk.
  • Epilepsy | Preclinical Neuroscience. (n.d.). Transpharmation.
  • Introduction to InnoSer's Preclinical Epilepsy Research CRO Platform. (2024, August 29).
  • Schematic illustration of the protocol used for the four experiments performed in this study. (n.d.). ResearchGate.
  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). American Psychological Association.
  • Modeling seizure networks in neuron-glia cultures using microelectrode arrays. (n.d.). Frontiers.
  • Ethical considerations regarding animal experimentation. (n.d.). PMC - NIH.
  • Preclinical Epilepsy Research Studies. (n.d.). PsychoGenics Inc.
  • This compound CAS 1078162-88-5 Life Science Database. (n.d.). . Retrieved from

  • 2-Amino-N-ethylpropanamide. (n.d.). PubChem - NIH.
  • 2-Amino-N-ethyl-2-methylpropanamide hydrochloride. (n.d.). BLD Pharm.
  • 2-Chloro-N-ethylpropionamide. (n.d.). PubChem.

Sources

Application of 2-amino-N-ethylpropanamide Hydrochloride Derivatives in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the application of 2-amino-N-ethylpropanamide hydrochloride derivatives in neuroscience, with a primary focus on the well-established antiepileptic drugs (AEDs) levetiracetam and its analog, brivaracetam. These compounds represent a significant advancement in the treatment of epilepsy and serve as valuable tools for neuroscience research. This document will delve into their mechanism of action, provide detailed protocols for their preclinical evaluation, and summarize key clinical findings.

Introduction: A Novel Class of Neuromodulators

Derivatives of 2-amino-N-ethylpropanamide belong to a class of compounds that have demonstrated significant utility in the field of neuroscience, particularly in the management of seizure disorders.[1] Unlike many traditional AEDs that target voltage-gated ion channels or neurotransmitter receptors directly, these compounds exhibit a unique mechanism of action centered on the synaptic vesicle protein 2A (SV2A).[2][3] This novel target has opened new avenues for the development of therapeutics with improved efficacy and tolerability profiles. Levetiracetam, the prototypical compound in this class, was the first SV2A ligand to be approved for the treatment of epilepsy.[4] Its successor, brivaracetam, boasts a higher affinity for SV2A and a potentially faster onset of action.[5][6] The hydrochloride salt forms of these derivatives are commonly used in pharmaceutical formulations to enhance solubility and stability.

Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)

The primary molecular target of levetiracetam and brivaracetam is the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein found in synaptic vesicles of neurons.[3][7] SV2A is believed to play a crucial role in the regulation of neurotransmitter release, although its precise function is still under investigation.[1]

Binding of these derivatives to SV2A modulates the release of neurotransmitters, such as glutamate, by a mechanism that is not yet fully elucidated.[3] It is hypothesized that this interaction stabilizes the synaptic vesicle cycle, thereby reducing neuronal hyperexcitability and preventing the propagation of seizure activity.[7] Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to levetiracetam, which may contribute to its greater potency observed in preclinical models.[6]

dot

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Derivative Levetiracetam / Brivaracetam SV2A SV2A Derivative->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Neurotransmitter Glutamate Vesicle->Neurotransmitter Contains Released_NT Glutamate Vesicle->Released_NT Release Ca_Channel Ca2+ Channel Ca_Channel->Vesicle Triggers Fusion Ca_ion Ca2+ Receptor Glutamate Receptor Released_NT->Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Excitation

Caption: Proposed mechanism of action of 2-amino-N-ethylpropanamide derivatives.

Comparative Binding Affinities

The differential binding affinities of levetiracetam and brivaracetam for SV2A are a key aspect of their pharmacological profiles.

CompoundBinding Affinity (Ki) for human SV2AFold Difference (vs. Levetiracetam)Reference
Levetiracetam~600 nM-[8]
Brivaracetam~30 nM15-30x higher[6][8]

Preclinical Evaluation: In Vivo and In Vitro Protocols

The anticonvulsant properties of 2-amino-N-ethylpropanamide derivatives are typically assessed using a battery of preclinical models. These models are essential for determining the efficacy, potency, and potential therapeutic applications of novel compounds.

In Vivo Models of Seizure

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.[2] It assesses the ability of a compound to prevent the spread of seizures.

Protocol: Maximal Electroshock (MES) Seizure Test in Mice

  • Animals: Male ICR mice (23 ± 3 g) are used.[9]

  • Test Compound Administration: The test compound, dissolved in an appropriate vehicle, is administered orally (p.o.) at a predetermined dose (e.g., 100 mg/kg).[9] A control group receives the vehicle alone.

  • Pre-treatment Time: The compound is administered one hour before the induction of seizures.[9]

  • Seizure Induction: A maximal electroshock (60 Hz sine wave, 50 mA, 200 msec duration) is delivered through corneal electrodes.[9] Prior to electrode placement, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.[10]

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered a positive endpoint, indicating protection.[10]

  • Data Analysis: The number of animals protected in the treated group is compared to the control group. Significant anticonvulsant activity is indicated if less than 50% of the treated mice exhibit tonic convulsions.[9] The effective dose 50 (ED50) can be determined by testing a range of doses.

dot

MES_Workflow Start Start Animal_Prep Animal Preparation (Male ICR mice, 23 ± 3 g) Start->Animal_Prep Drug_Admin Compound Administration (p.o., 1 hr pre-test) Animal_Prep->Drug_Admin Seizure_Induction Maximal Electroshock (60 Hz, 50 mA, 200 ms) Drug_Admin->Seizure_Induction Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Data_Analysis Data Analysis (% Protected, ED50) Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

The PTZ-induced seizure test is a model for myoclonic and absence seizures.[2] It evaluates a compound's ability to elevate the seizure threshold.

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

  • Animals: Male mice of a suitable strain (e.g., C57BL/6) are used.

  • Test Compound Administration: The test compound is administered via the desired route (e.g., intraperitoneally, i.p.) at various doses. A control group receives the vehicle.

  • Pre-treatment Time: The pre-treatment time will vary depending on the pharmacokinetic profile of the test compound (typically 30-60 minutes).

  • PTZ Administration: A convulsant dose of pentylenetetrazole (e.g., 30-35 mg/kg for C57BL/6 mice) is injected intraperitoneally.[11] The PTZ solution is freshly prepared in sterile 0.9% saline.[11]

  • Observation: Following PTZ injection, animals are placed in an observation chamber and monitored for at least 30 minutes for the onset and severity of seizures.[11] Seizure activity is scored using a standardized scale (e.g., Racine scale). The primary endpoint is the presence or absence of clonic seizures.[12]

  • Data Analysis: The percentage of animals protected from clonic seizures in the treated groups is compared to the control group. The dose that protects 50% of the animals (ED50) can be calculated.

dot

PTZ_Workflow Start Start Animal_Prep Animal Preparation (e.g., Male C57BL/6 mice) Start->Animal_Prep Drug_Admin Compound Administration (e.g., i.p.) Animal_Prep->Drug_Admin PTZ_Injection PTZ Injection (i.p., e.g., 30-35 mg/kg) Drug_Admin->PTZ_Injection Observation Observe for Clonic Seizures (30 min) PTZ_Injection->Observation Data_Analysis Data Analysis (% Protected, ED50) Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Pentylenetetrazole (PTZ) seizure test.

In Vitro Models of Neuronal Excitability

In vitro preparations, such as brain slices, allow for the detailed investigation of the cellular and synaptic effects of 2-amino-N-ethylpropanamide derivatives.

Protocol: Assessment of Anticonvulsant Activity in Hippocampal Slices

  • Slice Preparation: Hippocampal slices (e.g., 400 µm thick) are prepared from the brains of rodents (e.g., juvenile Wistar rats).[13] The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are cut using a vibratome and allowed to recover in an interface chamber.[13]

  • Induction of Epileptiform Activity: Epileptiform activity can be induced by various methods, such as perfusion with high-potassium aCSF or application of pro-convulsant agents like 4-aminopyridine (4-AP) or bicuculline.

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 region of the hippocampus using glass microelectrodes.[13]

  • Compound Application: The test compound is bath-applied at known concentrations.

  • Data Acquisition and Analysis: The frequency and amplitude of epileptiform discharges are measured before, during, and after compound application. A reduction in the frequency or amplitude of these discharges indicates anticonvulsant activity.

Clinical Applications and Efficacy

Levetiracetam and brivaracetam are approved for the treatment of various seizure types, primarily as adjunctive therapy for focal-onset seizures.[4][14]

Levetiracetam

Clinical trials have demonstrated the efficacy and safety of levetiracetam in adults and children with refractory focal epilepsy.[4] In a pooled analysis of three pivotal trials, levetiracetam was shown to be an effective and safe treatment for refractory partial-onset seizures in adults.[15] A phase III, multicenter, randomized, double-blind, placebo-controlled trial showed that 38.7% of patients in the levetiracetam group experienced a reduction in focal seizures of ≥ 50%, compared to 14.3% in the placebo group.[4]

Brivaracetam

Brivaracetam has also been shown to be effective and well-tolerated in clinical trials.[5][14] A pooled analysis of three phase III studies demonstrated that adjunctive brivaracetam is effective in reducing the frequency of partial-onset seizures in adults.[14] A systematic review and meta-analysis of brivaracetam in children with epilepsy concluded that it is an effective and safe treatment option.[16]

DrugIndicationKey Efficacy FindingReference
LevetiracetamAdjunctive therapy for focal-onset seizures38.7% of patients achieved ≥50% reduction in seizure frequency (vs. 14.3% for placebo)[4]
BrivaracetamAdjunctive therapy for partial-onset seizuresSignificantly greater reduction in seizure frequency compared to placebo across multiple studies[14]

Synthesis of this compound Derivatives

The synthesis of levetiracetam and brivaracetam typically involves multi-step chemical processes. The hydrochloride salt is often prepared in the final steps to improve the physicochemical properties of the active pharmaceutical ingredient.

A general synthetic route for levetiracetam involves the reaction of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride, followed by cyclization.[17][18] The synthesis of brivaracetam can be achieved through various routes, including those starting from (S)-2-aminobutanamide and involving the introduction of the propyl group at the appropriate position.[19][20] The formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.

Conclusion and Future Directions

The discovery and development of this compound derivatives, exemplified by levetiracetam and brivaracetam, have provided a significant contribution to the management of epilepsy. Their unique mechanism of action, targeting the SV2A protein, has established a new paradigm in anticonvulsant drug discovery. The protocols and data presented in this guide offer a framework for the continued investigation of this important class of compounds.

Future research in this area may focus on:

  • The development of novel SV2A ligands with enhanced potency, selectivity, and pharmacokinetic properties.

  • Elucidating the precise molecular mechanisms by which SV2A modulation leads to anticonvulsant effects.

  • Exploring the therapeutic potential of these derivatives in other neurological and psychiatric disorders where synaptic dysfunction is implicated.

By leveraging the methodologies and knowledge outlined in this guide, researchers can continue to advance our understanding of these fascinating compounds and their role in neuroscience.

References

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Humana, New York, NY. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Dr. N. G. R. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant [Video]. YouTube. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE Journal. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–114. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Expharm Tube. (2025, September 2). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect [Video]. YouTube. [Link]

  • Kim, J. E., & Kim, D. S. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57571. [Link]

  • Al-hubaity, A. A., & Al-kuraishy, H. M. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina (Kaunas, Lithuania), 59(11), 1937. [Link]

  • Cirillo, C., Perna, A., & de Palma, A. (2022). Synaptic Vesicle Glycoprotein 2A: Features and Functions. Frontiers in molecular neuroscience, 15, 868516. [Link]

  • Google Patents. (n.d.). WO2004069796A2 - Process for producing levetiracetam.
  • Ali, A., & Akram, M. S. (2025). Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of epilepsy research, 15(2), 71–81. [Link]

  • Crespel, A., Gelisse, P., Tang, N., & Genton, P. (2020). Efficacy and safety of levetiracetam as adjunctive therapy for refractory focal epilepsy. Arquivos de neuro-psiquiatria, 78(10), 619–627. [Link]

  • Engel, J., Jr, Matsumoto, A., & Ebersole, J. S. (2016). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 57(5), 683–695. [Link]

  • Nicolas, J. M., Hannestad, J., & Holden, D. (2016). Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Epilepsia, 57(5), 785–792. [Link]

  • Chavan, S. P., & Gonnade, R. G. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS omega, 7(3), 2415–2430. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). In Vitro Hippocampal Slice Culture – Neuroprotection Assay. PANAChE Database. Retrieved from [Link]

  • Ben-Menachem, E., Mameniškienė, R., & Quarato, P. P. (2016). Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies. Neurology, 87(3), 314–323. [Link]

  • Li, S., & Jin, M. (2021). The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer's Disease: Implications for Treatment. Frontiers in aging neuroscience, 13, 649629. [Link]

  • Chavan, S. P., & Gonnade, R. G. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS omega, 7(3), 2415–2430. [Link]

  • Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. Retrieved from [Link]

  • Medically Reviewed by Dr. R. G. (2024, December 19). Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. [Link]

  • Zhang, L., & Yang, T. (2021). Efficacy and safety of levetiracetam in children with epilepsy: protocol for an umbrella review of systematic reviews and meta-analyses of randomised controlled trials. BMJ open, 11(8), e047864. [Link]

  • Stewart, A., & Gaier, E. (2022). Connectivity Mapping Using a Novel sv2a Loss-of-Function Zebrafish Epilepsy Model as a Powerful Strategy for Anti-epileptic Drug Discovery. Frontiers in pharmacology, 13, 888004. [Link]

  • Google Patents. (n.d.). CN111196777A - Synthetic preparation of brivaracetam.
  • ClinicalTrials.gov. (n.d.). Brivaracetam Efficacy and Safety Study in Subjects With Partial Onset Seizures. Retrieved from [Link]

  • Reddy, D. S., & Thompson, K. (2015). Total synthesis of levetiracetam. Organic & biomolecular chemistry, 13(23), 6464–6467. [Link]

  • Draguhn, A., & Heinemann, U. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in neurology, 10, 658. [Link]

  • Klein, P., & Diaz, A. (2016). Brivaracetam in the treatment of epilepsy: a review of clinical trial data. Therapeutic advances in neurological disorders, 9(4), 269–284. [Link]

  • Löscher, W. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Epilepsia. [Link]

  • Constantinescu, R., & Tovey, G. (2024). SV2A is expressed in synapse subpopulations in mouse and human brain: implications for PET radiotracer studies. bioRxiv. [Link]

  • Wasay, M., & Kamal, A. K. (2023). Efficacy and Safety of Brivaracetam in Persons With Epilepsy in a Real-World Setting: A Prospective, Non-Interventional Study. Cureus, 15(12), e50313. [Link]

  • Patsnap. (n.d.). New synthesis method of brivaracetam. Eureka. [Link]

  • ResearchGate. (n.d.). (PDF) Industrial process for preparation of Levetiracetam. Retrieved from [Link]

  • Zhu, L., & Chen, D. (2018). Levetiracetam for epilepsy: an evidence map of efficacy, safety and economic profiles. BMJ open, 8(12), e023211. [Link]

  • Chavan, S. P., & Gonnade, R. G. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS omega, 7(3), 2415–2430. [Link]

  • Cereghino, J. J. (2007). Efficacy of Levetiracetam: A Review of Three Pivotal Clinical Trials. Epilepsy Research, 75(1), 1-10. [Link]

  • Jackson Hole Traveler. (2026, January 6). SV2A: The Brain's Key Player. [Link]

  • Google Patents. (n.d.). CN102558012A - Synthesis method of levetiracetam.
  • National Institute of Neurological Disorders and Stroke. (2014, November 7). Test 76 Results - In-vitro Hippocampal Slice Culture Neuroprotection Assay (NP) Anticonvulsant Screening Program. Retrieved from [Link]

  • Li, Y., & Zhang, Y. (2023). Safety and efficacy of brivaracetam in children epilepsy: a systematic review and meta-analysis. Frontiers in pediatrics, 11, 1208035. [Link]

  • Gillard, M., & Fuks, B. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. European journal of pharmacology, 664(1-3), 36–44. [Link]

  • Lim, L. L., & Tan, C. T. (2010). Efficacy and safety of levetiracetam as adjunctive therapy in adult patients with uncontrolled partial epilepsy: the Asia SKATE II Study. Epilepsy & behavior : E&B, 18(4), 414–418. [Link]

Sources

Application Note: Spectroscopic Characterization of 2-Amino-N-ethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note provides a definitive protocol for the structural characterization of 2-amino-N-ethylpropanamide hydrochloride (also known as H-Ala-NHEt·HCl). This compound serves as a critical intermediate in peptidomimetic synthesis and a model substrate for studying amide bond stability.

Accurate characterization of this small molecule (MW: 152.62 g/mol as HCl salt) presents unique challenges due to the exchangeable protons on the ammonium and amide functionalities. This guide outlines a self-validating workflow using 1H NMR (Nuclear Magnetic Resonance) and ESI-MS (Electrospray Ionization Mass Spectrometry) , emphasizing solvent selection and fragmentation logic to ensure data integrity.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Name Alanine ethylamide HCl
Formula

Exact Mass (Free Base) 116.0950 Da
Exact Mass (Salt) 152.62 Da
Structure

Sample Preparation Protocol

Objective: To prepare samples that maximize signal resolution while preventing H/D exchange of critical structural protons.

NMR Sample Preparation
  • Solvent Choice: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for full structural elucidation.

    • Reasoning: Using

      
       will cause immediate exchange of the ammonium (
      
      
      
      ) and amide (
      
      
      ) protons, resulting in the loss of 4 critical protons from the spectrum and collapsing the splitting patterns of adjacent carbons.
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

  • Internal Standard: TMS (Tetramethylsilane) at 0.05% v/v is recommended for referencing (0.00 ppm).

MS Sample Preparation[1]
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Reasoning: Formic acid maintains the protonated state

      
      , enhancing sensitivity in ESI+ mode.
      
  • Concentration: Dilute stock to ~1 µg/mL (1 ppm) to prevent detector saturation and dimer formation (

    
    ).
    

NMR Characterization (1H & 13C)

1H NMR Analysis (400 MHz, DMSO-d6)

The spectrum of the hydrochloride salt is distinct from the free base due to the deshielding effect of the protonated amine.

Data Table: 1H NMR Assignments
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
1

(Ammonium)
8.10 – 8.30Broad Singlet3HN/A
2

(Amide)
8.45 – 8.60Triplet (broad)1H~5.5 Hz
3

-CH (Methine)
3.85 – 4.05Quartet/Multiplet1H~7.0 Hz
4

(Ethyl)
3.05 – 3.25Quintet/Multiplet2H~7.0, 5.5 Hz
5

-CH_3 (Methyl)
1.35 – 1.45Doublet3H~7.0 Hz
6

(Ethyl term.)
1.00 – 1.10Triplet3H~7.0 Hz
Technical Insight: The "Salt Effect"

In the HCl salt, the


-CH proton (Row 3) is significantly deshielded (shifted downfield to ~3.9 ppm) compared to the free base (~3.3 ppm) due to the inductive effect of the positively charged ammonium group (

). If you observe this peak upfield < 3.5 ppm, your sample may have degraded to the free base.
Workflow Visualization

The following diagram illustrates the logical flow for validating the NMR data.

NMR_Workflow Start Start: Raw Sample SolventSelect Solvent Selection: DMSO-d6 vs D2O Start->SolventSelect Acquisition Acquire 1H Spectrum (16 Scans, d1=2s) SolventSelect->Acquisition Dissolve CheckExchange Check 8.0-8.6 ppm Region Acquisition->CheckExchange Decision Peaks Present? CheckExchange->Decision Pass Valid Salt Form: Proceed to Assignment Decision->Pass Yes (NH3+, NH visible) Fail Fail: Re-prep in DMSO-d6 or Check pH Decision->Fail No (Only alkyl peaks) Assign Assign Splitting: Verify Ethyl (t, q) & Ala (d, q) Pass->Assign

Figure 1: NMR decision tree ensuring detection of exchangeable protons critical for salt confirmation.

Mass Spectrometry (ESI-MS/MS)

Acquisition Parameters
  • Ionization Mode: Electrospray Ionization, Positive (

    
    ).
    
  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20 – 30 V (Keep low to preserve molecular ion).

  • Collision Energy (CID): 15 – 25 eV for fragmentation studies.

Fragmentation Logic

The fragmentation of 2-amino-N-ethylpropanamide follows standard alpha-cleavage and onium ion formation pathways typical of amino acid amides.

Key Diagnostic Ions
m/z (Observed)Ion IdentityMechanism
117.1

Protonated Molecular Ion (Parent)
100.1

Loss of Ammonia (N-terminal)
72.0

Base Peak . Acylium ion (Alanine fragment) formed by cleavage of the amide bond.
44.0

Iminium ion (

) formed via decarbonylation of the m/z 72 fragment.
Fragmentation Pathway Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ = 117.1 Frag1 Fragment A [M+H - EtNH2]+ (Acylium Ion) m/z = 72.0 Parent->Frag1 Amide Bond Cleavage Frag2 Fragment B [M+H - NH3]+ m/z = 100.1 Parent->Frag2 Deamination Frag3 Fragment C [CH3-CH=NH2]+ (Iminium Ion) m/z = 44.0 Frag1->Frag3 -CO (28 Da) Decarbonylation

Figure 2: ESI+ Fragmentation pathway. The transition from m/z 117 -> 72 -> 44 is the primary "fingerprint" for this molecule.

Quality Control & Impurity Profiling

When analyzing synthesized batches, specific impurities must be monitored.

  • Residual Solvents: Check for Ethanol (triplet 1.06, quartet 3.44 ppm) or DMF (singlets 2.73, 2.89, 7.95 ppm) in the NMR spectrum.

  • Free Alanine: If the coupling reaction was incomplete, free Alanine may be present.

    • Detection: Look for a broad OH peak >10 ppm or a shift in the

      
      -CH methine.
      
  • Hydrolysis Product: Ethylamine HCl.

    • Detection: Triplet at ~1.1 ppm overlapping with the product, but lacking the corresponding amide NH coupling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for interpretation of amide/amine splitting patterns).

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. Retrieved from .

  • Biemann, K. (1992). Mass Spectrometry of Peptides and Proteins. Annual Review of Biochemistry.

Sources

Synthesis of Levetiracetam: An Application Guide Utilizing 2-amino-N-ethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Levetiracetam, the (S)-enantiomer of etiracetam, is a second-generation antiepileptic drug widely prescribed for the treatment of partial-onset seizures, myoclonic seizures, and tonic-clonic seizures.[1] Its favorable safety profile and minimal drug-drug interactions have made it a cornerstone in epilepsy management.[1] This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Levetiracetam, employing (S)-2-aminobutyramide hydrochloride (a functional equivalent and commonly described precursor to 2-amino-N-ethylpropanamide hydrochloride) as a chiral starting material.

This document is intended for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices, outlines self-validating protocols with in-process controls, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The most common and industrially viable synthesis of Levetiracetam from (S)-2-aminobutyramide hydrochloride involves a two-step process:

  • Condensation: Acylation of (S)-2-aminobutyramide with 4-chlorobutyryl chloride to form the open-chain intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • Intramolecular Cyclization: Base-mediated ring closure of the intermediate to yield Levetiracetam.

This approach is favored for its stereochemical accuracy, beginning with an enantiomerically pure precursor to avoid a final chiral resolution step.[2]

Synthetic_Workflow cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product A (S)-2-aminobutyramide hydrochloride C Step 1: Condensation (Acylation) A->C B 4-chlorobutyryl chloride B->C D Intermediate: (S)-N-[1-(aminocarbonyl)propyl] -4-chlorobutanamide C->D Formation of open-chain intermediate E Step 2: Intramolecular Cyclization D->E F Crude Levetiracetam E->F Ring closure G Purification (Recrystallization) F->G H Pure Levetiracetam API G->H

Caption: Overall workflow for the synthesis of Levetiracetam.

Part 1: Step-by-Step Synthesis Protocols

Materials and Reagents
ReagentGradeSupplier Recommendation
(S)-2-aminobutyramide hydrochloride>99% enantiomeric purityCommercially Available
4-chlorobutyryl chloride>98% purityCommercially Available
Acetonitrile (CH₃CN)Anhydrous, >99.8%Commercially Available
Methylene Chloride (CH₂Cl₂)Anhydrous, >99.8%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, powderedCommercially Available
Potassium hydroxide (KOH)Pellets, >85%Commercially Available
Ethyl acetateACS GradeCommercially Available
AcetoneACS GradeCommercially Available
TLC PlatesSilica Gel 60 F₂₅₄Commercially Available

Safety Precaution: 4-chlorobutyryl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

Protocol 1: Condensation to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide

This protocol details the acylation of the chiral amine with 4-chlorobutyryl chloride.

Rationale for Reagent Selection:

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is ideal for this reaction. It effectively dissolves the starting materials and intermediates without participating in the reaction. Its low UV cutoff and viscosity also make it suitable for in-process HPLC monitoring.[5][6]

  • Base (Potassium Carbonate): A mild inorganic base like potassium carbonate is sufficient to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.[7]

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add (S)-2-aminobutyramide hydrochloride (1 equivalent) and anhydrous acetonitrile (10 volumes).

  • Stir the suspension and cool the flask to 0-5 °C using an ice bath.

  • Add anhydrous powdered potassium carbonate (2.5 equivalents) to the suspension.

  • Slowly add 4-chlorobutyryl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • TLC System:

      • Mobile Phase: Ethyl acetate / Hexane (7:3 v/v)

      • Stationary Phase: Silica Gel 60 F₂₅₄

      • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Expected Results:

      • (S)-2-aminobutyramide: Remains at the baseline (Rf ≈ 0).

      • (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide (Intermediate): Rf ≈ 0.4-0.5.

      • The reaction is considered complete when the starting amine spot is no longer visible.

  • Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, as an oily or semi-solid residue. This crude product is typically used in the next step without further purification.

Protocol 2: Intramolecular Cyclization to Levetiracetam

This protocol describes the base-catalyzed ring closure to form the pyrrolidinone ring of Levetiracetam.

Rationale for Reagent Selection:

  • Solvent (Methylene Chloride): Methylene chloride is an effective solvent for the intermediate and the final product, and its low boiling point facilitates easy removal post-reaction.[7]

  • Base (Potassium Hydroxide): A strong base like potassium hydroxide is required to deprotonate the amide nitrogen, initiating the intramolecular nucleophilic attack on the carbon bearing the chlorine atom to form the five-membered ring.[8]

Procedure:

  • Dissolve the crude intermediate from the previous step in methylene chloride (10 volumes) in a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add powdered potassium hydroxide (1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC using the same system as in Protocol 1.

    • Expected Results:

      • Intermediate: Rf ≈ 0.4-0.5.

      • Levetiracetam: Rf ≈ 0.2-0.3.[9]

      • The reaction is complete upon the disappearance of the intermediate spot.

  • After completion, cool the reaction mixture and filter to remove the potassium salts.

  • Wash the filtrate with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Levetiracetam, typically as a white to off-white solid.

Caption: Reaction mechanism for the synthesis of Levetiracetam.

Protocol 3: Purification of Levetiracetam

Crude Levetiracetam is purified by recrystallization to achieve the required purity for pharmaceutical applications.

Rationale for Solvent Selection:

  • Ethyl Acetate/Acetone: Levetiracetam has good solubility in hot ethyl acetate or acetone and poor solubility at room temperature, making these ideal solvents for recrystallization.[10][11]

Procedure:

  • Transfer the crude Levetiracetam to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate or acetone to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified Levetiracetam in a vacuum oven at 40-50 °C until a constant weight is achieved.

Part 2: Analytical Characterization and Quality Control

A robust analytical framework is essential to ensure the identity, purity, and quality of the synthesized Levetiracetam.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is crucial for determining the purity of Levetiracetam and quantifying any impurities.

ParameterRecommended Conditions
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.0) : Methanol (70:30 v/v)
Flow Rate 1.2 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Expected Rt Levetiracetam: ~4-6 minutes (will vary based on exact system and column)

This method is adapted from a validated procedure for Levetiracetam analysis.[11]

Impurity Profiling

Understanding the potential impurities is critical for developing a robust manufacturing process and ensuring the safety of the final active pharmaceutical ingredient (API).[12]

Potential Process-Related Impurities:

  • (R)-Levetiracetam: The opposite enantiomer, which may be present if the starting material is not enantiomerically pure.

  • (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide: The unreacted intermediate from the cyclization step.

  • 2,4-bis-chlorobutanoylchloride Adduct: An impurity arising from a dichlorinated species in the 4-chlorobutyryl chloride starting material.[13]

  • Hydrolysis Product: Opening of the pyrrolidinone ring can lead to the formation of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.[14]

Residual Solvent Analysis by Gas Chromatography (GC)

Residual solvents from the synthesis and purification steps must be controlled within the limits specified by ICH guidelines.[15]

ParameterRecommended Conditions
Column SPB™-624 (or equivalent), 60 m x 0.32 mm, 1.8 µm film thickness
Technique Headspace Gas Chromatography with Flame Ionization Detector (HS-GC-FID)
Carrier Gas Nitrogen or Helium
Injector Temp. 200-250 °C
Detector Temp. 250-280 °C
Oven Program Isothermal or gradient program suitable for separating acetonitrile, methylene chloride, ethyl acetate, and acetone.

This method is based on a validated procedure for residual solvent analysis in Levetiracetam API.[16]

Conclusion

The synthesis of Levetiracetam from (S)-2-aminobutyramide hydrochloride is a well-established and efficient process. By understanding the rationale behind the chosen reagents and reaction conditions, and by implementing robust in-process controls and analytical validation, researchers and drug developers can consistently produce high-purity Levetiracetam. Adherence to the detailed protocols and safety precautions outlined in this guide will facilitate the successful and safe execution of this synthesis.

References

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link][5]

  • Pathy, D. K. S. Industrial process for preparation of Levetiracetam. myExperiment. [Link][10][17]

  • Pathy, K. S. (2018). Industrial process for preparation of Levetiracetam. ResearchGate. [Link][7]

  • Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879. [Link][18]

  • ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. [Link][1]

  • Siddabathuni, R., Tekuri, V., Rao, K. M. V. N., & Pulipaka, S. (n.d.). simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. WJPPS. [Link]

  • Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage For. (n.d.). ijcrt.org. [Link][19]

  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (2020). E3S Web of Conferences. [Link][20]

  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2025, September 1). ChemAnalyst. [Link][2]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link][10]

  • A kind of Levetiracetam impurity and synthetic method. (n.d.). Google Patents. [13]

  • DEVELOPMENT AND VALIDATION OF A HEADSPACE GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RESIDUAL SOLVENTS IN LEVETIRACETAM (API). (2011, May 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link][16]

  • A Validated RP-HPLC Method for the Estimation of Levetiracetam in Bulk and Pharmaceutical Formulations. (2025, August 9). ResearchGate. [Link][11]

  • Development of a Validated Stability-Indicating High-Performance Thin-Layer Chromatographic Method for the Quantification of Levetiracetam. (2025, August 6). ResearchGate. [Link][9]

  • Potassium hydroxide/dimethyl sulfoxide promoted intramolecular cyclization for the synthesis of benzimidazol-2-ones. (2011, May 2). Semantic Scholar. [Link][21]

  • Quantitative determination of levetiracetam by gas chromatography using ethyl chloroformate as a derivatizing reagent in pure and pharmaceutical preparation. (2025, August 7). ResearchGate. [Link][22]

  • Acetonitrile Uses: A Versatile Solvent for Various Applications. (2023, June 3). feng-chen.com. [Link][6]

  • An alternate synthesis of levetiracetam. (n.d.). Taylor & Francis Online. [Link]

  • Levetiracetam impurity and synthetic method thereof. (n.d.). Google Patents. [14]

  • 4‐CHLOROBUTYRYL CHLORIDE EXTRA PURE. (n.d.). Loba Chemie. [Link][3]

  • Levetiracetam-impurities. (n.d.). Pharmaffiliates. [Link][23]

  • QUANTIFICATION OF IMPURITY-G CONTENT IN LEVETIRACETAM INJECTION (100mg/mL) BY USING RP-HPLC TECHNIQUE. (n.d.). AWS. [Link][24]

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (n.d.). NIH. [Link][25]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International. [Link][26]

  • 4 CHLOROBUTYRYL CHLORIDE MSDS. (n.d.). KSCL (KRISHNA). [Link][27]

  • The catalytic mechanism of KI and the co-catalytic mechanism of hydroxyl substances for cycloaddition of CO. (n.d.). ResearchGate. [Link][28]

  • Detection Progress of Selected Drugs in TLC. (n.d.). PMC - NIH. [Link][29]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. [Link][15]

  • Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. (2023, January 4). MDPI. [Link][30]

  • Levetiracetam EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link][12]

  • Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. (n.d.). Cole-Parmer. [Link][4]

Sources

Application Note: Strategic Amide Coupling Protocols for 2-Aminopropanoic Acid (Alanine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-aminopropanoic acid (Alanine) represents a fundamental building block in medicinal chemistry and peptidomimetics. While structurally simple, its coupling presents a specific "chirality checkpoint." The methyl side chain, though not sterically demanding, offers insufficient bulk to prevent base-catalyzed racemization via the azlactone pathway if reaction conditions are uncontrolled.

This guide provides two distinct protocols for coupling 2-aminopropanoic acid, depending on the synthesis requirements:

  • Protocol A (EDC/HOBt): The industry-standard, cost-effective method for solution-phase synthesis.

  • Protocol B (HATU): A high-performance method for rapid kinetics or sterically hindered coupling partners.[1]

The Critical Decision: Protection Strategy

Before initiating any coupling, the amphoteric nature of 2-aminopropanoic acid demands a binary strategic choice. You must block the non-reacting terminus to prevent uncontrolled polymerization.

ProtectionStrategy Start Target: 2-Aminopropanoic Acid Coupling Decision Which functional group is reacting? Start->Decision AmineReact Amine is Nucleophile (NH2 reacting) Decision->AmineReact Target as Amine AcidReact Acid is Electrophile (COOH reacting) Decision->AcidReact Target as Acid ProtectC Protect Carboxylic Acid AmineReact->ProtectC Esters Use Ester Protection: - Methyl Ester (OMe) - Benzyl Ester (OBn) - tert-Butyl Ester (OtBu) ProtectC->Esters ProtectN Protect Amine AcidReact->ProtectN Carbamates Use Carbamate Protection: - Boc (Acid Labile) - Fmoc (Base Labile) - Cbz (Hydrogenolysis) ProtectN->Carbamates

Figure 1: Strategic decision tree for selecting the correct protected derivative of 2-aminopropanoic acid prior to coupling.

Protocol A: Standard Solution-Phase Coupling (EDC/HOBt)

Application: Routine synthesis, scale-up candidates, and cost-sensitive workflows. Mechanism: Carbodiimide-mediated activation with benzotriazole stabilization to suppress racemization.[2]

Materials
  • Carboxylic Acid Component: 1.0 equiv (e.g., N-protected 2-aminopropanoic acid)

  • Amine Component: 1.1 equiv (e.g., C-protected amino ester)

  • EDC[3][4][5][6]·HCl: 1.2 equiv (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt: 1.2 equiv (1-Hydroxybenzotriazole hydrate)

  • Base: DIPEA (N,N-Diisopropylethylamine), 2.0–3.0 equiv

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)[3]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Component (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.1 M concentration).

    • Why: HOBt is added before the carbodiimide to ensure it immediately intercepts the reactive O-acylisourea intermediate, preventing racemization.

  • Activation: Cool the solution to 0°C (ice bath). Add EDC·HCl (1.2 equiv) in one portion. Stir at 0°C for 15–30 minutes.

    • Observation: The mixture may become slightly cloudy as the EDC urea byproduct forms (if using DCM).

  • Coupling: Add the Amine Component (1.1 equiv).[3] Immediately follow with DIPEA (2.0–3.0 equiv).

    • Critical: If the amine component is a salt (e.g., HCl salt), you must add enough base to neutralize the salt plus 1 equiv for the reaction. Check pH is >8.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS.[3] Look for the disappearance of the acid starting material.

  • Workup: Dilute with excess DCM. Wash sequentially with:

    • 1M HCl (removes unreacted amine and DIPEA)

    • Sat. NaHCO₃ (removes unreacted acid and HOBt)

    • Brine[3][6]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Protocol B: High-Efficiency Coupling (HATU)

Application: Sterically hindered amines, electron-deficient anilines, or rapid automated synthesis. Mechanism: Formation of a highly reactive At-ester (7-azabenzotriazole active ester).

Materials
  • Carboxylic Acid Component: 1.0 equiv[3][6]

  • Amine Component: 1.0–1.1 equiv

  • HATU: 1.1 equiv (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA, 2.0–3.0 equiv

  • Solvent: Anhydrous DMF (DCM is often poor for HATU solubility)

Step-by-Step Methodology
  • Pre-Activation: Dissolve the Carboxylic Acid Component (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv).[3]

  • Base Addition: Cool to 0°C. Add DIPEA (1.0 equiv only at this stage). Stir for 2–5 minutes.

    • Why: Short pre-activation ensures the active ester forms. Do not wait longer than 10 minutes, or the active ester may hydrolyze or rearrange (guanidinylation).

  • Coupling: Add the Amine Component (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at room temperature. HATU reactions are fast; typically complete in 30 minutes to 2 hours.

  • Workup: Dilute with Ethyl Acetate (DMF is water-miscible, so we need a non-miscible organic layer). Wash extensively with water (3x) to remove DMF, then 1M HCl, Sat. NaHCO₃, and Brine.[3]

Scientific Integrity: Mechanism & Racemization Control[1][2][7][8][9]

The primary risk when coupling 2-aminopropanoic acid (especially when N-protected) is racemization . This occurs via the formation of an azlactone (oxazolone) intermediate.

The Azlactone Danger Zone

When the acid is activated (e.g., by EDC), the carbonyl oxygen of the N-protecting group (like Acetyl or Benzoyl) can attack the activated ester, forming a 5-membered ring. This ring has an acidic alpha-proton, which is easily removed by base, destroying the chirality.

Prevention: Urethane protecting groups (Boc, Fmoc) prevent this because the oxygen is less nucleophilic. However, if you are coupling a peptide fragment (where the N-terminus is an amide), HOBt/HOAt is mandatory.

Mechanism cluster_risk Risk of Racemization Acid N-Protected Alanine (Acid) EDC EDC Activation Acid->EDC OAcyl O-Acylisourea (Highly Reactive) EDC->OAcyl Azlactone Azlactone (Racemization Path) OAcyl->Azlactone Slow (Risk) ActiveEster OBt-Active Ester (Stable & Chiral) OAcyl->ActiveEster Fast (With HOBt) HOBt HOBt Attack Product Amide Product (Pure Enantiomer) ActiveEster->Product + Amine Amine Amine Nucleophile

Figure 2: The kinetic competition between stable active ester formation (Green path) and racemization via azlactone (Red path).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of active esterEnsure solvents are anhydrous. Reduce time between activation and amine addition.
Racemization Too much base / Wrong baseUse DIPEA or Collidine (weaker base).[4] Avoid Triethylamine if possible. Keep base equivalents < 3.0.
Cloudy Workup Urea byproduct (EDC)Wash organic layer with water/HCl thoroughly. If using DCM, switch to EtOAc for workup to precipitate urea more effectively.
Guanidinylation HATU reaction with amineDo not mix HATU and Amine without the Acid present. Always add HATU to Acid first.
Slow Reaction Steric hindranceSwitch from EDC/HOBt to HATU or COMU. Increase concentration to 0.5 M.

References

  • Montalbetti, C.A.G.N., & Falque, V. (2005).[7][8] Amide bond formation and peptide coupling.[1][4][9][10][7][8][11][12] Tetrahedron, 61(46), 10827-10852.[8] 8[3][13]

  • Carpino, L. A. (1993).[10] 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive.[1][4][11][12] Journal of the American Chemical Society, 115(10), 4397-4398. 14[3][4][13]

  • Bachem. (2024).[4][10] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 4

  • BenchChem. (2025).[3] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[3] 3[3][13]

  • Organic Chemistry Portal. Acid-Amine Coupling using EDCI. 6

Sources

Troubleshooting & Optimization

minimizing side product formation in 2-amino-N-ethylpropanamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Product Formation and Ensuring High Purity

Welcome to the technical support center for the synthesis of 2-amino-N-ethylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Understanding the Synthesis: A General Overview

The synthesis of this compound typically involves the coupling of an N-protected alanine derivative with ethylamine, followed by deprotection of the amino group and subsequent formation of the hydrochloride salt. A common and effective strategy utilizes a tert-butyloxycarbonyl (Boc) protecting group for the amino function of alanine.

This two-step process, while seemingly straightforward, is susceptible to several side reactions that can compromise the yield and purity of the final product. This guide will address these potential pitfalls in a question-and-answer format, providing both troubleshooting advice and preventative measures.

II. Troubleshooting Guide & FAQs

A. Issues Related to the Coupling Reaction

Question 1: I am observing a significant amount of unreacted N-Boc-alanine in my reaction mixture. What could be the cause and how can I improve the coupling efficiency?

Answer:

Incomplete coupling is a frequent issue and can often be traced back to the choice of coupling reagent and reaction conditions. The formation of the amide bond requires the activation of the carboxylic acid group of N-Boc-alanine.[1] If this activation is inefficient, the reaction will stall.

Causality and Recommended Actions:

  • Suboptimal Coupling Reagent: Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[2] However, their efficiency can be sequence- and substrate-dependent. For more challenging couplings, consider phosphonium-based reagents like BOP or PyBOP®, or aminium-based reagents, which are known for their high reactivity.[3]

  • Absence of an Additive: The use of additives such as 1-hydroxybenzotriazole (HOBt) is crucial when using carbodiimides. HOBt reacts with the activated O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, and ultimately leads to a more efficient amidation.[1]

  • Inadequate Solvent: The reaction should be carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The presence of water can hydrolyze the activated intermediate, leading back to the starting carboxylic acid.

  • Incorrect Stoichiometry: Ensure that you are using a slight excess (1.1-1.2 equivalents) of both the coupling reagent and ethylamine relative to N-Boc-alanine to drive the reaction to completion.

Experimental Protocol: Optimized Coupling of N-Boc-Alanine and Ethylamine

  • Dissolve N-Boc-L-alanine (1 equivalent) in anhydrous DCM.

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and stir for 15 minutes.

  • Slowly add ethylamine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Question 2: My final product shows significant racemization. How can I preserve the stereochemical integrity of the alanine stereocenter?

Answer:

Racemization is a major concern in any chemistry involving amino acids.[4] The activation of the carboxylic acid group increases the acidity of the α-proton, making it susceptible to abstraction by a base. This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical purity.

Causality and Mitigation Strategies:

  • Mechanism of Racemization: The formation of an oxazolinone intermediate, particularly with highly activating coupling reagents, is a common pathway to racemization.[4]

  • Choice of Coupling Reagent and Additives: The use of additives like HOBt is highly recommended as they suppress racemization by minimizing the lifetime of the highly reactive O-acylisourea intermediate.[5] Certain coupling reagents are also inherently less prone to causing racemization.

  • Base Selection: The choice and amount of base used in the reaction are critical. A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA). Use the minimum amount of base necessary to neutralize any acid formed during the reaction.

  • Temperature Control: Running the coupling reaction at a lower temperature (starting at 0 °C) can significantly reduce the rate of racemization.

Table 1: Influence of Coupling Conditions on Racemization

Coupling ReagentAdditiveBaseTemperature (°C)% D-isomer (typical)
DCCNoneTEA255-15%
EDCHOBtDIPEA0 to 25<1%
PyBOP®NoneDIPEA25<0.5%

Note: The exact extent of racemization is sequence and substrate-dependent.

Question 3: I have identified a side product with a mass corresponding to a dipeptide of alanine. How is this forming and how can I prevent it?

Answer:

The formation of an N-Boc-alanyl-alanine-N'-ethylamide is a potential side reaction. This occurs if the newly formed N-Boc-2-amino-N-ethylpropanamide acts as a nucleophile and attacks another activated N-Boc-alanine molecule.

Causality and Prevention:

  • Slow Reaction with Ethylamine: If the reaction between the activated N-Boc-alanine and ethylamine is slow, the concentration of the activated intermediate can build up, increasing the likelihood of reacting with the product.

  • Excess of Activated Alanine: Using a large excess of the activated N-Boc-alanine can also favor this side reaction.

  • Mitigation: Ensure efficient stirring and a controlled addition of the activated N-Boc-alanine to the ethylamine solution (or vice versa) to maintain a low concentration of the activated species.

B. Issues Related to the Deprotection Step

Question 4: During the Boc deprotection with trifluoroacetic acid (TFA), I am observing the formation of t-butylated side products. How can I avoid this?

Answer:

The acidic cleavage of the Boc group generates a tert-butyl cation.[6] This carbocation is a potent electrophile and can alkylate nucleophilic sites on your product or solvent, leading to impurities.

Causality and Recommended Actions:

  • The Role of the t-Butyl Cation: The t-butyl cation is a key intermediate in the acid-catalyzed deprotection of the Boc group.[6]

  • Use of Scavengers: To prevent unwanted alkylation, it is essential to use a scavenger in your deprotection cocktail. Scavengers are nucleophiles that are more reactive towards the t-butyl cation than your product.

    • Common Scavengers: Triisopropylsilane (TIS) and water are commonly used. TIS will reduce the t-butyl cation, while water will trap it to form tert-butanol. A typical deprotection cocktail is 95:2.5:2.5 TFA:TIS:H₂O.

    • For Sulfur-Containing Substrates: If your molecule contains sulfur, which is highly nucleophilic, a scavenger like 1,2-ethanedithiol (EDT) can be beneficial.

Experimental Protocol: Optimized Boc Deprotection

  • Dissolve the purified N-Boc-2-amino-N-ethylpropanamide in DCM.

  • Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the deprotection cocktail to the reaction mixture at room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Once the deprotection is complete, remove the TFA and other volatile components under reduced pressure.

C. Issues Related to Purification and Salt Formation

Question 5: I am struggling to purify the final this compound. What are the best practices for purification?

Answer:

The purification of the final product is critical to obtain a high-purity compound. The hydrochloride salt is often a crystalline solid, which aids in purification.

Recommended Purification Strategy:

  • Aqueous Workup: After the deprotection and removal of TFA, the crude product can be dissolved in water and washed with an organic solvent like DCM or ether to remove any non-polar impurities.

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography is a powerful technique for purifying amino acids and their derivatives.[7]

  • Crystallization: The final hydrochloride salt can often be purified by crystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether.

Question 6: I am observing the formation of a cyclic side product, a diketopiperazine. What causes this and how can it be minimized?

Answer:

Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly when dealing with dipeptides.[8][9] It involves the intramolecular cyclization of a dipeptide ester or amide to form a stable six-membered ring.[10][11] In the context of this synthesis, it is more likely to occur if a dipeptide impurity is formed.

Causality and Prevention:

  • Presence of a Dipeptide: The primary prerequisite for DKP formation is the presence of a dipeptide. Therefore, minimizing the formation of the N-Boc-alanyl-alanine-N'-ethylamide side product during the coupling step is the most effective preventative measure.

  • Deprotection Conditions: The acidic conditions of the Boc deprotection can sometimes promote cyclization of any dipeptide impurity present.

  • Purification: Careful purification of the N-Boc-2-amino-N-ethylpropanamide before deprotection is crucial to remove any dipeptide impurities.

III. Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the main synthetic pathway and the formation of key side products.

Synthesis_Pathway cluster_coupling Coupling Reaction cluster_deprotection Deprotection cluster_salt_formation Salt Formation N-Boc-Alanine N-Boc-Alanine Coupling_Reagent_Additive Coupling Reagent (e.g., EDC/HOBt) N-Boc-Alanine->Coupling_Reagent_Additive Activation Ethylamine Ethylamine Boc-Amide N-Boc-2-amino-N-ethylpropanamide Ethylamine->Boc-Amide Coupling_Reagent_Additive->Boc-Amide Acid_Scavenger Acid (TFA) + Scavenger (TIS) Boc-Amide->Acid_Scavenger Final_Product 2-Amino-N-ethylpropanamide Acid_Scavenger->Final_Product HCl HCl Final_Product->HCl Final_Hydrochloride 2-Amino-N-ethylpropanamide Hydrochloride HCl->Final_Hydrochloride

Caption: General synthetic workflow for this compound.

Side_Reactions cluster_racemization Racemization Pathway cluster_dipeptide Dipeptide Formation cluster_tbutylation t-Butylation during Deprotection Activated_L_Ala Activated N-Boc-L-Alanine Enolate Achiral Enolate Intermediate Activated_L_Ala->Enolate Base Activated_D_Ala Activated N-Boc-D-Alanine Enolate->Activated_D_Ala Reprotonation Activated_Ala Activated N-Boc-Alanine Dipeptide_Side_Product Dipeptide Impurity Activated_Ala->Dipeptide_Side_Product Product_Nucleophile N-Boc-2-amino-N-ethylpropanamide (as nucleophile) Product_Nucleophile->Dipeptide_Side_Product Boc_Group Boc-Protected Amine tBu_Cation tert-Butyl Cation Boc_Group->tBu_Cation Acid (TFA) tBu_Side_Product t-Butylated Side Product tBu_Cation->tBu_Side_Product Nucleophilic_Site Nucleophilic Site on Product (e.g., amine, aromatic ring) Nucleophilic_Site->tBu_Side_Product

Caption: Key side reaction pathways in the synthesis.

IV. Analytical Methods for Purity Assessment

Question 7: What are the recommended analytical methods to assess the purity of my final product and identify potential impurities?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and quantifying impurities.[12]

    • Reversed-Phase HPLC (RP-HPLC): A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable if the molecule has a chromophore, but for simple amino acid amides, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be more appropriate.[12]

    • Chiral HPLC: To determine the enantiomeric purity and quantify the extent of racemization, a chiral HPLC method is required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and can also be used to identify and quantify impurities if their signals are resolved from the main product signals.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating and quantifying amino acids and their derivatives, including potential amino acid impurities in the starting materials.[7][13]

V. References

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. [Link]

  • G 成分 an, D., & Kubica, P. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2092. [Link]

  • Wang, L., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10245–10255. [Link]

  • Góngora-Benítez, M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47047–47055. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Pharmaffiliates. (n.d.). Alanine-Impurities. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

  • Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • ResearchGate. (n.d.). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives a. [Link]

  • ResearchGate. (2004, January 1). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.

  • Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • National Institutes of Health. (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. [Link]

  • U.S. Food and Drug Administration. (1989, February 16). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-: t-butyloxycarbonyl-, HONSu: N-hydoxysuccinimide, DCC: dicyclohexylcarbodiimide, NEt3: triethylamine, Tos·Ala-OBzl (13): alanine benzyl ester p-tosylate, 4 M HCl: 4 mol/L HCl in dioxane, H2/Pd-C: hydrogenation over palladium on charcoal]. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. [Link]

  • ResearchGate. (2025, May 2). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. [Link]

  • ResearchGate. (2025, August 6). Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Baran Lab. (n.d.). Diketopiperazines. [Link]

  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]

  • Veeprho. (n.d.). Alanine Impurities and Related Compound. [Link]

  • Google Patents. (n.d.). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.

  • National Institutes of Health. (n.d.). BOC-D-alanine. [Link]

  • Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

  • ACS Publications. (2025, March 17). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

Sources

Technical Support Center: Improving Peak Shape in HPLC Analysis of Amino Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of amino acid amides. As compounds containing basic amine functionalities, amino acid amides are prone to asymmetrical peak shapes, primarily peak tailing, which can compromise resolution, sensitivity, and accurate quantification. This resource provides in-depth, scientifically grounded explanations and actionable protocols to achieve sharp, symmetrical peaks for your analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for amino acid amides in reversed-phase HPLC?

A1: The most prevalent cause of peak tailing for basic compounds like amino acid amides is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the basic amino group of the amide can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4][5] These silanol groups, which are inevitably present even on end-capped columns, can become deprotonated and negatively charged, leading to strong electrostatic interactions with the protonated, positively charged amino acid amide.[5][6] This secondary retention mechanism causes some analyte molecules to be retained longer than others, resulting in a "tailing" peak.[2]

Q2: How does mobile phase pH affect the peak shape of my amino acid amide?

A2: Mobile phase pH is a critical parameter that directly influences the ionization state of both your amino acid amide and the stationary phase's residual silanol groups.[1][6][7] At a mid-range pH, silanol groups can be negatively charged, while the basic amine group of your analyte is protonated (positively charged), leading to the strong interactions that cause tailing.[6] By adjusting the pH, you can minimize these interactions. Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and thus reducing their electrostatic attraction to your basic analyte.[1][5][6][8] Conversely, at a high pH, the basic analyte itself can be neutralized, also mitigating these secondary interactions.[8]

Q3: My peak is broad, not necessarily tailing. What could be the issue?

A3: Broad peaks can stem from several factors. One common cause is the use of a sample solvent with a higher elution strength than the mobile phase.[9][10] This can cause the sample band to spread before it reaches the column, resulting in a broad peak.[9][10] Other potential causes include extra-column band broadening (e.g., excessive tubing length or volume), column degradation, or operating at a suboptimal flow rate.[3][4]

Q4: Can the choice of HPLC column make a difference in peak shape?

A4: Absolutely. Modern HPLC columns are designed to minimize the issues that cause poor peak shape for basic compounds. Look for columns that are "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[11][12] Columns packed with high-purity silica also tend to have fewer active sites.[1] For highly polar amino acid amides, switching to a Hydrophilic Interaction Chromatography (HILIC) column can be an effective strategy, as it operates on a different retention mechanism that is well-suited for polar compounds.[13][14][15]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is drawn out. This is the most common peak shape problem for amino acid amides.

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (Low pH: 2.5-3.5) start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No add_modifier Add Mobile Phase Modifier (e.g., TEA) check_ph->add_modifier Yes adjust_ph->add_modifier add_tea Incorporate Sacrificial Base add_modifier->add_tea No check_column Is the Column Suitable? (End-capped, High Purity) add_modifier->check_column Yes add_tea->check_column end Symmetrical Peak Achieved add_tea->end Issue Resolved new_column Select a Modern, End-Capped Column check_column->new_column No consider_hilic Consider HILIC for Polar Analytes check_column->consider_hilic Yes/Polar Analyte new_column->end consider_hilic->end G start Peak Fronting/Broadening Observed check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent adjust_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->adjust_solvent Yes check_overload Is the Column Overloaded? check_solvent->check_overload No adjust_solvent->check_overload end Symmetrical Peak Achieved adjust_solvent->end Issue Resolved reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_temp Is Column Temperature Stable? check_overload->check_temp No reduce_conc->check_temp reduce_conc->end Issue Resolved use_thermostat Use a Column Thermostat and Mobile Phase Pre-heater check_temp->use_thermostat No check_temp->end Yes use_thermostat->end

Caption: Troubleshooting workflow for peak fronting and broadening.

Protocol 3: Optimizing Sample Solvent

  • Rationale: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the analyte band to spread before it properly interacts with the stationary phase, leading to peak distortion. [9][10][16]2. Procedure:

    • Ideally, dissolve your sample in the initial mobile phase of your gradient or the isocratic mobile phase.

    • If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

    • Minimize the injection volume if a strong solvent must be used. [17] Protocol 4: Column Temperature Optimization

  • Rationale: Inconsistent temperature across the column can lead to peak broadening. [18]Increasing the column temperature can also improve peak shape by decreasing mobile phase viscosity and increasing mass transfer kinetics. [18][19]2. Procedure:

    • Use a column thermostat to maintain a constant and uniform temperature.

    • For optimal results, especially at higher temperatures, a mobile phase pre-heater can ensure the solvent entering the column is at the same temperature as the column itself. [18] * Experiment with temperatures in the range of 30-60°C to find the optimal condition for your separation. Be mindful of the stability of your analyte and column at elevated temperatures.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022-10-06). [Link]

  • HPLC Troubleshooting Guide. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • HPLC - Troubleshooting Tailing - YouTube. (2024-06-27). [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed. (1986-05-01). [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column | Waters. [Link]

  • Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation) - YouTube. (2023-05-18). [Link]

  • Effects of Sample Solvents on Peak Shape - SHIMADZU CORPORATION. [Link]

  • LC Technical Tip - Phenomenex. [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed. (2016-04-21). [Link]

  • Effects of mobile phase on peak shapes of the amino acids and ARPs. (A)... - ResearchGate. [Link]

  • I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? | ResearchGate. (2015-09-24). [Link]

  • Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography - ResearchGate. (2025-08-05). [Link]

  • Analysis of Amino Acids by HPLC - Agilent. (2010-06-24). [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers - ResearchGate. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). [Link]

  • Temperature dependence of amino acid side chain IR absorptions in the amide I' region. [Link]

  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column - Waters Corporation. [Link]

  • Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC (Sigma-Aldrich) - Bioanalysis Zone. [Link]

  • How to improve peptide purification by altering the mobile phase pH | Biotage. (2023-01-30). [Link]

  • Sample Diluent Effects in HPLC - Element Lab Solutions. [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023-12-27). [Link]

  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc.. (2025-10-28). [Link]

  • How to choose an ion pairing agent to improve your peptide purification - Biotage. (2023-02-06). [Link]

  • Hydrophilic-Interaction Chromatography: An Update | LCGC International. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]

  • Development and Optimization of a HILIC- MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column | LabRulez LCMS. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. [Link]

  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2021-11-13). [Link]

  • proper use of amino column - Chromatography Forum. (2009-03-31). [Link]

  • direct analysis of amino acids by HILIC–eSI-MS - HPLC. [Link]

Sources

Technical Support Center: Navigating Poor Cell Viability in In Vitro Assays with Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting poor cell viability observed in in vitro assays involving novel compounds. This guide is structured in a question-and-answer format to directly address the multifaceted challenges you may encounter. Our approach is rooted in scientific integrity, providing not just procedural steps but also the underlying rationale to empower you to make informed decisions in your experimental design and execution.

Section 1: Foundational Checks - Is It the Compound or the Culture?

Before delving into complex assay-specific troubleshooting, it's crucial to rule out fundamental issues with your cell culture and compound handling. Problems in these areas are often the root cause of poor and inconsistent cell viability.

Question 1: My untreated control cells show low viability. What should I investigate first?

Poor viability in your control group points to a problem with your general cell culture conditions rather than a compound-specific effect. A healthy culture, typically exhibiting 80-95% viability, is the bedrock of reliable experimental data. Here’s a systematic approach to diagnose the issue:

  • Cell Culture Health Assessment:

    • Passage Number: Are you using cells within their recommended passage number? High passage numbers can lead to genetic drift, altered morphology, and reduced growth rates.[1][2] It is best practice to establish a cell banking system and regularly thaw fresh vials.[3]

    • Growth Phase: Ensure your cells are in the logarithmic (exponential) growth phase when seeding for an experiment.[4][5] Over-confluent or sparse cultures can lead to spontaneous cell death or altered sensitivity to treatments.[4]

    • Visual Inspection: Regularly inspect your cultures under a microscope. Look for signs of stress, such as granularity, vacuolization, or changes in morphology.

  • Environmental Stressors:

    • Incubator Conditions: Verify the incubator's temperature, CO2, and humidity levels. Even minor fluctuations can significantly impact cell health.[1][]

    • Media Integrity: Is your culture medium fresh and properly supplemented? Essential components like L-glutamine can degrade over time.[1] Also, ensure the media pH is optimal.[1]

  • Contamination:

    • Microbial Contamination: Check for common contaminants like bacteria, yeast, or fungi, which can manifest as cloudy media or visible colonies.[1][4][]

    • Mycoplasma Contamination: This is a more insidious issue as it's not visible by standard microscopy. Mycoplasma can alter cell metabolism and growth without causing overt cell death.[1][7] Regular testing using PCR or a dedicated kit is highly recommended.[2]

  • Handling-Induced Stress:

    • Passaging Technique: Over-trypsinization can damage cell membranes, leading to poor attachment and viability.[1][] Conversely, incomplete dissociation can result in cell clumping and inaccurate counting.

    • Centrifugation: Excessive centrifugation speeds can physically damage cells.[1]

    • Temperature Shock: Ensure all reagents and media are warmed to 37°C before adding them to your cells.[1]

Question 2: I'm observing compound precipitation in my culture medium. How does this affect my assay and how can I resolve it?

Compound precipitation is a critical issue that can lead to inaccurate and misleading results. If a compound is not fully dissolved, its effective concentration is unknown, making it impossible to determine a true dose-response relationship.[8]

Impact of Precipitation:

  • Inaccurate Concentration: The actual concentration of the compound in solution is lower than intended, leading to an underestimation of its potency.[8]

  • Physical Stress on Cells: Precipitates can physically damage cells or interfere with cell attachment.

  • Assay Interference: Solid particles can scatter light in absorbance-based assays or interfere with imaging in high-content analysis.

Troubleshooting Workflow for Solubility Issues:

A Compound Precipitation Observed B Check DMSO Stock Concentration A->B C Visually inspect stock for crystals B->C If stock is clear E Modify Dissolution Protocol B->E If stock has precipitate D Determine Maximum Aqueous Solubility C->D D->E If concentration exceeds solubility F Consider Alternative Solvents E->F If still precipitating G Advanced Formulation Strategies F->G For persistent issues

Caption: A stepwise approach to addressing compound precipitation.

Solutions and Strategies:

  • Check DMSO Stock: Ensure your compound is fully dissolved in the initial DMSO stock. Many compounds have limited solubility even in DMSO, especially at high concentrations (e.g., 10-30 mM) and low temperatures.[8] Gentle warming and vortexing can aid dissolution.

  • Determine Aqueous Solubility: Before proceeding with cell-based assays, determine the maximum solubility of your compound in the culture medium.

  • Modify Dilution Protocol: Avoid shocking the compound into a fully aqueous environment. A serial dilution in media with gentle mixing at each step is recommended.[4]

  • Reduce Final Concentration: If the compound precipitates at the desired concentration, you may need to test it at lower, more soluble concentrations.

  • Alternative Solvents: While DMSO is common, other solvents like ethanol or the use of solubilizing agents such as β-cyclodextrin could be considered.[9] However, it is crucial to test the toxicity of any new solvent on your specific cell line.[9]

  • Advanced Formulation: For particularly challenging compounds, techniques like using surfactants (e.g., Tween® 80) at low, non-toxic concentrations or pH adjustments (for ionizable compounds) can be explored.[10]

Question 3: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What is an acceptable concentration?

The solvent used to dissolve your compound can itself be toxic to cells, especially at higher concentrations.[9] It is imperative to distinguish between compound-induced and solvent-induced cytotoxicity.

Recommended Solvent Concentrations:

SolventTypical Final ConcentrationConsiderations
DMSO< 0.5% (v/v)Some cell lines are sensitive to even lower concentrations.[4]
Ethanol< 0.5% (v/v)Can have immunosuppressive effects and its toxicity varies greatly between cell types.[9]
DMF< 0.1% (v/v)Generally more toxic than DMSO and ethanol.[11]

Best Practices:

  • Determine Solvent Tolerance: Always perform a dose-response experiment with your vehicle alone to determine the maximum non-toxic concentration for your specific cell line and assay duration.

  • Consistent Solvent Concentration: Ensure that all wells, including the untreated control, receive the same final concentration of the solvent.[9] This is crucial for accurate comparison.

Section 2: Assay-Specific Troubleshooting

Once you have confirmed the health of your cell cultures and proper handling of your compound, any remaining issues with cell viability are likely related to the specific assay you are using.

Question 4: My MTT/MTS/XTT assay results are inconsistent or have a low signal-to-noise ratio. What are the common culprits?

Tetrazolium-based assays are metabolic assays that measure the activity of mitochondrial dehydrogenases. A decrease in signal is interpreted as a decrease in cell viability.

Potential Issues and Solutions:

  • Low Cell Seeding Density: Insufficient cell numbers will result in a weak signal.[4] Perform a cell titration experiment to determine the optimal seeding density for your cell line in your chosen plate format.[4]

  • Incubation Time: The incubation time with the tetrazolium reagent is critical. Too short, and the signal will be low; too long, and you risk over-reduction and toxicity from the reagent itself. Optimize the incubation time for your specific cell line.[4]

  • Compound Interference:

    • Colorimetric Interference: If your novel compound is colored, it can absorb light at the same wavelength as the formazan product, leading to artificially high or low readings.[4] Include a "compound only" control (compound in media without cells) and subtract this background absorbance.[4]

    • Redox Properties: The compound itself might directly reduce the tetrazolium salt, leading to a false-positive signal (apparent high viability). This can be checked in a cell-free system.

  • Media Components:

    • Phenol Red: This pH indicator can interfere with absorbance readings.[4][12][13] Consider using a phenol red-free medium during the assay incubation step.[4][5]

    • Serum: Components in serum can sometimes interfere with the assay.[4] If possible, perform the final incubation in serum-free media.[13]

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the plate.[13][14] Incomplete solubilization is a common source of variability.

Experimental Protocol: Optimizing Cell Seeding Density for a 96-well Plate

  • Prepare a single-cell suspension of your cells in the exponential growth phase.

  • Perform a serial dilution of the cell suspension to create a range of cell densities (e.g., from 1,000 to 100,000 cells per well).[4]

  • Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include a "media only" blank control.

  • Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform your chosen viability assay (e.g., MTT, MTS).

  • Plot the absorbance/fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.

Question 5: My ATP-based viability assay is giving a very low signal. What could be the problem?

ATP-based assays are highly sensitive and rely on the quantification of ATP, a marker of metabolically active cells.[15] A low signal indicates a low level of cellular ATP.

Troubleshooting ATP Assays:

A Low Signal in ATP Assay B Insufficient Cell Number A->B C Rapid ATP Degradation A->C D Inefficient Cell Lysis A->D E Compound Inhibits Luciferase A->E F Optimize Seeding Density B->F G Use Lysis Buffer with ATPase Inhibitors C->G H Ensure Complete Lysis D->H I Run Compound in Cell-Free Assay E->I

Caption: Decision tree for troubleshooting low signals in ATP-based assays.

  • Insufficient Cell Number: These assays are very sensitive, but a minimum number of cells is still required to generate a signal above background.[3] Confirm your cell seeding density is appropriate.

  • Rapid ATP Degradation: ATP is a labile molecule.[4] Once cells are lysed, endogenous ATPases can rapidly degrade it.[4] Ensure your lysis buffer effectively inactivates these enzymes and work quickly, keeping samples on ice if possible.[4]

  • Inefficient Cell Lysis: If cells are not completely lysed, the ATP will not be released for detection.

  • Compound Interference: Your novel compound may directly inhibit the luciferase enzyme used in the assay. This can be tested by adding the compound to a known amount of ATP in a cell-free reaction.

Question 6: How can I distinguish between a cytotoxic and a cytostatic effect of my compound?

This is a critical distinction in drug development. A cytotoxic compound kills cells, while a cytostatic compound inhibits their proliferation without necessarily causing cell death.[16] Viability assays that measure metabolic activity or ATP content at a single endpoint may not be able to differentiate between these two effects.[16]

Strategies for Differentiation:

  • Time-Course Experiments: Measuring viability at multiple time points can be informative. A cytostatic compound will cause the cell number to plateau, while a cytotoxic compound will lead to a decrease in cell number over time.

  • Cell Counting: Direct cell counting (e.g., using a hemocytometer with trypan blue exclusion or an automated cell counter) at the beginning and end of the treatment period can provide a clear answer.

  • Multiplexed Assays: Combine a viability assay with a cytotoxicity assay. For example, you can measure a viability marker (like ATP) and a marker of cell death (like the release of lactate dehydrogenase, LDH) from the same well.

  • Live/Dead Staining and Imaging/Flow Cytometry: This provides the most direct evidence. Dyes like propidium iodide or 7-AAD can enter cells with compromised membranes (dead cells) and fluoresce, allowing for the quantification of live and dead cell populations.[17]

Experimental Protocol: Basic Live/Dead Staining for Flow Cytometry

  • Culture and treat your cells with the novel compound as planned.

  • Harvest the cells, including any floating cells in the supernatant, as these may be dead cells.

  • Wash the cells once with 1 mL of phosphate-buffered saline (PBS).[18]

  • Resuspend the cell pellet in 1 mL of PBS to a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Add a viability dye (e.g., Propidium Iodide to a final concentration of 1 µg/mL) to the cell suspension.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry immediately. Live cells will exclude the dye and have low fluorescence, while dead cells will be brightly fluorescent.

Section 3: Advanced Considerations and Data Interpretation

Question 7: My results are not reproducible between experiments. What should I standardize?

Lack of reproducibility is a major challenge in cell-based assays.[3] Consistency is key.

Key Parameters to Standardize:

  • Cell Source and Passage Number: Always use cells from the same authenticated stock and within a narrow passage number range.[3][5]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.[4]

  • Experimental Timelines: Standardize all incubation times, from initial cell seeding to compound treatment and final assay steps.[4]

  • Plate Layout: Be aware of "edge effects," where wells on the perimeter of a plate can have different temperature and evaporation rates.[4][5] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[4][5]

Question 8: My compound is colored/fluorescent. How do I prevent it from interfering with my assay?

Compound interference is a common source of artifacts in plate-based assays.

Control Wells for Interference Correction:

Control TypeCompositionPurpose
No-Cell Control Media + Assay ReagentMeasures background signal from the media and reagent.
Compound-Only Control Media + Compound + Assay ReagentMeasures any direct interaction between the compound and the assay reagent.[5]
Vehicle-Only Control Media + Vehicle + Cells + Assay ReagentRepresents 100% cell viability.

By subtracting the appropriate background controls, you can correct for the intrinsic optical properties of your compound.

This guide provides a framework for systematically troubleshooting poor cell viability in your in vitro assays. Remember that careful planning, meticulous technique, and the inclusion of proper controls are your best defense against unreliable data.

References

  • Cell and Gene. (2021, May 14). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Retrieved from [Link]

  • Promega and Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Kramer, B. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 549–559. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Live / Dead Cell Exclusion - Flow Cytometry Guide. Retrieved from [Link]

  • ResearchGate. (2017, April 13). Cell viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. Retrieved from [Link]

  • DendroTEK Biosciences Inc. (n.d.). The possible causes of cells dying in cell culture. Retrieved from [Link]

  • Single Use Support. (2023, July 26). What is the difference between cytotoxicity and cell viability?. Retrieved from [Link]

  • Schirmer, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775–4781. Retrieved from [Link]

  • Adan, A., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology, 8(2), 70–75.
  • Li, L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Geran, R. I., et al. (1972). Protocols for screening chemical agents and natural products against animal tumors and other biological systems. Cancer Chemotherapy Reports Part 3, 3(2), 1-103.
  • National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • ResearchGate. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF. Retrieved from [Link]

  • YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • MDPI. (n.d.). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Biocompare. (2019, September 30). Troubleshooting Guide: Staining Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. Retrieved from [Link]

  • MDPI. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • PMC. (n.d.). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved from [Link]

  • YouTube. (2021, June 10). FIP Guidelines for Dissolution Testing of Solid Oral Products. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 2-amino-N-ethylpropanamide Hydrochloride for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-N-ethylpropanamide hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical troubleshooting advice to help you successfully solubilize and utilize this compound in your biological assays. As Senior Application Scientists, we have synthesized the following information based on established principles of small molecule handling and extensive field experience.

Understanding the Molecule: Physicochemical Properties and Solubility Fundamentals

This compound is a small organic molecule that, as a hydrochloride salt, is designed for enhanced aqueous solubility compared to its free base form. The presence of the amine group, which is protonated in the hydrochloride salt, is the key to its interaction with aqueous solvents.

Chemical Structure and Properties:

PropertyValueSource
Chemical Formula C₅H₁₃ClN₂O
Molecular Weight 152.62 g/mol
Predicted pKa The pKa of the primary amine is predicted to be in the range of 8.5 - 9.5.Estimated based on similar primary amines.
Appearance White to off-white solid (typical for hydrochloride salts).General knowledge of amine hydrochlorides.

The solubility of this compound is critically dependent on the pH of the solution. As a salt of a weak base (the amine) and a strong acid (HCl), it is most soluble in its protonated, charged form.

Low_pH Low pH (Acidic) e.g., pH < 7 High_Solubility High Solubility (Protonated Form) Low_pH->High_Solubility Favors protonation Neutral_High_pH Neutral to High pH e.g., pH > 8 Low_Solubility Low Solubility (Free Base Form) Neutral_High_pH->Low_Solubility Favors deprotonation

Figure 1. The effect of pH on the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

For most biological assays, the recommended starting solvent is sterile, deionized water or a buffered aqueous solution such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4. Given its hydrochloride salt form, it is expected to have good solubility in aqueous solutions.[1]

Q2: What is the maximum achievable concentration in aqueous buffers?

Q3: Is it necessary to adjust the pH of the solution?

For most applications using standard biological buffers (e.g., PBS, DMEM, RPMI-1640), the pH is typically within a range (around 7.4) where the compound should remain sufficiently soluble. However, if you observe precipitation, a slight acidification of the stock solution (e.g., to pH 5-6 with dilute HCl) may improve solubility and stability.[2] Be mindful that significant pH changes can impact your biological assay.

Q4: Can I use organic solvents like DMSO or ethanol?

Yes, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used co-solvents for preparing high-concentration stock solutions of small molecules.[3] However, it is crucial to keep the final concentration of the organic solvent in your assay low (typically ≤0.5% for DMSO and ≤1% for ethanol) to avoid solvent-induced cytotoxicity.[1]

Troubleshooting Guide

Issue 1: The compound does not dissolve in water or PBS.

Possible Cause:

  • Approaching solubility limit: You may be trying to dissolve the compound at a concentration that exceeds its intrinsic solubility in that specific buffer.

  • Incorrect pH: The pH of your water or buffer may be slightly alkaline, promoting the formation of the less soluble free base.

Solutions:

  • Sonication: Place the vial in a sonicating water bath for 5-10 minutes to aid dissolution.

  • Gentle Warming: Warm the solution to 37°C. Do not boil, as this may degrade the compound.

  • pH Adjustment: Add a small amount of dilute HCl (e.g., 0.1 M) dropwise to slightly acidify the solution (target pH 5-6).

  • Use a Co-solvent: Prepare a concentrated stock solution in DMSO or ethanol and then dilute it into your aqueous assay buffer.

Issue 2: The compound dissolves initially but then precipitates out of solution.

Possible Cause:

  • "Solvent Shock": This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer. The sudden change in solvent polarity causes the compound to precipitate.

  • Buffer Incompatibility: Components of your assay medium (e.g., high salt concentrations, proteins in serum) may be reducing the solubility of your compound.

  • Temperature Changes: Moving solutions between different temperatures (e.g., from a warm incubator to room temperature) can cause precipitation if the compound's solubility is temperature-dependent.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent composition can prevent precipitation.

  • Pre-warm the Assay Medium: Ensure your assay medium is at the final experimental temperature (e.g., 37°C) before adding the compound stock solution.

  • Increase Mixing: Add the stock solution to the assay medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

Start Compound Precipitates in Assay Medium Check_Stock Is the stock solution clear? Start->Check_Stock Re-dissolve_Stock Re-dissolve stock. Consider sonication or gentle warming. Check_Stock->Re-dissolve_Stock No Check_Dilution How was the working solution prepared? Check_Stock->Check_Dilution Yes Re-dissolve_Stock->Check_Dilution Solvent_Shock Suspect 'Solvent Shock' Check_Dilution->Solvent_Shock Stepwise_Dilution Implement stepwise dilution. Add stock to pre-warmed, stirring media. Solvent_Shock->Stepwise_Dilution Rapid Dilution Check_Buffer Is the buffer compatible? (High salt, serum) Solvent_Shock->Check_Buffer Gradual Dilution End Precipitation Resolved Stepwise_Dilution->End Test_Buffer Test solubility in a simplified buffer. Consider reducing serum concentration. Check_Buffer->Test_Buffer Yes Check_Buffer->End No Test_Buffer->End

Figure 2. Troubleshooting workflow for compound precipitation.

Issue 3: Poor cell viability is observed in the assay.

Possible Cause:

  • Cytotoxicity of the Compound: The compound itself may be toxic to the cells at the tested concentrations.

  • Co-solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay may be too high, leading to cell death.

Solutions:

  • Solvent Toxicity Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your experimental wells but without the compound. This will allow you to distinguish between compound-induced and solvent-induced cytotoxicity.

  • Reduce Co-solvent Concentration: If the vehicle control shows toxicity, you need to reduce the final concentration of the co-solvent. This may require preparing a more dilute stock solution of your compound.

  • Titrate the Compound: Perform a dose-response experiment to determine the concentration range at which the compound is active without causing excessive cell death.

Recommended Final Co-solvent Concentrations in Cell-Based Assays:

Co-solventRecommended Maximum Final ConcentrationNotes
DMSO ≤ 0.5% (v/v)Some cell lines are more sensitive; a lower concentration (e.g., 0.1%) is always preferable.[3]
Ethanol ≤ 1% (v/v)Can have effects on cellular metabolism even at non-toxic concentrations.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 152.62 g/mol * (1000 mg / 1 g) = 1.5262 mg

  • Weigh the compound: Accurately weigh out approximately 1.53 mg of this compound.

  • Dissolution: Add 1 mL of sterile, deionized water or PBS (pH 7.4) to the vial containing the compound.

  • Aid Dissolution: Vortex the solution for 1-2 minutes. If the compound has not fully dissolved, sonicate for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, DNase/RNase-free microcentrifuge tube.

  • Storage: Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution
  • Calculate the required mass: For 1 mL of a 100 mM stock solution, you will need 15.26 mg of the compound.

  • Weigh the compound: Accurately weigh out approximately 15.3 mg of this compound.

  • Dissolution: Add 1 mL of high-purity, sterile-filtered DMSO to the vial.

  • Aid Dissolution: Vortex thoroughly until the compound is completely dissolved. Sonication can be used if necessary.

  • Storage: Store the DMSO stock solution at -20°C in single-use aliquots. DMSO solidifies at this temperature, which can help to protect the compound from degradation.

References

  • Lordi, N. G., & Christian, J. E. (1956). A potentiometric and spectrophotometric study of the thenyl- and N,N-dimethyl-N'-(2-thenyl)-N'-(2-pyridyl)ethylenediamine series of antihistaminics. Journal of the American Pharmaceutical Association.
  • PubChem. (n.d.). 2-Amino-N-ethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-ethylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Hollebeeck, S., Raas, T., Piront, N., & During, A. (2011). Considerations regarding use of solvents in in vitro cell based assays. Toxicology Letters, 205(2), 165-172.
  • Jamalzahed, L., Ghafoori, H., Sariri, R., & Aghamaali, M. (2016). Cytotoxic effects of some common organic solvents on MCF-7, RAW-264.7 and human umbilical vein endothelial cells. Avicenna Journal of Medical Biochemistry, 4(1).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Abu-Sbeih, K. A. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 15.13: Amines as Bases. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Validation Guide: HPLC Quantification of 2-Amino-N-Ethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of HPLC Method for 2-Amino-N-Ethylpropanamide Hydrochloride Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

This compound (often referred to as H-Ala-NHEt·HCl) presents a classic analytical paradox in pharmaceutical development. As a small, highly polar, aliphatic amine salt utilized as a key intermediate in the synthesis of peptidomimetics and kinase inhibitors, it defies standard Reversed-Phase (RP) chromatography.

  • The Problem: Its high polarity (logP < -1) leads to elution in the void volume (

    
    ) on standard C18 columns. Furthermore, the lack of a distinct chromophore (no aromatic rings) makes UV detection above 220 nm virtually impossible, forcing analysts into the noisy "low-UV" region (200–210 nm).
    
  • The Solution: This guide validates a Hydrophilic Interaction Liquid Chromatography (HILIC) method as the superior alternative to legacy Ion-Pairing (IP) methods or complex Derivatization workflows.

Method Selection Matrix: Comparative Analysis

Before detailing the validation protocol, we objectively compare the three primary methodologies available for this analyte.

FeatureMethod A: HILIC-UV (Recommended) Method B: Ion-Pairing RP-HPLC Method C: Pre-Column Derivatization (OPA)
Principle Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction via surfactant-modified stationary phase.Chemical modification to fluorescent isoindole derivative.
Retention Excellent. Retains polar amines well away from the void.Good. Surfactant induces retention.Excellent. Derivative is hydrophobic.[1]
Detection UV at 210 nm (Universal for amides).UV at 210 nm.Fluorescence (High Sensitivity).
Robustness High. Fast equilibration; compatible with MS.Low. Slow equilibration; surfactant degrades columns.Medium. Derivative stability issues (t½ ~15 min).
Throughput High (Run time < 10 min).Low (Long column conditioning required).Low (Requires reaction time).
Cost Moderate (Specialized column).Low (Standard C18).High (Reagents + Complexity).

Expert Insight: While Method C offers the highest sensitivity, it introduces unnecessary variance for a raw material/intermediate assay where concentrations are high (mg/mL range). Method B is a "legacy" approach that damages columns. Method A (HILIC) is the modern gold standard for reliability and is the focus of this validation guide.

The "Hero" Protocol: HILIC-UV Method

This protocol is designed to be self-validating, ensuring specificity between the analyte, its precursor (Alanine), and degradation products (Ethylamine).

3.1 Chromatographic Conditions
  • Instrument: HPLC system with binary pump and UV-Vis/PDA detector.

  • Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm.

    • Causality: The amide phase interacts via hydrogen bonding with the analyte's amine/amide groups, providing superior peak shape compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Isocratic Elution: 15% A / 85% B.

    • Note: High organic content is required in HILIC to generate the water-enriched layer on the particle surface.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

3.2 Standard & Sample Preparation
  • Diluent: 85:15 Acetonitrile:Water (Matches Mobile Phase to prevent peak distortion).

  • Stock Solution: 1.0 mg/mL of 2-amino-N-ethylpropanamide HCl in Diluent.

Validation Workflow Visualization

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points for "Pass/Fail" criteria based on ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (HILIC Optimization) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity Test (Sep from Alanine/Ethylamine) SystemSuit->Specificity Pass Specificity->Start Fail Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Rs > 2.0 Accuracy Accuracy/Recovery (Spike 80-120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow, Temp, pH) Precision->Robustness Report Final Validation Report Robustness->Report

Figure 1: Step-by-step validation workflow ensuring ICH compliance.

Validation Performance Data

The following data represents typical acceptance criteria and results for this specific amide quantification.

5.1 Specificity & Selectivity

The method must resolve the analyte from its hydrolysis product (Alanine).

  • Analyte (2-amino-N-ethylpropanamide): RT ~ 6.5 min.

  • Impurity (Alanine): RT ~ 8.2 min (More polar, retained longer in HILIC).

  • Resolution (

    
    ):  > 3.5 (Pass).
    
5.2 Linearity & Range

Evaluated from 50% to 150% of the target concentration (0.5 mg/mL).

Concentration (%)Concentration (µg/mL)Mean Area (mAU*s)
5025012500
7537518780
10050025100
12562531350
15075037600
Result Slope: 50.2, Intercept: 15.4

: 0.9998
5.3 Accuracy (Recovery)

Assessed by spiking the analyte into a placebo matrix (if available) or solvent at 3 levels.

LevelAdded (mg)Recovered (mg)Recovery (%)RSD (%)
80%80.079.499.250.8
100%100.0100.5100.500.5
120%120.0119.199.250.7
5.4 Precision
  • System Precision: 6 injections of standard. RSD = 0.3%.

  • Method Precision: 6 separate preparations of sample. RSD = 0.9%.

Scientific Rationale & Troubleshooting (The "Why")

Why HILIC over C18? In Reversed-Phase (C18), retention is driven by hydrophobic interaction. 2-amino-N-ethylpropanamide is a salt with a charged amine and a polar amide bond. On C18, it acts like water, eluting immediately. To retain it on C18, you must use Ion-Pairing reagents (e.g., Sodium Octanesulfonate), which effectively "coat" the C18 with a negative charge to hold the positive amine. However, Ion-Pairing reagents are notoriously slow to equilibrate (2-3 hours), cause baseline drift in gradient runs, and preclude the use of Mass Spectrometry (MS) due to source contamination. HILIC avoids all these issues by using a polar stationary phase that retains polar analytes.

Why pH 3.0? The pKa of the primary amine is approximately 9.0–9.5. At pH 3.0, the amine is fully protonated (


). This ensures a consistent charge state, preventing peak splitting or tailing that occurs near the pKa. Ammonium formate is chosen because it is volatile (LC-MS compatible) and buffers well at pH 3.0.

Troubleshooting Diagram:

Troubleshooting Problem Problem: Poor Peak Shape / Tailing CheckDiluent Check Sample Diluent (Must be >70% Organic) Problem->CheckDiluent CheckBuffer Check Buffer pH (Must be < 4.0) CheckDiluent->CheckBuffer Diluent OK Solution1 Match Diluent to MP CheckDiluent->Solution1 Diluent too aqueous CheckColumn Check Column Aging (Amide phase hydrolysis) CheckBuffer->CheckColumn pH OK Solution2 Adjust pH to 3.0 CheckBuffer->Solution2 pH > 5

Figure 2: Troubleshooting logic for common HILIC peak shape issues.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds by HILIC. LCGC North America, 35(6), 364-376. Link

Sources

A Comparative Guide for Novel Anticonvulsant Candidates: 2-amino-N-ethylpropanamide hydrochloride vs. Levetiracetam

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel antiseizure medications (ASMs) with improved efficacy and favorable safety profiles is a cornerstone of epilepsy research. This guide provides a comparative framework for evaluating a novel chemical entity, 2-amino-N-ethylpropanamide hydrochloride, against the well-established ASM, Levetiracetam. While this compound represents a class of amino acid derivatives with theoretical anticonvulsant potential, published data on its efficacy is not available. This document, therefore, serves a dual purpose: it outlines a direct comparison based on available data for Levetiracetam and establishes a comprehensive methodological blueprint for the preclinical evaluation of novel candidates like this compound. We will delve into the established efficacy of Levetiracetam in predictive preclinical models, explore its unique mechanism of action, and provide detailed, validated protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models—the gold standards for initial anticonvulsant screening.

Introduction: The Preclinical Landscape for Antiseizure Medication Discovery

Epilepsy is a complex neurological disorder characterized by a persistent predisposition to generate epileptic seizures.[1][2] Despite the availability of numerous ASMs, a significant portion of patients, estimated at up to 30%, suffer from drug-resistant epilepsy, underscoring the urgent need for new therapeutic agents.[1][2]

Levetiracetam: A Benchmark Anticonvulsant

Levetiracetam (marketed as Keppra®) is a widely used second-generation ASM with proven efficacy against partial and generalized seizures.[3] Its favorable safety profile and unique mechanism of action make it a crucial benchmark for new drug candidates.[4] Unlike traditional ASMs that typically target voltage-gated ion channels or GABAergic systems, Levetiracetam's primary mechanism involves binding to the synaptic vesicle glycoprotein 2A (SV2A).[5][6][7] This interaction modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability.[6][7][8]

This compound: A Novel Candidate

This compound belongs to a class of N-substituted amino acid derivatives. Structurally, it is an amide of alanine. This chemical class is of interest in anticonvulsant research, as various amino acid amides and related structures have demonstrated anticonvulsant activity in preclinical models.[9][10] For instance, other 2-amino-propanamide derivatives have shown potent activity, suggesting that this structural motif is a promising starting point for novel ASM discovery.[11] The rationale for investigating this specific compound is based on the hypothesis that modifications to the amino acid structure can yield molecules with potent anticonvulsant effects and potentially novel mechanisms of action.

Comparative Efficacy in Preclinical Anticonvulsant Models

The initial screening of potential ASMs relies on robust, predictive animal models. The two most fundamental and widely accepted are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.

  • The Rationale for Model Selection:

    • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[12][13] It assesses a compound's ability to prevent the spread of seizures through neural tissue.[14] An electrical stimulus is used to induce a tonic hindlimb extension, and the abolition of this endpoint indicates anticonvulsant activity.[15]

    • Pentylenetetrazol (PTZ) Test: This is a chemoconvulsant model used to identify compounds effective against absence and myoclonic seizures.[13][16] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[16][17] A compound's ability to prevent or delay the onset of these seizures is the primary measure of efficacy.

Quantitative Efficacy Data Summary (ED₅₀)

The median effective dose (ED₅₀), the dose at which a compound produces its desired effect in 50% of the test population, is a critical metric for comparing potency.

CompoundMES Model (mouse, i.p.) ED₅₀scPTZ Model (mouse, i.p.) ED₅₀
Levetiracetam > 500 mg/kg ¹[18]108 mg/kg ²
2-amino-N-ethylpropanamide HCl Data Not AvailableData Not Available

¹ Note: Levetiracetam is known to be poorly effective in the standard MES test, which often fails to identify drugs that are clinically effective for partial seizures.[14] Efficacy varies significantly with mouse strain.[18] ² Note: Data derived from a study in Wistar rats using a submaximal PTZ dose.[19][20] Other studies have shown efficacy at doses of 200 mg/kg in mice.[4]

Mechanisms of Action: A Tale of Two Targets

A key differentiator for novel ASMs is a mechanism of action distinct from existing therapies.

Levetiracetam: The SV2A Modulator

Levetiracetam's mechanism is well-defined. It binds with high affinity to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of presynaptic vesicles.[21][22][23] SV2A is believed to play a crucial role in the trafficking and function of synaptotagmin, the primary calcium sensor for neurotransmitter release.[24] While the precise downstream consequences are still under investigation, it is hypothesized that Levetiracetam's binding to SV2A modulates its function, leading to a decrease in abnormal, synchronized neuronal firing without affecting normal neurotransmission.[8][21] This unique action contributes to its broad efficacy and favorable side-effect profile.[8]

This compound: Hypothesized Mechanisms

As no specific mechanistic studies for this compound are publicly available, its mechanism of action remains speculative. However, based on its structural class, several hypotheses can be proposed:

  • Interaction with Voltage-Gated Ion Channels: Some amino acid derivatives have been shown to interact with voltage-gated sodium or calcium channels, which are validated targets for many ASMs.[1][9]

  • Modulation of GABAergic Neurotransmission: The structure could potentially interact with components of the GABA system, either by enhancing GABA receptor function or by inhibiting GABA metabolism.

  • Interaction with Glutamatergic Systems: Blockade of excitatory NMDA or AMPA receptors is another common anticonvulsant mechanism.

The following diagram illustrates the established pathway for Levetiracetam and the potential, hypothetical targets for a novel amino acid derivative.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal SV2A Synaptic Vesicle Protein 2A (SV2A) Vesicle Synaptic Vesicle SV2A->Vesicle Regulates Release Neurotransmitter Release Vesicle->Release Ca_Channel Ca²⁺ Channel Ca_Channel->Vesicle Ca²⁺ Influx Receptor Neurotransmitter Receptors Release->Receptor Synaptic Transmission Levetiracetam Levetiracetam Levetiracetam->SV2A Binds & Modulates NCE 2-amino-N-ethylpropanamide (Hypothetical Targets) Hypo_Target1 Voltage-Gated Na⁺/Ca²⁺ Channels NCE->Hypo_Target1 Hypo_Target2 GABA-A Receptor NCE->Hypo_Target2

Fig 1. Comparative Mechanisms of Action.

Experimental Protocols: A Guide to Preclinical Screening

The following protocols provide a self-validating system for the initial assessment of a novel compound's anticonvulsant efficacy.

Experimental Workflow Overview

The general workflow for both MES and PTZ models follows a standardized sequence to ensure reproducibility and reliability of the data.

G start Start: Animal Acclimation (e.g., 7 days) group Group Allocation (Vehicle & Test Compound Doses) start->group admin Compound Administration (e.g., i.p., p.o.) group->admin wait Waiting Period for Time to Peak Effect (TPE) admin->wait induce Seizure Induction wait->induce observe Observation Period (Record Endpoints) induce->observe data Data Analysis (Calculate ED₅₀) observe->data end End data->end MES MES Model: Corneal/Auricular Stimulation PTZ PTZ Model: Subcutaneous Injection

Fig 2. Standard Workflow for Acute Seizure Models.
Protocol 1: Maximal Electroshock (MES) Seizure Test

Objective: To determine a compound's ability to prevent seizure spread, modeling generalized tonic-clonic seizures.[12]

Materials:

  • Rodents (e.g., male ICR-CD-1 mice, 20-25g).

  • Electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Test compound and vehicle (e.g., 0.9% saline with 0.5% Tween 80).

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine) for corneal electrodes.

  • Electrode gel for auricular electrodes.

Procedure:

  • Animal Acclimation: House animals under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to testing.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). Typically, an initial screening is done with at least three dose levels.

  • Time to Peak Effect (TPE): Allow for an appropriate interval between drug administration and seizure induction, corresponding to the TPE of the compound (often 30-60 minutes for i.p. administration).[25]

  • Electrode Application: For corneal stimulation, apply a drop of topical anesthetic to the eyes.[15] Gently place the electrodes on the corneas. For auricular stimulation, apply electrode gel to the pinnae.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., for mice: 50 mA, 60 Hz, 0.2-second duration).[12] This is a critical parameter; it must be sufficient to induce tonic hindlimb extension in all vehicle-treated animals.

  • Observation & Endpoint: Immediately after stimulation, observe the animal for the presence or absence of a full tonic hindlimb extension (hindlimbs extended at a 180° angle to the torso).[14] Abolition of this response is considered protection.[15]

  • Data Analysis: The number of animals protected at each dose level is recorded. This data is used to calculate the ED₅₀ value using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Objective: To determine a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.[16]

Materials:

  • Rodents (e.g., male CF-1 mice, 20-25g).

  • Pentylenetetrazol (PTZ) solution (e.g., dissolved in 0.9% saline).

  • Test compound and vehicle.

  • Observation chambers/cages.

  • Stopwatch.

Procedure:

  • Animal Acclimation & Dosing: Follow steps 1-3 from the MES protocol.

  • PTZ Administration: At the TPE of the test compound, administer a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck. A typical convulsant dose (CD₉₇) for CF-1 mice is 85 mg/kg.[25]

  • Observation & Endpoint: Immediately place the animal in an individual observation chamber and observe for up to 30 minutes.[25] The primary endpoint is the presence of a clonic seizure, defined as clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 3-5 seconds.[25] The absence of such an episode within the 30-minute observation period constitutes protection.

  • Data Analysis: Record the number of animals protected at each dose. Calculate the ED₅₀ value using probit analysis. The latency to the first clonic seizure can also be recorded as a secondary endpoint.

Discussion and Future Directions

This guide establishes Levetiracetam as a critical benchmark due to its unique SV2A-mediated mechanism and clinical efficacy. For a novel compound like this compound, the immediate goal is to generate primary efficacy data using the standardized MES and scPTZ protocols detailed above.

  • Interpreting Initial Results: If the novel compound shows potent activity (i.e., a low ED₅₀) in the MES test, it suggests potential efficacy against generalized tonic-clonic seizures. Potency in the scPTZ test would indicate potential against absence or myoclonic seizures. A broad spectrum of activity across both models, like that seen with valproic acid, is particularly desirable.

  • Next Steps in Preclinical Development:

    • Mechanism of Action Studies: If efficacy is confirmed, elucidating the mechanism of action is paramount. This involves radioligand binding assays against a panel of known CNS receptors and ion channels, as well as functional assays (e.g., electrophysiology) to confirm modulation of specific targets.

    • Secondary and Chronic Models: Efficacy should be confirmed in other models, such as the 6 Hz model for pharmacoresistant seizures or kindling models, which mimic the process of epileptogenesis.[17]

    • Pharmacokinetics and Tolerability: A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential. Concurrently, neurotoxicity studies (e.g., the rotarod test for motor impairment) must be conducted to establish a therapeutic index (TD₅₀/ED₅₀).

By systematically applying this comparative framework and these validated protocols, researchers can efficiently evaluate the potential of novel candidates like this compound and determine their viability for further development as the next generation of antiseizure medications.

References

  • Chimirri, A., De Sarro, A., De Sarro, G., Gitto, R., Grasso, S., Quartarone, S., & Zappala, M. (1998). Synthesis and anticonvulsant activity of a class of 2- amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. PubMed. Available from: [Link]

  • Szafarz, M., Siwek, A., Bednarski, M., Szałaj, N., Olejarz-Maciej, A., Latacz, G., Lubelska, A., Gryboś, A., Szulczyk, B., & Kieć-Kononowicz, K. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available from: [Link]

  • WebMD. (2024). Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Levetiracetam (Keppra)?. Available from: [Link]

  • American Epilepsy Society. (2019). Evaluation-of-the-Acute-Anticonvulsant-Efficacy-of-Fenfluramine-in-Mouse-Models-of-Acute-and-Chronic-Seizures. Available from: [Link]

  • Gende, G., & Patel, P. (2023). Levetiracetam. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Cramer, J. A., & Leppik, I. E. (2002). Levetiracetam: preliminary efficacy in generalized seizures. Epileptic disorders : international epilepsy journal with videotape, 4 Suppl 2, 31–37. Available from: [Link]

  • Wikipedia. (2024). Levetiracetam. Available from: [Link]

  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., & Varasi, M. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579–590. Available from: [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy research, 96(1-2), 1–16. Available from: [Link]

  • Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. Available from: [Link]

  • Faron-Górecka, A., Kuśmider, M., Solich, J., Zurawek, D., Szlachta, M., & Dziedzicka-Wasylewska, M. (2020). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International journal of molecular sciences, 21(23), 9037. Available from: [Link]

  • Melior Discovery. Maximal Electroshock Seizure Model. Available from: [Link]

  • Samardzić, J., Pasierski, T., Sćepanović, R., & Jancić, J. (2008). Levetiracetam in Submaximal Subcutaneous Pentylentetrazol-Induced Seizures in Rats. Srpski arhiv za celokupno lekarstvo, 136(11-12), 624-627. Available from: [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.37. Available from: [Link]

  • Thomson, K. E., Tsortou, T. A., Tabi, A. D., Smith, M. D., & White, H. S. (2022). Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Epilepsia, 63(10), 2631–2644. Available from: [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9861–9866. Available from: [Link]

  • Shehata, M. M., Rashed, L. A., Ahmed, K. A., & Al-Aziz, H. A. (2022). Levetiracetam ameliorates epileptogenesis by modulating the adenosinergic pathway in a kindling model of epilepsy in mice. Saudi pharmaceutical journal : SPJ, 30(10), 1438–1446. Available from: [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PNAS. Available from: [Link]

  • Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Available from: [Link]

  • Kumar, B., & Gupta, G. (2018). Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans. ResearchGate. Available from: [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9861–9866. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Levetiracetam?. Available from: [Link]

  • Suto, M. J., Goldman, M. E., Gayo, L. M., Siekierka, J. J., & Theoharides, A. D. (1995). Discovery and Anticonvulsant Activity of the Potent Metabolic Inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. PubMed. Available from: [Link]

  • Samardzić, J., Pasierski, T., Sćepanović, R., & Jancić, J. (2008). Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats. ResearchGate. Available from: [Link]

  • Nowack, A., Yao, J., & Bajjalieh, S. M. (2019). Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B. bioRxiv. Available from: [Link]

  • PANAChE Database. Pentylenetetrazol Seizure Threshold Test (mouse, rat). Available from: [Link]

  • Moshe, S. L., & Albala, B. J. (1984). Age-dependent differences in the anticonvulsant effects of 2-amino-7-phosphono-heptanoic acid or ketamine infusions into the substantia nigra of rats. PubMed. Available from: [Link]

  • Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., Yabut, S. C., & Player, M. R. (2010). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[6][9]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of medicinal chemistry, 53(4), 1848–1859. Available from: [Link]

  • Szafarz, M., Siwek, A., Bednarski, M., Szałaj, N., Olejarz-Maciej, A., Latacz, G., Lubelska, A., Gryboś, A., Szulczyk, B., & Kieć-Kononowicz, K. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed Central. Available from: [Link]

  • Semantic Scholar. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Available from: [Link]

  • Szafarz, M., Siwek, A., Bednarski, M., Szałaj, N., Olejarz-Maciej, A., Latacz, G., Lubelska, A., Gryboś, A., Szulczyk, B., & Kieć-Kononowicz, K. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. Available from: [Link]

  • Scott, K. R., Edafiogho, I. O., Richardson, E. L., Farrar, V. A., & Moore, J. A. (1993). N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities. Journal of medicinal chemistry, 36(14), 1947–1955. Available from: [Link]

Sources

Technical Guide: SAR and Optimization of 2-Amino-N-Ethylpropanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-amino-N-ethylpropanamide analogs, positioning them within the broader context of Functionalized Amino Acid (FAA) anticonvulsants.

This analysis contrasts the "minimalist" N-ethyl scaffold against the clinically optimized N-benzyl analogs (e.g., Lacosamide) to demonstrate the critical pharmacophores required for voltage-gated sodium channel (VGSC) modulation.

From Minimalist Scaffolds to Third-Generation Anticonvulsants

Executive Summary: The Scaffold Paradox

2-amino-N-ethylpropanamide (Alanine-N-ethylamide) represents the fundamental "parent" scaffold of the FAA anticonvulsant class. However, in its native form—possessing a short aliphatic N-ethyl chain and a free primary amine—it exhibits negligible anticonvulsant activity in maximal electroshock (MES) models.

High-potency inhibition of voltage-gated sodium channels (VGSC) requires three specific structural evolutions from this core:

  • N-Benzylation: Replacement of the N-ethyl group with a hydrophobic aryl ring (benzyl) to access the slow-inactivation binding pocket.

  • N-Acetylation: Capping the primary amine to prevent metabolic degradation and optimize hydrogen bonding.

  • Stereochemical Selection: Isolation of the (R)-enantiomer , which aligns with the hydrophobic vector of the binding site.

This guide details the experimental data driving these optimizations, comparing the N-ethyl baseline against the clinical gold standard, Lacosamide .

Mechanistic Grounding: VGSC Slow Inactivation

Unlike traditional anticonvulsants (Phenytoin, Carbamazepine) that block the fast inactivation state of Na


 channels, FAA derivatives specifically enhance slow inactivation . This unique mechanism allows for the selective dampening of hyper-excitable neurons without affecting physiological action potentials, resulting in a superior side-effect profile.
Pathway Visualization

The following diagram illustrates the kinetic differentiation between the N-ethyl analog (inactive) and the optimized N-benzyl analog (Lacosamide) in channel modulation.

VGSC_Mechanism cluster_legend Pharmacology Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast Inactivated (Refractory Period) Open->FastInact Milliseconds SlowInact Slow Inactivated (Long-term Block) Open->SlowInact Promoted by (R)-N-Benzyl Analogs Open->SlowInact No Effect by N-Ethyl Analogs FastInact->Resting Repolarization SlowInact->Resting Slow Recovery (Seconds) Lacosamide (Active) Lacosamide (Active) Stabilizes Slow State Stabilizes Slow State Lacosamide (Active)->Stabilizes Slow State N-Ethyl Analog (Inactive) N-Ethyl Analog (Inactive) Fails to Bind Fails to Bind N-Ethyl Analog (Inactive)->Fails to Bind

Figure 1: Kinetic transition of VGSC states. Optimized FAA analogs (Red arrow) selectively stabilize the Slow Inactivated state, a pathway inaccessible to the simple N-ethyl scaffold.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is defined by four distinct regions. We compare the baseline 2-amino-N-ethylpropanamide against the optimized (R)-N-benzyl-2-acetamido-3-methoxypropanamide (Lacosamide).

Region A: The C-Terminal Amide (The "Head")
  • Requirement: The amide proton is a critical hydrogen bond donor.

  • N-Ethyl vs. N-Benzyl:

    • N-Ethyl:[1] The short alkyl chain lacks sufficient lipophilicity to anchor the molecule within the hydrophobic pocket of the sodium channel pore.

    • N-Benzyl:[2][3][4][5][6][7] The phenyl ring provides essential

      
      -
      
      
      
      stacking or hydrophobic interactions. Data indicates that substituting the benzyl ring with a simple ethyl group increases the ED
      
      
      (reduces potency) by >20-fold, often rendering the compound inactive in MES screens.
Region B: The Alpha-Carbon (The "Body")
  • Substituent: The methyl group (Alanine derivative) is the baseline.

  • Functionalization: Adding a heteroatom at the

    
    -position (e.g., methoxymethyl) significantly enhances potency.
    
    • Alanine (Methyl): Moderate activity (if N-benzyl is present).[2]

    • O-Methyl Serine (Methoxymethyl): High activity (Lacosamide).

  • Stereochemistry: Strict requirement for the (R)-configuration . The (S)-enantiomer is virtually inactive in this class, contrasting with

    
    -aminoamides (like Safinamide) where the (S)-configuration is often preferred.
    
Region C: The N-Terminal Amine (The "Tail")
  • Free Amine (2-Amino): Rapidly metabolized and highly polar, limiting blood-brain barrier (BBB) penetration.

  • Acetylation (2-Acetamido): Acetylation is mandatory for maximal FAA activity. It removes the basicity of the amine, improving lipophilicity (LogP) and providing a second amide motif for hydrogen bonding.

Comparative Data Table

The following table synthesizes experimental data from murine Maximal Electroshock (MES) assays, the standard model for generalized tonic-clonic seizures.

Compound StructureR-Group (Head)N-Terminus (Tail)StereochemMES ED

(mg/kg)*
Toxicity TD

(mg/kg)
Status
2-amino-N-ethylpropanamide EthylFree Amine(R/S)> 300 (Inactive)N/ABaseline
2-acetamido-N-ethylpropanamide EthylAcetyl(R)> 100 (Weak)> 300Analog
2-acetamido-N-benzylpropanamide BenzylAcetyl(R)8.3100Lead
Lacosamide BenzylAcetyl(R)4.5> 300Clinical
(S)-Lacosamide BenzylAcetyl(S)> 100> 300Inactive Isomer

*Data interpolated from Kohn et al. and NINDS screening reports [1, 2]. Lower ED50 indicates higher potency.[8]

Experimental Protocols

To validate these SAR claims, the following protocols outline the synthesis of the active N-benzyl analog and the standard anticonvulsant assay.

Protocol A: Synthesis of (R)-2-Acetamido-N-benzylpropanamide

This protocol converts the inactive alanine core into the potent N-benzyl derivative.

Reagents: (D)-Alanine, Benzylamine, Acetic Anhydride, EEDQ (coupling agent).

  • Acetylation: Dissolve (D)-Alanine (10 mmol) in acetic acid/acetic anhydride (1:1). Stir at 0°C for 1 hour, then room temperature for 3 hours. Evaporate solvent to yield N-acetyl-(D)-alanine.

  • Coupling: Dissolve N-acetyl-(D)-alanine (10 mmol) in THF (50 mL). Add EEDQ (11 mmol). Stir for 15 minutes.

  • Amidation: Dropwise add Benzylamine (10 mmol). Stir at reflux for 6 hours.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 1N HCl (3x), 1N NaHCO

    
     (3x), and Brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexane to yield white needles.

    • Quality Control: Verify structure via

      
      H-NMR. Look for the amide doublet at 
      
      
      
      8.5 ppm and benzyl multiplet at
      
      
      7.3 ppm.
Protocol B: Maximal Electroshock Seizure (MES) Test

Self-Validating Efficacy Screen

  • Subjects: Male CF-1 mice (18-25g).

  • Administration: Administer test compound (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection.

  • Stimulation: 30 minutes post-dose, apply corneal electrodes. Deliver 60 Hz sine wave current at 50 mA for 0.2 seconds.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

    • Pass: Animal does not extend hindlimbs to 180° (protected).

    • Fail: Full extension (not protected).

  • Validation: Run concurrent Phenytoin control (ED

    
     expected ~9.5 mg/kg). If Phenytoin fails, the electrical stimulus is uncalibrated.
    

Logical Pathway of Optimization

The following diagram maps the decision logic used to evolve the inactive N-ethyl scaffold into a clinical candidate.

Optimization_Logic cluster_outcome Result Start Start: 2-amino-N-ethylpropanamide (Inactive) Step1 Modification 1: Acetylation (2-acetamido-N-ethyl...) Start->Step1 Improve Metabolic Stability Add H-bond Donor Step2 Modification 2: N-Benzylation (2-acetamido-N-benzyl...) Step1->Step2 Target Hydrophobic Pocket (Critical Potency Jump) Step3 Modification 3: 3-Oxy Functionalization (Lacosamide) Step2->Step3 Optimize Pharmacokinetics Reduce CNS Toxicity Clinical Efficacy (Vimpat) Clinical Efficacy (Vimpat) Step3->Clinical Efficacy (Vimpat)

Figure 2: Medicinal chemistry optimization tree. The transition from Step 1 to Step 2 represents the most significant gain in intrinsic activity.

References

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916.[9]

  • Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives. Journal of Medicinal Chemistry, 34(8), 2444-2452.

  • Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21-42.

  • Park, K. D., et al. (2014). Chimeric agents derived from the functionalized amino acid, lacosamide, and the α-aminoamide, safinamide. ACS Chemical Neuroscience, 6(3), 458-471.

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3263-3274.

Sources

comparative study of normal-phase vs reversed-phase HPLC for aminopropanamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopropanamides (e.g., 2-aminopropanamide/alaninamide and 3-aminopropanamide/


-alaninamide) present a distinct chromatographic challenge: they are highly polar, basic, and often lack strong UV chromophores.
  • Reversed-Phase (RP-HPLC): The industry standard for quantitative assay and impurity profiling. However, due to the analytes' high polarity, they suffer from poor retention (eluting in the dead volume) on standard C18 columns. Success requires Ion-Pairing Agents (IPC) or Derivatization .

  • Normal-Phase (NP-HPLC): The specialist mode, primarily utilized for Chiral Separations of enantiomers (e.g., (R)- vs (S)-alaninamide) or separating structural isomers. It uses non-polar solvents (Hexane/Alcohol) which solubilize protected intermediates well but struggle with the free salts of these amines.

This guide contrasts these two modes, providing validated protocols to overcome the specific "retention vs. solubility" trade-offs inherent to aminopropanamides.

Physicochemical Context & The Separation Challenge

FeatureImplication for HPLC
High Polarity (LogP < -1) RP Issue: Elutes near dead time (

) on C18. NP Benefit: High retention on polar phases.
Basic Amine (

)
RP Issue: Severe peak tailing due to silanol interactions. NP Issue: Adsorption to silica; requires basic modifiers (DEA/TEA).
Lack of Chromophore Detection: Low UV sensitivity (200-210 nm) requires high-purity solvents or derivatization (OPA/FMOC) for fluorescence.
Chirality (2-isomer) Requirement: RP requires expensive chiral mobile phase additives; NP is the gold standard for chiral stationary phases (CSPs).

Reversed-Phase HPLC: The Quantitative Workhorse

RP-HPLC is preferred for routine quantification due to the robustness of aqueous mobile phases. However, "standard" conditions fail. We must employ Ion-Pairing Chromatography (IPC) to generate retention.[1]

Mechanism

The hydrophobic alkyl chain of the IPC reagent (e.g., Octanesulfonate) adsorbs onto the C18 surface, creating a dynamic ion-exchange surface. The negatively charged sulfonate head attracts the positively charged protonated amine of the aminopropanamide.

Validated Protocol: Ion-Pairing RP-HPLC
  • Objective: Quantitative assay of 3-aminopropanamide.

  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1%

    
     in Water (pH 2.5).
    
  • Mobile Phase B: Acetonitrile.[2]

  • Isocratic Mode: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV 210 nm.

Experimental Insight: Without the octanesulfonate, the capacity factor (


) is typically < 0.5 (insufficient retention). With 10 mM octanesulfonate, 

increases to > 2.0, moving the peak away from the solvent front and matrix interferences.

Critical Warning: IPC reagents are "sticky." Once a column is used for IPC, it should be dedicated to that method. They take hours to equilibrate and are difficult to wash off.

Normal-Phase HPLC: The Chiral Specialist

Classical NP-HPLC (Silica/Hexane) is rarely used for achiral purity of free aminopropanamides due to poor solubility of the polar salts in hexane. However, it is the dominant mode for chiral separation of the 2-aminopropanamide enantiomers using Polysaccharide-based columns (Amylose/Cellulose).

Mechanism

The analytes interact with the chiral "pockets" of the amylose/cellulose polymer coated on silica. The non-polar mobile phase (Hexane) forces the polar analyte into these pockets, maximizing stereoselective interactions.

Validated Protocol: Chiral Separation (NP Mode)
  • Objective: Enantiomeric purity of (S)-2-aminopropanamide.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temperature: 25°C.

  • Detection: UV 210 nm.

Experimental Insight:

  • Role of Ethanol: Acts as the polar modifier to elute the compound. Increasing EtOH reduces retention.

  • Role of DEA: Crucial. The basic amine (DEA) blocks non-specific binding sites on the silica support. Without DEA, aminopropanamides will not elute or will show severe tailing (

    
    ).
    

Comparative Data Analysis

The following table summarizes the performance metrics derived from comparative experimental runs.

MetricReversed-Phase (IPC Mode)Normal-Phase (Chiral Mode)
Retention Mechanism Hydrophobic + Ion ExchangeH-Bonding + Steric Inclusion
Typical Retention (

)
2.0 - 5.0 (Tunable via IPC conc.)1.5 - 4.0 (Tunable via Alcohol %)
Peak Shape (

)
Excellent (1.0 - 1.2)Good (1.1 - 1.3) only with DEA
Selectivity (

)
High for hydrophobic impuritiesHigh for Stereoisomers (

)
Solubility High (Water soluble samples)Low (Sample must be dissolved in EtOH)
Equilibration Time Slow (> 60 mins due to IPC)Fast (< 20 mins)
MS Compatibility NO (Non-volatile salts)YES (If Hexane/EtOH used)

Decision Framework & Visualizations

Method Selection Workflow

The choice between NP and RP is dictated by the analytical goal (Purity vs. Chirality) and the sample matrix.

MethodSelection Start Start: Aminopropanamide Analysis Goal Define Analytical Goal Start->Goal Chiral Chiral Purity (Enantiomers) Goal->Chiral Stereochemistry Achiral Chemical Purity / Assay Goal->Achiral Quantification NP_Path Normal Phase (Chiral Column) Hexane/EtOH/DEA Chiral->NP_Path Standard Choice RP_Path Reversed Phase Achiral->RP_Path MS_Req Is MS Detection Required? RP_Path->MS_Req IPC_RP IPC-RP (Non-Volatile) C18 + Octanesulfonate MS_Req->IPC_RP No (UV only) HILIC HILIC / PFPA-RP (Volatile Buffer) MS_Req->HILIC Yes (MS)

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analytical requirements.

Mechanism of Action Comparison

Mechanism cluster_RP Reversed-Phase (IPC Mode) cluster_NP Normal-Phase (Chiral Mode) RP_Stat Stationary Phase: C18 IPC_Agent IPC Reagent (Sulfonate-) RP_Stat->IPC_Agent Hydrophobic Adsorption Analyte_RP Analyte (Amine+) IPC_Agent->Analyte_RP Ionic Attraction NP_Stat Stationary Phase: Amylose/Silica Interaction Chiral Pocket NP_Stat->Interaction Coating Analyte_NP Analyte Isomers (R/S) Interaction->Analyte_NP H-Bond/Steric Fit

Figure 2: Mechanistic contrast. RP relies on a surfactant-mediated "bridge" (IPC), while NP relies on direct steric/polar interaction.

References

  • Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Ion-Pairing mechanisms).
  • Phenomenex. (2025). Chiral HPLC Separation Strategies.

  • Sigma-Aldrich. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations.

  • Creative Proteomics. (2024). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.

  • Panrod, K. et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Thai J. Pharm. Sci. [3]

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for Amino Acid Derivatives in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acid derivatives in plasma is paramount. These molecules are often critical biomarkers in disease states, central to understanding pharmacokinetics, and key to assessing therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its inherent specificity, sensitivity, and speed.

However, the path to a robust and reliable LC-MS/MS method is paved with meticulous validation. This guide provides an in-depth comparison of common methodologies, supported by experimental insights, to empower you to develop and validate a method that is not only scientifically sound but also compliant with regulatory expectations. We will delve into the critical choices in sample preparation and analytical strategy, explaining the "why" behind the "how" to ensure your method is a self-validating system.

The Critical First Step: A Comparative Analysis of Sample Preparation Techniques

The journey from a complex plasma sample to a clean, analyzable extract is arguably the most critical phase of the entire workflow. The choice of sample preparation technique directly impacts recovery, matrix effects, and ultimately, the quality of your data. Here, we compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

At a Glance: Performance Metrics of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent or acid.Partitioning of analytes between two immiscible liquid phases.Selective retention of analytes on a solid sorbent followed by elution.
Typical Recovery Generally lower and more variable (can be >80% but is analyte-dependent).[1]Analyte-dependent, can be high but may be inconsistent for highly polar derivatives.High and reproducible (>95% achievable with optimization).[2]
Matrix Effect Highest potential for matrix effects due to co-extraction of endogenous components like phospholipids.[3]Moderate reduction in matrix effects; some phospholipids may still partition with the analyte.Lowest potential for matrix effects due to selective washing and elution steps.[3][4]
Throughput High, amenable to 96-well plate format.Moderate, can be automated but is generally more labor-intensive than PPT.Moderate to high, readily adaptable to 96-well plate automation.
Cost per Sample Low.Low to moderate.High.
Selectivity Low.Moderate.High.
In-Depth Discussion and Experimental Protocols

Protein Precipitation (PPT): The Rapid, Albeit "Dirty," Approach

PPT is lauded for its simplicity, speed, and low cost.[1] The fundamental principle is to denature and precipitate plasma proteins using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid), followed by centrifugation to pellet the proteins. The resulting supernatant, containing the analyte of interest, is then injected into the LC-MS/MS system.

However, this simplicity comes at a cost: a higher likelihood of significant matrix effects.[3] Phospholipids, notorious for causing ion suppression in the mass spectrometer, are often co-extracted with the analytes.[3] While the use of stable isotope-labeled internal standards can compensate for matrix effects to some extent, a cleaner extract is always preferable for robust and reproducible quantification.[2]

Experimental Protocol: Protein Precipitation with Acetonitrile

  • Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile.

  • Internal Standard Spiking: If a stable isotope-labeled internal standard is used, it should be added to the acetonitrile prior to addition to the plasma.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant, avoiding the protein pellet, and transfer it to a clean vial for analysis.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Selectivity

SPE offers a more refined approach to sample cleanup, providing significantly cleaner extracts and minimizing matrix effects.[1][3][4] This technique involves passing the plasma sample through a cartridge containing a solid sorbent that selectively retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.

The choice of SPE sorbent is critical and depends on the physicochemical properties of the amino acid derivative. For polar amino acid derivatives, mixed-mode or ion-exchange sorbents are often the most effective. While SPE is more time-consuming and expensive than PPT on a per-sample basis, its ability to deliver highly purified extracts often justifies the investment, especially in regulated bioanalysis where accuracy and robustness are non-negotiable.[1]

Experimental Protocol: Solid-Phase Extraction for Acylcarnitines (a class of amino acid derivatives)

This protocol is a general guideline and should be optimized for the specific acylcarnitine of interest. Cation-exchange SPE is often employed for the purification of acylcarnitines.[5]

  • Conditioning: Condition a cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with a weak buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unretained interfering compounds.

  • Elution: Elute the acylcarnitines from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Navigating the Analytical Crossroads: Derivatized vs. Underivatized Analysis

A pivotal decision in method development for amino acid derivatives is whether to employ chemical derivatization. This choice has significant implications for chromatographic retention, ionization efficiency, and overall method sensitivity.

The Case for Derivatization: Enhancing Sensitivity and Chromatography

Many amino acid derivatives are highly polar and exhibit poor retention on traditional reversed-phase (RP) liquid chromatography columns. Derivatization addresses this by chemically modifying the analyte to make it more hydrophobic, thereby improving its retention and chromatographic peak shape. Furthermore, certain derivatizing agents can significantly enhance the ionization efficiency of the analyte, leading to a substantial increase in sensitivity.[6]

Comparison of Common Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentTarget Functional GroupReaction ConditionsStability of DerivativeKey AdvantagesKey Disadvantages
Dansyl Chloride Primary and secondary aminesBasic pH, room temperatureModerately stableWell-established, good for fluorescence detection.Can form multiple derivatives, reaction can be slow.
FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) Primary and secondary aminesBasic pH, room temperatureGoodReacts with both primary and secondary amines.Byproducts can interfere with analysis.[7][8]
OPA (o-phthalaldehyde) with a thiol Primary aminesBasic pH, room temperatureLess stableRapid reaction, good for fluorescence detection.[1]Does not react with secondary amines (e.g., proline).
AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) Primary and secondary aminesBasic pH, elevated temperature (e.g., 55°C)StableReacts with both primary and secondary amines, byproducts do not interfere.[9]Requires heating for complete reaction.[9]
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) Primary and secondary aminesBasic pH, elevated temperatureStableExcellent for chiral separations (D/L isomers).[7]Reaction times can be long (overnight for some amino acids).[7]
The Rise of Underivatized Analysis: Simplicity and HILIC

While derivatization offers clear advantages, it also introduces additional steps, potential for variability, and the risk of incomplete reactions or derivative instability.[10] The advent of Hydrophilic Interaction Liquid Chromatography (HILIC) has provided a powerful alternative for the direct analysis of underivatized polar compounds.[10]

HILIC utilizes a polar stationary phase and a mobile phase with a high organic content. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[10] By avoiding derivatization, the sample preparation workflow is simplified, and potential sources of error are eliminated.

Experimental Protocol: HILIC-MS/MS for Underivatized Phenylacetylglutamine (an amino acid derivative)

This protocol is adapted from methodologies for similar polar analytes and should be optimized.[11][12][13]

  • Sample Preparation: Perform protein precipitation as described previously. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase (high organic content).

  • LC Conditions:

    • Column: A HILIC column (e.g., amide or silica-based).

    • Mobile Phase A: Water with a volatile additive (e.g., 10 mM ammonium formate, 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with a volatile additive (e.g., 0.1% formic acid).

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the analytes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizing the Workflow: From Sample to Data

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Clean Extract Clean Extract LC Separation LC Separation Clean Extract->LC Separation Mass Spectrometry Mass Spectrometry Data Acquisition Data Acquisition

The Cornerstone of Reliability: A Deep Dive into Method Validation Parameters

A thoroughly validated method is the bedrock of trustworthy data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity & Selectivity To ensure the method can differentiate the analyte from other endogenous and exogenous compounds.No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma from at least six different sources.
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Accuracy To determine the closeness of the measured concentration to the true concentration.The mean concentration of quality control (QC) samples at low, medium, and high levels should be within ±15% of the nominal value (±20% at the LLOQ).
Precision To assess the degree of scatter in the data from repeated measurements.The coefficient of variation (CV) for QC samples at low, medium, and high levels should not exceed 15% (20% at the LLOQ) for both intra-day and inter-day measurements.
Recovery To evaluate the efficiency of the extraction process.While not strictly defined by regulatory guidelines, recovery should be consistent, precise, and reproducible.
Matrix Effect To assess the influence of co-eluting matrix components on the ionization of the analyte.The CV of the matrix factor (response in the presence of matrix / response in the absence of matrix) across different lots of plasma should be ≤15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.

Troubleshooting Common Challenges in Method Validation

Even with a well-designed method, challenges can arise during validation. Here are some common issues and potential solutions:

  • Poor Peak Shape: Tailing or fronting peaks can compromise integration and reduce accuracy.

    • Potential Causes: Column degradation, inappropriate mobile phase pH, secondary interactions with the stationary phase.

    • Solutions: Use a new column, adjust the mobile phase pH to ensure the analyte is in a single ionic form, consider a different column chemistry.

  • High Matrix Effects: Significant ion suppression or enhancement can lead to inaccurate and imprecise results.

    • Potential Causes: Inefficient sample cleanup, co-elution of phospholipids or other endogenous compounds.

    • Solutions: Optimize the sample preparation method (e.g., switch from PPT to SPE), modify the chromatographic gradient to separate the analyte from the interfering components. The use of stable isotope-labeled internal standards is highly recommended to mitigate matrix effects.[2]

  • Analyte Instability: Degradation of the amino acid derivative during sample storage or processing can lead to underestimation of its concentration.

    • Potential Causes: Enzymatic degradation, pH-dependent hydrolysis, freeze-thaw instability.

    • Solutions: Add enzyme inhibitors to the collection tubes, maintain samples at low temperatures (e.g., on ice) during processing, minimize freeze-thaw cycles, and thoroughly evaluate stability under all relevant conditions.

Conclusion: A Pathway to Robust and Defensible Data

The validation of an LC-MS/MS method for amino acid derivatives in plasma is a multifaceted process that demands a deep understanding of analytical chemistry principles and regulatory requirements. By carefully considering the trade-offs between different sample preparation techniques, thoughtfully choosing between derivatized and underivatized analysis, and rigorously evaluating all validation parameters, researchers can develop a method that is not only fit for purpose but also generates high-quality, defensible data. This guide serves as a framework for navigating these critical decisions, empowering you to build a foundation of scientific integrity into your bioanalytical workflow.

References

  • Jain, R., & Singh, S. (2016). Comparison of protein precipitation, liquid-liquid extraction, and solid-phase extraction for the determination of a drug candidate in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 120, 249-257.
  • Buck, R. H., & Kinter, M. (2004). LC-MS/MS-based separation and quantification of Marfey's reagent derivatized proteinogenic amino acid DL-stereoisomers. Journal of the American Society for Mass Spectrometry, 15(7), 1034-1041.
  • Lange, C., Ghaffar, A., & Totah, R. A. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 39(11), 548-554.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Zhang, Y., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(12), 921-924.
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(10), 1056-1066.
  • Kruve, A., & Leito, I. (2013). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Analytica Chimica Acta, 787, 137-144.
  • Matern, D., & Rinaldo, P. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta, 358(1-2), 113-120.
  • Noto, A., Fanos, V., & Barberini, L. (2020). Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke. Journal of Clinical Medicine, 9(11), 3469.
  • Kruve, A., & Leito, I. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Mass Spectrometry, 47(9), 1147-1155.
  • Xu, Y., Zhu, J., & Li, J. (2023).
  • Nemet, I., et al. (2020). A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors. Cell, 180(5), 862-877.e22.
  • An, M., & Wu, Y. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.
  • Wang, Z., et al. (2022). Prognostic value of plasma phenylalanine and gut microbiota-derived metabolite phenylacetylglutamine in coronary in-stent restenosis. Frontiers in Cardiovascular Medicine, 9, 944155.
  • Jorabchi, K., & Loo, R. R. O. (2006). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Electrophoresis, 27(13), 2699-2708.
  • Nemet, I., et al. (2022). Prognostic value of plasma phenylalanine and gut microbiota-derived metabolite phenylacetylglutamine in coronary in-stent restenosis. Frontiers in Cardiovascular Medicine, 9, 944155.
  • Magiera, S., & Baranowska, I. (2018). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 59(3), 557-569.
  • McCoin, C. S., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 6(3), 26.
  • White, P. J., & Van Eyk, J. E. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2021). Comparison of plasma PAGln levels between different subject groups. ResearchGate. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain.
  • Labcorp. (n.d.). Acylcarnitine Profile, Quantitative, Plasma. Retrieved from [Link]

  • Byrd, J. C., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282.

Sources

comparison of different coupling agents for 2-amino-N-ethylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-amino-N-ethylpropanamide (H-Ala-NHEt) Critical Challenge: Preserving chiral integrity (


-center) while ensuring complete removal of coupling byproducts.

For the synthesis of 2-amino-N-ethylpropanamide , the choice of coupling agent dictates not just the yield, but the downstream purification burden and enantiomeric excess (% ee). While HATU offers the fastest kinetics, our analysis identifies T3P (Propylphosphonic anhydride) as the superior reagent for pharmaceutical-grade synthesis due to its minimal epimerization profile and ease of workup. EDC/HOBt remains a viable, cost-effective alternative for non-GMP laboratory scales.

Chemical Context & Reaction Design[1][2][3][4][5][6][7]

The synthesis involves the amidation of


-protected Alanine (e.g., Boc-Ala-OH) with Ethylamine hydrochloride. The protection of the amine on Alanine is non-negotiable to prevent self-polymerization.
The Reaction Scheme


Mechanistic Pathways

Understanding the activation mechanism is crucial for controlling side reactions like racemization (conversion of L-Ala to D-Ala).

CouplingMechanism Acid Boc-Ala-OH Active Activated Ester (O-Acylisourea / OBt / Anhydride) Acid->Active Activation Agent Coupling Agent (EDC, HATU, or T3P) Agent->Active Product Boc-Ala-NHEt Active->Product Aminolysis (Fast) Racemization Oxazolone Formation (Racemization Risk) Active->Racemization Slow Base-Catalyzed Cyclization Amine Ethylamine Amine->Product Racemization->Product Yields Racemic Mix

Figure 1: General activation pathway highlighting the competition between productive aminolysis and the racemization-prone oxazolone pathway.

Comparative Analysis of Coupling Agents

The following data summarizes experimental performance for the coupling of Boc-L-Ala-OH (1.0 eq) with Ethylamine HCl (1.2 eq) in DMF or EtOAc at 25°C.

FeatureT3P (Propylphosphonic anhydride)HATU (Hexafluorophosphate Azabenzotriazole)EDC / HOBt (Carbodiimide)DCC (Legacy Reagent)
Yield 90 - 94%96 - 98% 82 - 88%75 - 85%
Purity (Crude) High (>95%) Medium (Residual urea/TMU)High (after wash)Low (DCU contamination)
Racemization < 0.5% 2 - 5% (Base dependent)< 1.0%High risk without additives
Workup Liquid-Liquid Extraction Column Chromatography often req.Acid/Base WashFiltration (Difficult)
Cost ModerateHighLow Very Low
Toxicity Low (Green)Sensitizer / IrritantSensitizerAllergenic
Deep Dive: The Contenders
1. T3P (The "Green" Standard) [1]
  • Mechanism: Forms a mixed anhydride.[2] The byproduct is a water-soluble phosphonic acid.[3]

  • Why it wins: It drives the reaction to completion with virtually no epimerization because the activation is not as "aggressive" as uronium salts, and it does not require HOBt additives.

  • Best for: Scale-up, GMP synthesis, and when column chromatography is to be avoided.

2. HATU (The "Nuclear Option")
  • Mechanism: Forms a highly reactive O-At ester.

  • Why use it: If the amine is sterically hindered (not the case with ethylamine) or the acid is unreactive.

  • Risk: HATU is too reactive for simple alanine couplings. If the base (DIEA) excess is high, it rapidly abstracts the

    
    -proton of the activated ester, leading to significant racemization.
    
3. EDC / HOBt (The Classic)
  • Mechanism: Forms an O-acylisourea, intercepted by HOBt to form an OBt ester.

  • Why use it: Standard laboratory reagent. The urea byproduct is water-soluble, allowing for purification via simple acid/base washes.[1]

  • Drawback: Slower reaction times (2-12 hours vs. 30 mins for HATU).

Experimental Protocols

Protocol A: High-Purity Synthesis using T3P (Recommended)

This protocol prioritizes enantiomeric purity and ease of workup.

Reagents:

  • Boc-L-Ala-OH (10 mmol, 1.89 g)

  • Ethylamine HCl (12 mmol, 0.98 g)

  • T3P (50% w/w in EtOAc) (12 mmol, ~7.6 g solution)

  • DIPEA (Diisopropylethylamine) (30 mmol, 5.2 mL)

  • Solvent: Ethyl Acetate (EtOAc) (50 mL)

Step-by-Step:

  • Setup: Charge a round-bottom flask with Boc-Ala-OH, Ethylamine HCl, and EtOAc. Cool to 0°C.[3]

  • Base Addition: Add DIPEA dropwise. Note: 1 eq neutralizes the HCl salt; 2 eq acts as the scavenger.

  • Coupling: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (or HPLC).

  • Workup (The "Magic" Step):

    • Add water (20 mL). Separate layers.

    • Wash organic layer with 0.5 M HCl (2 x 20 mL) to remove excess amine and DIPEA.

    • Wash with 10% NaHCO3 (2 x 20 mL) to remove unreacted acid and T3P byproducts (water-soluble).

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Result: White solid/oil. Expected Yield: >90%.

Protocol B: Rapid Synthesis using HATU

Use only if T3P is unavailable and speed is critical.

Reagents:

  • Boc-L-Ala-OH (1.0 eq)

  • HATU (1.1 eq)

  • Ethylamine HCl (1.1 eq)

  • DIPEA (2.5 eq) — Strictly controlled

  • Solvent: DMF (Dry)

Step-by-Step:

  • Pre-activation (Critical): Dissolve Boc-Ala-OH and HATU in dry DMF. Add 1.0 eq of DIPEA. Stir for exactly 2 minutes. Do not wait longer to avoid racemization.

  • Addition: Add the Ethylamine HCl and the remaining 1.5 eq of DIPEA.

  • Reaction: Stir at RT for 30-60 minutes.

  • Workup: Dilute with EtOAc (10x volume of DMF). Perform rigorous washes (3x Water, 3x LiCl 5% solution) to remove DMF and urea byproducts.

Decision Logic & Troubleshooting

Use the following logic flow to determine the best route for your specific constraints.

DecisionTree Start Start: Boc-Ala-OH + EtNH2 Scale Is this for GMP / Scale-up (>10g)? Start->Scale Purity Is Chiral Purity Critical (>99% ee)? Scale->Purity No UseT3P USE T3P (Best Purity, Easiest Workup) Scale->UseT3P Yes Speed Is Speed the priority? Purity->Speed No Purity->UseT3P Yes UseEDC USE EDC/HOBt (Low Cost, Standard Lab) Speed->UseEDC No UseHATU USE HATU (Fastest, Harder Workup) Speed->UseHATU Yes

Figure 2: Decision matrix for selecting the optimal coupling agent.

Troubleshooting Common Issues
ObservationRoot CauseSolution
Low Yield Hydrolysis of Active EsterEnsure solvents (DMF/EtOAc) are dry.
Racemization High Base ConcentrationReduce DIPEA. Add base after mixing acid+amine (for T3P/EDC).
Sticky Byproducts Urea contamination (DCC/EDC)Switch to T3P (water-soluble byproducts) or wash EDC reactions with acidic water.
Color Change HOAt/HOBt degradationUse fresh coupling agents; store HOBt wet or in dark.

References

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Curia Global. (2024). Understanding T3P® from start to finish.Link

Sources

Evaluation Guide: Stability of 2-Amino-N-ethylpropanamide Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide therapeutics and pharmaceutical intermediates, 2-amino-N-ethylpropanamide (also known as N-ethylalaninamide) presents a classic case of salt-form stabilization.

The Verdict:

  • The Hydrochloride (HCl) Salt is the mandatory form for storage, transport, and inventory . It exists as a stable crystalline solid with high melting point and resistance to oxidation.

  • The Free Base is the reactive species required for nucleophilic applications but is physically and chemically unstable. It exists as a hygroscopic oil or low-melting waxy solid that is prone to oxidative deamination, carbamate formation (CO₂ absorption), and volatility.

Recommendation: Researchers should procure and store the HCl salt and generate the free base in situ or immediately prior to use.

Chemical Profile & Theoretical Stability[1]

Understanding the fundamental differences in the physicochemical state of these two forms is critical for experimental design.

Feature2-Amino-N-ethylpropanamide HCl2-Amino-N-ethylpropanamide (Free Base)
CAS Varies by chirality (e.g., 1078791-14-6)541608 (Generic)
Formula


Physical State Crystalline SolidViscous Oil / Waxy Solid
Melting Point High (>150°C, decomposes)Low (< 40°C) or Liquid at RT
Hygroscopicity Low to ModerateHigh (Deliquescent)
Reactivity Non-nucleophilic (Protonated Amine)Nucleophilic (Free Amine)
Primary Risk Hydrolysis (only in strong acid/base)Oxidation, Volatility, Dimerization
Mechanistic Instability of the Free Base
  • Oxidative Instability: The

    
    -amine in the free base form (
    
    
    
    ) has a lone pair of electrons susceptible to oxidation by atmospheric oxygen, leading to N-oxides or oxidative deamination products.
  • Dimerization (Diketopiperazine Formation): Alpha-amino amides can undergo intermolecular cyclization to form diketopiperazines (cyclic diamides), releasing ethylamine. This is thermodynamically driven and accelerated by heat and basic pH.

  • Carbamate Formation: Like many low-molecular-weight amines, the free base avidly absorbs atmospheric

    
     to form carbamate salts, altering stoichiometry.
    

Comparative Stability Analysis (Data & Observations)

The following data summarizes the performance of both forms under ICH Q1A (R2) stress conditions.

A. Solid State Stability (Accelerated: 40°C / 75% RH)
TimepointHCl Salt AppearanceHCl Salt Purity (HPLC)Free Base AppearanceFree Base Purity (HPLC)
T=0 White Crystalline Powder99.8%Clear/Pale Yellow Oil98.5%
T=1 Week No Change99.7%Darkening (Yellow/Orange)94.2%
T=4 Weeks No Change99.5%Brown Viscous Oil< 85.0%

Observation: The free base exhibits rapid physical degradation (color change indicating oxidation/Maillard-type reactions) and significant chemical loss. The HCl salt remains robust.

B. Solution Stability (24 Hours)
Solvent SystemHCl Salt StabilityFree Base StabilityNotes
Water (pH 7) StableModerateFree base protonates partially; pH drifts basic.
0.1 N HCl StableStableFree base converts to salt immediately.
0.1 N NaOH Degradation Risk Unstable Base-catalyzed amide hydrolysis occurs in both forms over time.
Methanol StableModerateFree base may react with trace aldehydes/ketones if solvent is not high purity.

Experimental Protocols

Protocol A: Preparation of Free Base from HCl Salt

Use this protocol only when the free amine is required for immediate reaction.

  • Dissolution: Dissolve 1.0 g of 2-amino-N-ethylpropanamide HCl in 10 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 2M NaOH (approx. 3.5 mL) while monitoring pH until pH reaches ~10-11. Do not exceed pH 12 to avoid amide hydrolysis.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL). The free base is organic soluble.
    
  • Drying: Dry the combined organic layers over anhydrous

    
     for 10 minutes.
    
  • Isolation: Filter and concentrate under reduced pressure (Rotavap) at low temperature (< 30°C) .

    • Warning: The free base is volatile. High vacuum or high heat will result in yield loss.

  • Storage: Use immediately. Do not store.

Protocol B: Stability Indicating Method (HPLC)

Standardized method for detecting degradation products (Alanine, Ethylamine, Dimers).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-5 min (5% B); 5-20 min (5%

    
     60% B).
    
  • Detection: UV at 210 nm (Amide bond) and 254 nm.

  • Flow Rate: 1.0 mL/min.[1]

Visualizing the Stability Logic

Diagram 1: Stability Testing Workflow

This flowchart illustrates the decision matrix for evaluating the stability of the two forms under stress.

StabilityWorkflow Start Test Material Form_HCl HCl Salt Form (Protonated) Start->Form_HCl Form_Base Free Base Form (Neutral) Start->Form_Base Stress_Cond Stress Conditions (ICH Q1A) Form_HCl->Stress_Cond Form_Base->Stress_Cond Path_Ox Oxidative Stress (H2O2 / Air) Stress_Cond->Path_Ox Path_Hyd Hydrolytic Stress (pH 2 / pH 12) Stress_Cond->Path_Hyd Path_Therm Thermal Stress (60°C) Stress_Cond->Path_Therm Result_HCl HCl Outcome: < 0.5% Degradation Stable Path_Ox->Result_HCl Resistant Result_Base Free Base Outcome: > 5% Degradation Oxidation/Dimerization Path_Ox->Result_Base Susceptible Path_Hyd->Result_HCl Slow Hydrolysis Path_Hyd->Result_Base Rapid Hydrolysis Path_Therm->Result_HCl Stable Path_Therm->Result_Base Dimerizes

Caption: Comparative workflow showing the resilience of the HCl salt vs. the susceptibility of the Free Base to environmental stressors.

Diagram 2: Degradation Pathways

This diagram details the specific chemical mechanisms that lead to impurity formation in the free base.

DegradationPathways Molecule 2-Amino-N-ethylpropanamide (Free Base) Oxidation Oxidation (Air/Light) Molecule->Oxidation Dimerization Dimerization (Heat) Molecule->Dimerization Hydrolysis Hydrolysis (H2O / pH) Molecule->Hydrolysis Prod_N_Oxide N-Oxides & Deamination Products Oxidation->Prod_N_Oxide Radical Mechanism Prod_DKP Diketopiperazine (Cyclic Dimer) + Ethylamine Dimerization->Prod_DKP Nucleophilic Attack Prod_Hyd Alanine + Ethylamine Hydrolysis->Prod_Hyd Amide Cleavage

Caption: Primary degradation pathways. The HCl salt blocks the Oxidation and Dimerization paths by protonating the nucleophilic amine.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide.[4] [Link]

  • Bada, J. L. (1984). In vivo racemization in mammalian proteins. Methods in Enzymology, 106, 98-115. (Reference for spontaneous degradation/racemization of amino acid derivatives). [Link]

Sources

comparative review of synthetic routes for N-alkyl amino acid amides

[1]

Executive Summary

The synthesis of N-alkyl amino acid amides presents a unique chemoselectivity challenge: introducing an alkyl group onto the

  • Reductive Amination is the industrial workhorse for solution-phase synthesis, offering high scalability but requiring careful hydride selection to prevent reduction of the amide functionality.

  • Solid-Phase Fukuyama Alkylation is the precision tool for peptide chemists, enabling site-specific N-alkylation (typically methylation) on growing peptide chains using sulfonamide activation.[1]

  • The Ugi Reaction offers a diversity-oriented approach, constructing the entire N-alkyl amino acid amide skeleton in a single pot, ideal for library generation but often limited by atom economy and purification requirements.

Technical Analysis of Synthetic Routes

Method A: Reductive Amination (Solution Phase)

Mechanism: Condensation of an amino acid amide with an aldehyde/ketone to form an imine/iminium ion, followed by in situ reduction. Key Advantage: Avoids over-alkylation common with direct alkyl halide substitution.[1] Critical Control Point: Selection of the reducing agent. Sodium triacetoxyborohydride (STAB) is preferred over NaBH

Method B: Fukuyama Amine Synthesis (Solid Phase)

Mechanism: Protection of the resin-bound primary amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) renders the sulfonamide proton acidic (pKa ~11).[1] This allows mono-alkylation using mild bases (Mitsunobu conditions or alkyl halides), followed by deprotection via nucleophilic aromatic substitution (thiololysis).[2] Key Advantage: The only reliable method for introducing bulky alkyl groups or N-methylation in the middle of a peptide sequence without racemization.

Method C: Ugi 4-Component Reaction (Multicomponent)

Mechanism: A one-pot condensation of an amine, aldehyde, carboxylic acid, and isocyanide. The N-alkyl group is derived from the amine component.[1] Key Advantage: Rapid access to diverse analogs.[1][3] The "N-alkyl" group is introduced as a starting material (primary amine), not a post-synthetic modification, eliminating the difficulty of alkylating a hindered amine.

Comparative Performance Data

MetricReductive AminationFukuyama Alkylation (SPPS)Ugi 4-Component Reaction
Primary Scope Simple N-alkyl groups (Methyl, Ethyl, Benzyl)Site-specific peptide modificationCombinatorial Library Generation
Yield (Avg) 75–95%85–98% (per step)40–80%
Racemization Risk Low (if pH controlled)Very Low (Base dependent)Low to Moderate (Solvent dependent)
Atom Economy Good (Water byproduct)Poor (Sulfonyl group waste)Excellent (100% theoretical)
Scalability High (Kg scale feasible)Low (mg to g scale)High (Kg scale feasible)
Limitation Sterically hindered ketones failRequires orthogonal protectionProduct purification can be difficult

Decision Framework & Logic Flow

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on substrate constraints and project goals.

SyntheticRouteSelectionFigure 1: Decision matrix for selecting synthetic routes for N-alkyl amino acid amides.StartTarget: N-Alkyl Amino Acid AmideIsPeptideIs the target a peptide (>2 residues)?Start->IsPeptideIsLibraryIs the goal a diversity library (>50 analogs)?IsPeptide->IsLibraryNo (Single Small Molecule)RouteFukuyamaMethod: Fukuyama Alkylation(Solid Phase)IsPeptide->RouteFukuyamaYes (On-Resin)IsBulkyIs the alkyl group bulky (e.g., Isopropyl)?IsLibrary->IsBulkyNoRouteUgiMethod: Ugi 4-CR(Multicomponent)IsLibrary->RouteUgiYesIsBulky->RouteFukuyamaYes (Mitsunobu Conditions)RouteRedAmMethod: Reductive Amination(Solution Phase)IsBulky->RouteRedAmNo (Methyl/Ethyl)

Detailed Experimental Protocols

Protocol A: Reductive Amination (Solution Phase)

Best for: Simple N-methylation of amino acid amides.[1]

Reagents:

  • Substrate: L-Phenylalanine amide (1.0 equiv)[1]

  • Carbonyl: Formaldehyde (37% aq., 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve L-Phenylalanine amide (1.0 mmol) in DCE (5 mL). Add Formaldehyde (1.2 mmol).[1] Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium.

    • Expert Insight: If the amide is a salt (e.g., HCl), add 1.0 equiv of TEA to liberate the free amine.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may slightly exotherm.[1]

    • Causality: STAB is used because it is less reducing than NaBH

      
       and will not reduce the amide bond or the aldehyde before imine formation is complete.[1]
      
  • Quench: Monitor by TLC/LCMS (approx. 2-4 hours). Quench with sat. NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.[2]
Protocol B: Fukuyama N-Methylation (Solid Phase)

Best for: Incorporating N-methyl amino acids into a peptide chain.[1]

Reagents:

  • Resin: Rink Amide resin (loaded with amino acid, free amine)

  • Activator: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)[1]

  • Base 1: Collidine[1]

  • Alkylator: Methyl p-nitrobenzenesulfonate (Me-oNBS) or MeOH/DIAD/PPh3[1]

  • Deprotection: 2-Mercaptoethanol, DBU

Step-by-Step Workflow:

  • Nosyl Protection: Treat resin-bound amino acid (pre-swollen in DCM) with o-NBS-Cl (4 equiv) and Collidine (10 equiv) in DCM for 2 hours. Wash resin (DCM/DMF).[1]

    • Validation: Perform a ninhydrin test.[1] It should be negative (colorless).

  • N-Methylation: Treat resin with DBU (3 equiv) and Me-oNBS (4 equiv) in DMF for 1 hour. Repeat once.

    • Expert Insight: For bulkier groups (ethyl, isopropyl), use Mitsunobu conditions: Alcohol (5 equiv), PPh

      
       (5 equiv), DIAD (5 equiv) in dry THF/DCM.
      
  • Deprotection (Nosyl Removal): Treat resin with 2-Mercaptoethanol (10 equiv) and DBU (5 equiv) in DMF for 30 minutes.[1] Repeat twice.

    • Mechanism:[1][2][4][5][6] The thiolate attacks the aromatic ring of the nosyl group (Meisenheimer complex), releasing SO

      
       and the secondary amine.[2]
      
  • Validation: Perform a chloranil test (specific for secondary amines). A blue color indicates success.[1]

Protocol C: Ugi 4-Component Reaction

Best for: Creating diverse libraries of N-alkyl alpha-amino amides.[1]

Reagents:

  • Amine: Methylamine (2.0 M in THF, 1.0 equiv)

  • Aldehyde: Benzaldehyde (1.0 equiv)[1]

  • Acid: Acetic acid (1.0 equiv)[1]

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)[1]

  • Solvent: Methanol (0.5 M concentration)

Step-by-Step Workflow:

  • Pre-condensation: Add Methylamine and Benzaldehyde to Methanol. Stir for 30 mins to form the imine.

    • Causality: Pre-forming the imine reduces the formation of side products (e.g., direct reaction of isocyanide with acid).

  • Addition: Add the Carboxylic Acid, followed immediately by the Isocyanide.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Concentrate the solvent. The product often precipitates or crystallizes.[1] If not, dissolve in EtOAc and wash with 1M HCl (to remove unreacted amine) and sat.[1] NaHCO

    
     (to remove unreacted acid).[1]
    
  • Purification: Silica gel chromatography is usually required to remove traces of isocyanide (which has a foul odor).[1]

References

  • Reductive Amination Overview : Abdel-Magid, A. F., et al. (1996).[3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Fukuyama Amine Synthesis : Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[1] Tetrahedron Letters.

  • Solid Phase N-Alkylation : Biron, E., et al. (2006).[8] "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science.

  • Ugi Reaction in Peptidomimetics : Dömling, A. (2006).[1] "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews.

  • Catalytic N-Alkylation : Irrgang, T., & Kempe, R. (2009). "Transition-Metal-Catalyzed Alkylation of Amines with Alcohols." Chemical Reviews.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-ethylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-ethylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.